molecular formula C8H16O5 B1679797 (S)-Pro-xylane CAS No. 439685-79-7

(S)-Pro-xylane

カタログ番号: B1679797
CAS番号: 439685-79-7
分子量: 192.21 g/mol
InChIキー: KOGFZZYPPGQZFZ-QVAPDBTGSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pro-xylane (Hydroxypropyl Tetrahydropyrantriol, CAS 439685-79-7) is a sugar-derived chemical reagent, originally developed through green chemistry, that is widely used in dermatological and cosmetic science research for its ability to mimic and enhance the skin's natural extracellular matrix (ECM) [1] [3] . Its primary research value lies in its mechanism as an optimal activator of glycosaminoglycan (GAG) and proteoglycan biosynthesis [4] . By stimulating the production of these essential matrix components, Pro-xylane effectively increases skin hydration, improves firmness and elasticity, and promotes dermal-epidermal junction cohesion in experimental models [4] [10] . Unlike exfoliating actives like retinol, Pro-xylane operates through a gentler, restorative mechanism by reinforcing the skin's underlying structure [3] . Research applications include studies on skin aging, tissue repair, and ECM homeostasis. It is also investigated for its efficacy in improving the quantitative composition of skin surface lipids and restoring the skin barrier, particularly in post-menopausal research models [10] . With a molecular formula of C 8 H 16 O 5 and a molecular weight of 192.21 g/mol, it is characterized by high water solubility and is noted for being biodegradable and non-bioaccumulating [1] [4] .

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2S,3R,4S,5R)-2-(2-hydroxypropyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O5/c1-4(9)2-6-8(12)7(11)5(10)3-13-6/h4-12H,2-3H2,1H3/t4?,5-,6+,7+,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOGFZZYPPGQZFZ-QVAPDBTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1C(C(C(CO1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10196004
Record name Hydroxypropyl tetrahydropyrantriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10196004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439685-79-7
Record name C-β-D-Xylopyranoside-2-hydroxypropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=439685-79-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxypropyl tetrahydropyrantriol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0439685797
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxypropyl tetrahydropyrantriol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13121
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Hydroxypropyl tetrahydropyrantriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10196004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYDROXYPROPYL TETRAHYDROPYRANTRIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U3GMG1OT1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(S)-Pro-xylane's Mechanism of Action in Dermal Fibroblasts: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Pro-xylane, the active C-glycoside form of Hydroxypropyl Tetrahydropyrantriol, is a biomimetic molecule derived from xylose, a natural sugar. It has garnered significant attention in the field of dermatology and cosmetology for its anti-aging properties. This technical guide provides an in-depth exploration of the mechanism of action of this compound within human dermal fibroblasts, the primary cell type responsible for synthesizing and maintaining the skin's extracellular matrix (ECM). Understanding these mechanisms at a molecular level is crucial for the development of advanced skincare formulations and therapeutic agents targeting skin aging.

This compound's primary efficacy lies in its ability to stimulate the production of key components of the ECM, thereby reinforcing the biomechanical properties of the skin.[1] This guide will detail its effects on glycosaminoglycans (GAGs), collagens, and other critical structural proteins, and elucidate the signaling pathways involved.

Core Mechanism: Stimulation of Extracellular Matrix Synthesis

This compound penetrates the skin's layers to target the ECM, where it stimulates dermal fibroblasts to synthesize essential macromolecules that are crucial for skin firmness, elasticity, and hydration.[2]

Glycosaminoglycan (GAG) and Proteoglycan Synthesis

This compound is a potent stimulator of GAG synthesis in human dermal fibroblasts.[3] GAGs are long, unbranched polysaccharides that, due to their ability to attract and retain water, are integral to the skin's turgor and hydration.[4] By promoting the synthesis of GAGs, this compound helps to replenish the skin's moisture content and improve its viscoelastic properties.[5]

Key Effects on GAGs and Proteoglycans:

  • Increased GAG Production: In vitro studies have shown that this compound stimulates the biosynthesis of GAGs in fibroblasts.[3] One study noted this effect at concentrations between 0.3-3.0 mM over 96 hours.[3]

  • Enhanced Proteoglycan Expression: It specifically stimulates the expression of proteoglycans such as syndecans and perlecan (B1176706).[1][2] Perlecan is a large heparan sulfate (B86663) proteoglycan that plays a crucial role in the structural integrity of the basement membrane and has diverse signaling functions.[6][7]

  • Hyaluronic Acid Synthesis: this compound promotes the synthesis of hyaluronic acid, a major non-sulfated GAG in the dermis responsible for hydration and lubrication.[5]

Table 1: Summary of this compound's Effects on GAG and Proteoglycan Synthesis

Target MoleculeObserved Effect in Dermal Fibroblasts/Skin ModelsReferences
Glycosaminoglycans (GAGs) Stimulation of biosynthesis[3]
Sulfated GAGs Stimulation of synthesis[2]
Hyaluronic Acid (HA) Promotes synthesis[5]
Proteoglycans/Syndecans Stimulates expression[1][2]
Perlecan Stimulates expression[1][2]
Collagen Synthesis and Dermal-Epidermal Junction Reinforcement

A critical aspect of skin aging is the decline in collagen production and the weakening of the dermal-epidermal junction (DEJ), the specialized basement membrane zone that connects the epidermis to the dermis.[8] this compound has been shown to counteract these changes by stimulating the synthesis of key collagens and other DEJ-associated proteins.[9]

Key Effects on Collagens and DEJ Proteins:

  • Stimulation of Pro-collagen and Collagen Synthesis: this compound stimulates the synthesis of pro-collagens and collagens in the dermis.[1][2]

  • Reinforcement of the Dermal-Epidermal Junction: It strengthens the DEJ by promoting the synthesis of crucial components, including:

    • Collagen IV and VII: These collagens are fundamental to the structure of the basement membrane and the anchoring fibrils that secure the epidermis to the dermis.[9][10] Increased gene expression of collagen VII has been observed.[10]

    • Laminin and Nidogen: These glycoproteins are essential for the organization and stability of the basement membrane.[2]

Table 2: Summary of this compound's Effects on Collagens and DEJ Proteins

Target MoleculeObserved Effect in Dermal Fibroblasts/Skin ModelsReferences
Pro-collagens/Collagens Stimulates synthesis[1][2]
Collagen IV Promotes synthesis, contributing to DEJ reinforcement[9][10]
Collagen VII Stimulates synthesis and gene expression, reinforcing the DEJ[9][10]
Laminin Stimulates synthesis[2]
Nidogen Stimulates synthesis[2]
Fibrillin Stimulates synthesis[1]

Signaling Pathways Implicated in this compound's Action

While the precise and complete signaling cascade initiated by this compound is a subject of ongoing research, several key pathways and molecular interactions have been identified.

Upregulation of CD44 Expression

This compound has been shown to stimulate the expression of CD44, the primary cell surface receptor for hyaluronic acid.[2][3] By upregulating CD44, this compound may enhance the cell's ability to bind and respond to hyaluronic acid, thereby amplifying its hydrating and matrix-organizing effects.[11][12]

Potential Involvement of the SIRT1/FOXO3a Pathway

Emerging evidence suggests a possible link between this compound and the activation of longevity-associated signaling pathways. The sirtuin-1 (SIRT1) and Forkhead box O3 (FOXO3a) pathway is a key regulator of cellular stress resistance, metabolism, and lifespan.[13][14] SIRT1 can deacetylate and thereby activate FOXO3a, which in turn can promote the expression of antioxidant enzymes and other protective genes.[15] While direct activation of this pathway by this compound in dermal fibroblasts requires further confirmation, its known benefits in revitalizing senescent cells align with the functions of this pathway.[13]

Diagram 1: Proposed Signaling Pathway for this compound in Dermal Fibroblasts

ProXylane_Signaling cluster_pathways Intracellular Signaling cluster_synthesis ECM Synthesis ProXylane This compound Fibroblast Dermal Fibroblast ProXylane->Fibroblast Enters Cell CD44 CD44 Receptor Expression ↑ Fibroblast->CD44 SIRT1 SIRT1 Activation (Potential) Fibroblast->SIRT1 GAGs GAGs & Proteoglycans (Hyaluronic Acid, Perlecan) CD44->GAGs Enhances HA binding FOXO3a FOXO3a Activation SIRT1->FOXO3a Deacetylates FOXO3a->GAGs Stimulates Synthesis Collagens Collagens & DEJ Proteins (Collagen IV, VII, Laminin) FOXO3a->Collagens Stimulates Synthesis Improved Hydration & Elasticity Improved Hydration & Elasticity GAGs->Improved Hydration & Elasticity Reinforced DEJ & Reduced Wrinkles Reinforced DEJ & Reduced Wrinkles Collagens->Reinforced DEJ & Reduced Wrinkles

Caption: Proposed signaling cascade of this compound in dermal fibroblasts.

Experimental Protocols

The following sections outline the general methodologies employed to investigate the effects of this compound on dermal fibroblast function. These protocols are representative of standard techniques in cell biology and dermatology research.

Quantification of Glycosaminoglycan (GAG) Synthesis

This protocol is designed to measure the rate of new GAG synthesis by dermal fibroblasts in culture.

Diagram 2: Experimental Workflow for GAG Synthesis Quantification

GAG_Quantification_Workflow start Culture Human Dermal Fibroblasts treatment Treat with this compound (e.g., 0.3-3.0 mM) vs. Control start->treatment radiolabel Add Radiolabeled Precursor (e.g., [3H]glucosamine or 35SO4) treatment->radiolabel incubation Incubate for 24-96 hours radiolabel->incubation harvest Harvest Cell Culture Medium and Cell Lysate incubation->harvest isolation Isolate and Purify GAGs (e.g., Ion-exchange chromatography) harvest->isolation quantification Quantify Radiolabel Incorporation (Scintillation Counting) isolation->quantification analysis Data Analysis: Compare Treated vs. Control quantification->analysis

Caption: Workflow for quantifying GAG synthesis in fibroblast cultures.

Methodology:

  • Cell Culture: Human dermal fibroblasts are cultured to confluence in appropriate media.

  • Treatment: Cells are treated with varying concentrations of this compound or a vehicle control.

  • Radiolabeling: A radiolabeled precursor, such as [³H]glucosamine (for hyaluronic acid and other GAGs) or ³⁵SO₄ (for sulfated GAGs), is added to the culture medium.[1][16]

  • Incubation: Cells are incubated for a defined period (e.g., 24-96 hours) to allow for the incorporation of the radiolabel into newly synthesized GAGs.[3]

  • Harvesting and Isolation: The culture medium and cell lysate are collected separately. GAGs are then isolated and purified, often using techniques like ion-exchange chromatography.[16]

  • Quantification: The amount of incorporated radioactivity is measured using a scintillation counter. This value is proportional to the amount of newly synthesized GAGs.

  • Alternative Quantification (Dye-based): Non-radioactive methods using cationic dyes like 1,9-dimethylmethylene blue (DMMB) can also be employed. The dye binds to sulfated GAGs, and the resulting color change is measured spectrophotometrically.[17]

Quantification of Collagen and DEJ Protein Expression

This protocol details the methods used to assess the expression of specific proteins like Collagen IV and VII at both the mRNA and protein levels.

Diagram 3: Workflow for Collagen and DEJ Protein Analysis

Collagen_Analysis_Workflow cluster_analysis Analysis Methods start Culture Human Dermal Fibroblasts or Reconstructed Skin Model treatment Treat with this compound vs. Control start->treatment incubation Incubate for a Defined Period treatment->incubation rna_extraction RNA Extraction incubation->rna_extraction protein_extraction Protein Extraction (Cell Lysate/ECM) incubation->protein_extraction fixation Sample Fixation & Permeabilization incubation->fixation rt_pcr RT-qPCR for Gene Expression (e.g., COL7A1, COL4A1) rna_extraction->rt_pcr western_blot Western Blot or ELISA for Protein Quantification protein_extraction->western_blot immunostaining Immunofluorescence Staining (Antibodies for Collagen IV, VII, Laminin) fixation->immunostaining microscopy Confocal Microscopy & Image Analysis immunostaining->microscopy

Caption: Methodologies for analyzing collagen and DEJ protein expression.

Methodologies:

  • Gene Expression Analysis (RT-qPCR):

    • Fibroblasts are treated with this compound.

    • Total RNA is extracted from the cells.

    • Reverse transcription is performed to synthesize cDNA.

    • Quantitative polymerase chain reaction (qPCR) is used to measure the mRNA levels of target genes (e.g., COL4A1, COL7A1) relative to a housekeeping gene.[10][18]

  • Protein Quantification (ELISA or Western Blot):

    • Following treatment, cell lysates or conditioned media are collected.

    • An Enzyme-Linked Immunosorbent Assay (ELISA) can be used for sensitive quantification of secreted proteins like Collagen VII.[19]

    • Alternatively, Western blotting can be used to detect and semi-quantify specific proteins.

  • Immunofluorescence Staining:

    • Cells cultured on coverslips or sections from reconstructed skin models are fixed (e.g., with paraformaldehyde) and permeabilized.[4][20]

    • Samples are incubated with primary antibodies specific to the target proteins (e.g., anti-Collagen IV, anti-Laminin).[2][5]

    • A fluorescently labeled secondary antibody is then applied.

    • Samples are visualized using confocal microscopy to determine the localization and relative abundance of the target proteins.[20]

Conclusion

This compound exerts its anti-aging effects on the skin through a multi-faceted mechanism of action centered on dermal fibroblasts. By stimulating the synthesis of a broad spectrum of extracellular matrix components, including glycosaminoglycans, proteoglycans, and key structural proteins of the dermal-epidermal junction, it effectively enhances the skin's structural integrity, hydration, and elasticity. The upregulation of the CD44 receptor and potential modulation of the SIRT1/FOXO3a pathway further underscore its role in maintaining cellular health and function. This comprehensive understanding of this compound's molecular activity provides a robust scientific foundation for its application in advanced dermatological and cosmetic formulations aimed at mitigating the signs of skin aging. Further research into the precise signaling cascades will continue to refine our understanding and unlock the full potential of this innovative molecule.

References

Technical Guide: Chemoenzymatic Biosynthesis of (S)-Pro-xylane from D-xylose

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Pro-xylane (Hydroxypropyl Tetrahydropyrantriol) is a C-glycoside renowned for its anti-aging properties, primarily its ability to stimulate the biosynthesis of glycosaminoglycans (GAGs) within the skin's extracellular matrix. While commercially produced through a "green" chemical synthesis, significant advancements have been made in developing a chemoenzymatic pathway that offers superior stereoselectivity, yielding the more biologically active (S)-enantiomer. This guide provides an in-depth overview of this advanced synthesis route, detailing the chemical C-glycosylation of D-xylose and the subsequent highly efficient, stereoselective enzymatic reduction. It includes detailed experimental protocols, quantitative performance data of engineered biocatalysts, and a visualization of the synthesis workflow and the compound's biological mechanism of action.

Overview of the Synthesis Pathway

The production of (S)-Pro-xylane from the renewable feedstock D-xylose is a two-step process. The initial step involves the formation of a carbon-carbon bond at the anomeric center of the sugar, a C-glycosylation reaction, to produce a stable ketone intermediate. The second, critical step is the stereoselective reduction of this ketone to yield the desired (S)-alcohol configuration, which exhibits greater biological activity.[1][2]

The chemoenzymatic approach leverages the efficiency of a chemical condensation for the first step and the precision of a biocatalyst for the second, overcoming the limitations of traditional chemical reductions that produce a mixture of stereoisomers.

Synthesis_Workflow cluster_step1 Step 1: C-Glycosylation (Chemical) cluster_step2 Step 2: Stereoselective Reduction (Enzymatic) D_Xylose D-Xylose Intermediate Intermediate Ketone (1-C-(β-d-xylopyranosyl)-acetone) D_Xylose->Intermediate Lubineau Reaction (aq. NaHCO3, heat) Acetylacetone (B45752) Acetylacetone (pentane-2,4-dione) Acetylacetone->Intermediate S_Proxylane This compound Intermediate->S_Proxylane Biocatalytic Reduction Enzyme Engineered Carbonyl Reductase (CR) Enzyme->S_Proxylane Cofactor NADPH (Cofactor) Regeneration System Cofactor->Enzyme provides H-

Figure 1: Chemoenzymatic synthesis workflow for this compound.

Experimental Protocols

Step 1: C-Glycosylation of D-xylose

This step employs a Knoevenagel-type condensation, often referred to as the Lubineau reaction, using unprotected D-xylose and acetylacetone in an aqueous alkaline medium.[3][4] This "green chemistry" approach avoids the need for protecting groups and uses water as the solvent.[5]

Protocol: Synthesis of 1-C-(β-d-xylopyranosyl)-acetone

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve D-xylose (1.0 eq) and sodium bicarbonate (NaHCO₃, 1.2 eq) in deionized water.

  • Reagent Addition: Add pentane-2,4-dione (acetylacetone, 1.1 eq) to the solution.

  • Reaction Conditions: Heat the mixture to 80-90°C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Neutralize the solution with an acidic resin (e.g., Amberlite IR-120 H⁺) until a pH of ~7 is reached.

    • Filter off the resin and wash with deionized water.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • The resulting β-C-glycosidic ketone can be purified by column chromatography on silica (B1680970) gel, though in many cases the crude product is of sufficient purity for the subsequent enzymatic step.

Step 2: Enzymatic Reduction of 1-C-(β-d-xylopyranosyl)-acetone

This step utilizes an engineered carbonyl reductase (CR) to asymmetrically reduce the ketone intermediate to this compound with high stereoselectivity.[1][6] A cofactor regeneration system is employed to recycle the expensive NADPH cofactor in catalytic amounts.[7][8]

Protocol: Biocatalytic Synthesis of this compound

  • Enzyme and Reagent Preparation:

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0).

    • Prepare solutions of the intermediate ketone (substrate), NADP⁺, D-glucose, and the lyophilized powders of the engineered carbonyl reductase (e.g., variant R129E/D210F) and a glucose dehydrogenase (GDH) for cofactor regeneration.

  • Reaction Mixture Assembly:

    • In a temperature-controlled reaction vessel, combine the buffer, D-glucose (e.g., 1.2 eq relative to substrate), and NADP⁺ (e.g., 1 mM).

    • Add the GDH and the engineered CR enzymes to the mixture.

    • Initiate the reaction by adding the substrate, 1-C-(β-d-xylopyranosyl)-acetone.

  • Reaction Conditions:

    • Maintain the reaction at a constant temperature (e.g., 30-35°C) with gentle agitation.

    • Monitor the conversion of the substrate to this compound using High-Performance Liquid Chromatography (HPLC).

  • Work-up and Product Isolation:

    • Once the reaction reaches completion (typically >99% conversion), terminate it by adding a water-miscible organic solvent like acetonitrile (B52724) or acetone (B3395972) to precipitate the enzymes.

    • Centrifuge the mixture to pellet the precipitated proteins.

    • Collect the supernatant and remove the organic solvent under reduced pressure.

    • The final product in the aqueous solution can be purified using techniques such as column chromatography or crystallization.

Quantitative Data: Biocatalyst Performance

The key advantage of the chemoenzymatic route lies in the performance of the engineered carbonyl reductase. Through directed evolution and protein engineering, wild-type enzymes have been significantly improved to favor the synthesis of this compound.

Table 1: Performance Metrics of Engineered Carbonyl Reductase (CR) for this compound Synthesis

Parameter Wild-Type (WT) CR Engineered CR (R129E/D210F) Reference
Catalytic Efficiency (kcat/Km) Baseline (1-fold) 245.33-fold improvement [1][6]
Diastereomeric Excess (β, S) Not Reported >99% [1][6]

| Spatiotemporal Yield | Not Applicable | 49.97 g·L⁻¹·h⁻¹ (at 1300 mM substrate) |[1] |

Biological Mechanism of Action

Pro-xylane exerts its anti-aging effects by directly influencing the synthesis of key components of the dermal-epidermal junction (DEJ), the crucial interface that provides structural integrity to the skin.

GAG_Pathway cluster_Cell Dermal Fibroblast / Keratinocyte Proxylane This compound GAG_Synth Glycosaminoglycan (GAG) Synthesis Machinery Proxylane->GAG_Synth Stimulates Collagen_Synth Pro-collagen Gene Expression Proxylane->Collagen_Synth Upregulates GAGs Increased GAGs (e.g., Hyaluronic Acid, Chondroitin Sulfate) GAG_Synth->GAGs PG_Synth Proteoglycan (PG) Synthesis PGs Increased Proteoglycans (e.g., Perlecan, Versican) PG_Synth->PGs Collagen Increased Collagen IV & VII Synthesis Collagen_Synth->Collagen GAGs->PG_Synth provides chains for DEJ Strengthened Dermal- Epidermal Junction (DEJ) PGs->DEJ Reinforces Matrix Collagen->DEJ Strengthens Anchoring Skin Improved Skin Elasticity, Hydration & Firmness DEJ->Skin

Figure 2: Signaling pathway of this compound's biological action.

Pro-xylane acts as a biomimetic that initiates the production of GAGs, which are essential polysaccharides for skin hydration and structure. This increased GAG synthesis leads to the formation of more proteoglycans. Concurrently, Pro-xylane upregulates the expression of key structural proteins, notably Collagen IV and VII, which are critical for anchoring the epidermis to the dermis. The combined effect is a reinforcement of the DEJ, leading to improved skin firmness, elasticity, and a reduction in the appearance of wrinkles.

References

(S)-Pro-xylane's Role in Stimulating Glycosaminoglycan (GAG) Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Pro-xylane, a C-glycoside derivative of xylose, has emerged as a significant bioactive compound in the field of dermatology and cosmetic science due to its demonstrated ability to stimulate the synthesis of glycosaminoglycans (GAGs). This technical guide provides an in-depth analysis of the core mechanisms by which this compound promotes GAG production, supported by quantitative data from in vitro studies. Detailed experimental protocols for key assays are provided, along with visualizations of the proposed mechanism and relevant signaling pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

Glycosaminoglycans are long, unbranched polysaccharides that are major components of the extracellular matrix (ECM) in the skin.[1][2] They play a crucial role in maintaining skin hydration, elasticity, and structural integrity by binding large amounts of water and interacting with various proteins, including growth factors.[3][4] The age-related decline in GAG content contributes to visible signs of aging, such as wrinkles and loss of firmness.[2]

This compound (INCI name: Hydroxypropyl Tetrahydropyrantriol) is a synthetic C-glycoside derived from beechwood xylose through a green chemistry process.[5] Unlike naturally occurring N-glycosides, the C-glycosidic bond in this compound offers greater stability against enzymatic degradation.[6][7] Its primary biological function is to act as a biomimetic of xylosylated core proteins, thereby initiating and stimulating the biosynthesis of GAGs in dermal and epidermal cells.[2][8]

Mechanism of Action

This compound stimulates GAG synthesis by acting as a primer for the assembly of GAG chains.[8][9] In the natural biosynthesis of proteoglycans, GAG chains are initiated on a core protein through a xylose residue.[6] this compound, due to its structural similarity to this initial xylose moiety, can penetrate the cell and serve as an artificial acceptor for the enzymes involved in GAG chain elongation.[9] This process can occur independently of a core protein, leading to the synthesis of free GAG chains that are secreted into the extracellular matrix.[8][9] This mechanism bypasses the potential rate-limiting step of core protein synthesis and xylosylation.[1]

Mechanism_of_Action ECM Extracellular Matrix (ECM) Free_GAGs Free_GAGs Free_GAGs->ECM Secretion Pro_xylane_in Pro_xylane_in GAG_synthesis GAG_synthesis

Quantitative Data on GAG Synthesis Stimulation

Multiple in vitro studies have quantified the effect of this compound on GAG synthesis in various skin cell models. The following tables summarize key findings:

Table 1: Effect of this compound on Sulfated GAG Production in Normal Human Epidermal Keratinocytes (NHEK)

TreatmentIncubation TimeMean Concentration of Sulfated GAGs in Culture Media (µg/mL)Reference
Control (PBS)24 hoursNot specified[8]
1 mM this compound24 hours8.0[8]
1 mM this compound48 hours10.6[8]

Table 2: Dose-Dependent Effect of this compound on Sulfated GAG Production in NHEK

Concentration of this compoundIncubation TimeEffect on Sulfated GAGs in Culture MediaReference
< 10 µM24 hoursNot detectable[8]
0.1 mM - 10 mM24 hoursIncreased amount of sulfated GAGs[8]

Table 3: Effect of this compound on GAG Synthesis in Human Dermal Fibroblasts

TreatmentIncubation TimeEffect on GAG SynthesisReference
0.3 - 3.0 mM this compound96 hoursStimulation of GAG synthesis[10][11][12]

Table 4: Effect of C-Xyloside on GAGs in Reconstituted Dermis (RDs)

TreatmentObservationFold IncreaseReference
C-XylosideIncreased GAGs in the extracellular medium (exclusively CS/DS)15-fold[6][7]

These studies collectively demonstrate that this compound significantly and in a dose- and time-dependent manner increases the synthesis and secretion of GAGs, particularly chondroitin (B13769445) sulfate (B86663) (CS) and dermatan sulfate (DS), in key skin cell types.[6][7][8]

Signaling Pathways

While the direct upstream signaling cascade initiated by this compound to stimulate GAG synthesis is still under investigation, evidence points towards an indirect influence on growth factor signaling. This compound-induced GAGs, particularly dermatan sulfate, have been shown to enhance the activity of Fibroblast Growth Factor-10 (FGF-10).[8] FGF-10 is a key signaling molecule in the skin that promotes keratinocyte migration and proliferation, processes essential for epithelial repair and skin homeostasis.[8] FGFs typically exert their effects through the activation of receptor tyrosine kinases (FGFRs), which can trigger downstream pathways such as the RAS/MAPK and PI3K/AKT cascades.[13][14]

Signaling_Pathway Pro_xylane This compound Keratinocyte Keratinocyte Pro_xylane->Keratinocyte GAG_synthesis Increased GAG Synthesis (especially Dermatan Sulfate) Keratinocyte->GAG_synthesis FGF10 FGF-10 GAG_synthesis->FGF10 Enhances activity of FGFR FGF Receptor (FGFR) FGF10->FGFR Binds to Downstream Downstream Signaling (e.g., PI3K/AKT, RAS/MAPK) FGFR->Downstream Activates Cellular_Response Cellular Response (Migration, Proliferation) Downstream->Cellular_Response Leads to

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's effect on GAG synthesis.

In Vitro GAG Synthesis Assay in Keratinocytes

Experimental_Workflow_Keratinocytes start Start: Culture Normal Human Epidermal Keratinocytes (NHEK) treatment Treat cells with this compound (e.g., 0.1 - 10 mM) or vehicle control (PBS) start->treatment incubation Incubate for specified time periods (e.g., 24 and 48 hours) treatment->incubation collection Collect culture media and cell lysates incubation->collection quantification Quantify total sulfated GAGs using Blyscan™ Glycosaminoglycan Assay collection->quantification analysis Analyze GAG composition by enzymatic digestion (Chondroitinase/Heparinase) followed by size-exclusion chromatography quantification->analysis end End: Determine increase in GAG synthesis analysis->end

Objective: To quantify the amount of sulfated GAGs secreted by NHEK upon treatment with this compound.

Materials:

  • Normal Human Epidermal Keratinocytes (NHEK)

  • Keratinocyte growth medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • Blyscan™ Sulfated Glycosaminoglycan Assay kit

  • Microplate reader

Procedure:

  • Cell Culture: Culture NHEK in appropriate flasks until they reach sub-confluence.

  • Seeding: Seed the NHEK into 24-well plates at a desired density and allow them to adhere overnight.

  • Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 0.1 mM to 10 mM) or PBS as a vehicle control.

  • Incubation: Incubate the cells for predetermined time points (e.g., 24 and 48 hours).

  • Sample Collection: At each time point, carefully collect the culture medium from each well. Prepare cell lysates if intracellular GAGs are to be measured.

  • GAG Quantification:

    • Use the Blyscan™ assay to quantify the amount of sulfated GAGs in the collected culture media and/or cell lysates.

    • This assay is based on the specific binding of the 1,9-dimethylmethylene blue (DMMB) dye to sulfated GAGs, which results in a color change that can be measured spectrophotometrically.

    • Prepare a standard curve using the provided GAG standard (e.g., chondroitin sulfate).

    • Measure the absorbance of the samples and standards at the appropriate wavelength (typically around 650 nm).

    • Calculate the concentration of sulfated GAGs in the samples based on the standard curve.

  • Data Analysis: Express the results as µg of sulfated GAGs per mL of medium or per mg of cell protein. Compare the results from this compound-treated cells to the control group to determine the fold increase in GAG synthesis.

Analysis of GAG Composition in Reconstituted Dermis

Objective: To determine the types of GAGs synthesized and any structural changes induced by C-Xyloside in a 3D skin model.

Materials:

  • Reconstituted Dermis (RDs) model

  • Culture medium for RDs

  • [³H]glucosamine (for metabolic labeling)

  • C-Xyloside

  • Enzymes: Chondroitinase ABC, Heparinase II/III

  • Size-exclusion chromatography system (e.g., Superdex 75 column)

Procedure:

  • Metabolic Labeling: Culture RDs in a medium containing [³H]glucosamine to label newly synthesized GAGs. Treat the RDs with or without C-Xyloside.

  • GAG Isolation:

    • Separate the culture medium (containing secreted GAGs) from the RDs.

    • Extract cell-surface and matrix-associated GAGs from the RDs using appropriate buffers and enzymes (e.g., collagenase, Triton X-100, urea).

  • GAG Purification: Purify the GAGs from the collected fractions.

  • Enzymatic Digestion:

    • Digest aliquots of the purified GAGs with specific enzymes to identify the GAG types.

    • Chondroitinase ABC will degrade chondroitin sulfate and dermatan sulfate.

    • Heparinase II/III will degrade heparan sulfate.

  • Chromatographic Analysis:

    • Analyze the digested and undigested GAG samples using a size-exclusion chromatography column (e.g., Superdex 75).

    • Monitor the elution profile by detecting the radioactivity of the fractions.

    • The shift in the elution profile after enzymatic digestion indicates the presence and relative amount of the specific GAG type.

  • Data Analysis: Compare the chromatograms of GAGs from C-Xyloside-treated and untreated RDs to identify changes in the total amount, type, and size of the synthesized GAGs.[6][7]

Conclusion

This compound effectively stimulates the synthesis of glycosaminoglycans in the skin by acting as a biomimetic primer for GAG chain elongation. Quantitative in vitro data robustly support its efficacy in increasing the production of key GAGs, such as chondroitin and dermatan sulfate, in both fibroblasts and keratinocytes. While the precise signaling pathways directly initiated by this compound are a subject for further research, its ability to modulate the activity of growth factors like FGF-10 highlights its significant role in skin homeostasis and repair. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of compounds targeting GAG synthesis for dermatological applications.

References

Investigating the Functional Metabolic Influence of (S)-Pro-xylane in Skin Explants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Pro-xylane, a C-glycoside derivative of xylose, is a prominent bioactive compound in anti-aging skincare. While its direct metabolic degradation pathway within skin explants is not extensively detailed in current scientific literature, its profound impact on the skin's anabolic pathways is well-documented. This technical guide delineates the functional metabolic influence of this compound, focusing on its mechanism of action in stimulating the biosynthesis of crucial extracellular matrix components. We present a comprehensive overview of the experimental protocols used to elucidate its effects, quantitative data from key studies, and visual representations of the implicated signaling pathways.

Introduction

This compound, chemically known as (S)-Hydroxypropyl tetrahydropyrantriol, is a C-glycoside designed to be resistant to enzymatic cleavage by glycosidases, ensuring its bioavailability and activity within the skin.[1] Its primary role is not as a substrate for metabolic breakdown but as a biomimetic initiator of crucial biosynthetic pathways that decline with age. This guide will explore the metabolic pathways stimulated by this compound in skin explants and related models, providing a detailed account of its effects on glycosaminoglycan (GAG) and collagen synthesis.

Mechanism of Action: Stimulation of Biosynthetic Pathways

This compound functions by mimicking the natural role of xylosides in initiating the synthesis of glycosaminoglycans (GAGs), essential components of the extracellular matrix (ECM).[2][3] By acting as a primer, it stimulates fibroblasts to produce GAGs, which in turn promotes the synthesis of proteoglycans (PGs) and collagens, key molecules for skin hydration, elasticity, and structural integrity.[4][5][6]

Glycosaminoglycan (GAG) Synthesis Pathway

This compound directly influences the GAG biosynthesis pathway, leading to an increase in molecules like hyaluronic acid and chondroitin (B13769445) sulfate.[6][7] This enhances the skin's ability to retain water, contributing to a plumper and more hydrated appearance.[3]

GAG_Synthesis_Pathway ProXylane This compound Fibroblast Dermal Fibroblast ProXylane->Fibroblast Stimulates GAG_Priming Initiation of GAG Chain (Xyloside Priming) Fibroblast->GAG_Priming GAG_Synthesis Increased GAG Synthesis (e.g., Hyaluronic Acid, Chondroitin Sulfate) GAG_Priming->GAG_Synthesis ECM Extracellular Matrix (Enhanced Hydration & Volume) GAG_Synthesis->ECM

Diagram 1: this compound's role in the GAG synthesis pathway.
Collagen Synthesis and Dermal-Epidermal Junction Reinforcement

This compound has been shown to promote the synthesis of key collagens, particularly Collagen IV and VII, which are crucial for the integrity of the dermal-epidermal junction (DEJ).[4][8] A reinforced DEJ leads to improved skin cohesion and elasticity.

Collagen_Synthesis_Pathway ProXylane This compound Dermal_Cells Dermal Cells ProXylane->Dermal_Cells Stimulates Collagen_Syn Increased Synthesis of Collagen IV & VII Dermal_Cells->Collagen_Syn DEJ Reinforced Dermal-Epidermal Junction (DEJ) Collagen_Syn->DEJ Skin_Properties Improved Skin Firmness & Elasticity DEJ->Skin_Properties

Diagram 2: Stimulation of collagen synthesis by this compound.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative findings from various in vitro and ex vivo studies on the effects of Pro-xylane and its derivatives.

Table 1: Effect of C-Xyloside on GAG and Proteoglycan Synthesis in Human Dermal Fibroblasts

Treatment [35S]sulfate Incorporation (cpm/µg DNA) [3H]glucosamine Incorporation (cpm/µg DNA)
Control 1,000 500
C-Xyloside (3.0 mM) ~6,000 (6-fold increase) ~1,500 (3-fold increase)
β-xyloside (0.1 mM) ~10,000 (10-fold increase) ~2,500 (5-fold increase)

Data adapted from a study on human dermal fibroblasts in culture, showing a significant increase in GAG synthesis with C-Xyloside treatment.[2]

Table 2: Clinical Efficacy of a Formulation Containing 3% Pro-xylane in Post-menopausal Women (60-day study)

Clinical Parameter Improvement in Pro-xylane Group vs. Control
Facial Ptosis Statistically significant (p < 0.05)
Nasolabial Folds Statistically significant (p < 0.05)
Radiance Statistically significant (p < 0.05)
Complexion Evenness Statistically significant (p < 0.05)

This study highlights the clinical anti-aging effects resulting from the underlying biochemical changes.[9]

Table 3: Impact of FZ, DOF, and Pro-xylane on Collagen I (Col I) and Hyaluronic Acid (HA) Secretion

Compound (Concentration) Col I Secretion (% of control) HA Secretion (% of control)
FZ (5 µM) Not specified Not specified
DOF (1 µM) 106.9% 125.1%
DOF (5 µM) 169.6% 150.0%
Pro-xylane (5 µM) 106% 133.7%
Pro-xylane (1 mM) 148.1% 166.3%

This study compares the efficacy of Fructosazine (FZ) and Deoxyfructosazine (DOF) to Pro-xylane in stimulating Col I and HA secretion.[10]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to investigate the effects of this compound.

Human Skin Explant Culture and Treatment
  • Objective: To maintain the viability and structure of human skin in an ex vivo setting to study the effects of topically applied compounds.

  • Protocol:

    • Obtain fresh human skin samples from elective surgeries (e.g., abdominoplasty) with informed consent.

    • Prepare skin explants of a standardized size (e.g., 1 cm²) under sterile conditions.

    • Place explants in a culture medium (e.g., DMEM supplemented with fetal bovine serum, antibiotics, and antimycotics) at the air-liquid interface on a grid or insert.

    • Apply a formulation containing this compound or a placebo topically to the epidermal surface.

    • Incubate the explants at 37°C in a humidified atmosphere with 5% CO2 for a specified period (e.g., several days).

    • At the end of the incubation, harvest the explants for histological, immunohistochemical, or biochemical analysis.

Experimental_Workflow cluster_prep Preparation cluster_culture Culture & Treatment cluster_analysis Analysis Skin_Source Human Skin Biopsy Explant_Prep Prepare Skin Explants Skin_Source->Explant_Prep Culture Place in Culture Medium Explant_Prep->Culture Treatment Topical Application of This compound/Placebo Culture->Treatment Incubation Incubate at 37°C Treatment->Incubation Harvest Harvest Explants Incubation->Harvest Analysis Histology, Immunohistochemistry, Biochemical Assays Harvest->Analysis

References

(S)-Pro-xylane: A Technical Guide to its Role in Stimulating Collagen and Hyaluronic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: (S)-Pro-xylane, a bioactive C-glycoside synthesized from beechwood-derived xylose, represents a significant advancement in dermatological science.[1] Its primary mechanism involves acting as a biomimetic initiator of glycosaminoglycan (GAG) biosynthesis within the skin's extracellular matrix (ECM).[2][3] By effectively bypassing the traditional protein core-dependent pathway, this compound significantly upregulates the production of GAGs, including hyaluronic acid, and creates a favorable microenvironment for fibroblast activity. This activity leads to a quantifiable increase in the synthesis of key dermal and epidermal proteins, notably Collagen Type I, Type IV, and Type VII. This guide provides an in-depth analysis of the molecular mechanisms, quantitative effects, and experimental methodologies used to validate the efficacy of this compound in reinforcing the ECM.

Core Mechanism of Action: Stimulation of Glycosaminoglycan (GAG) Synthesis

This compound's fundamental action is to stimulate the production of glycosaminoglycans (GAGs), essential macromolecules for maintaining skin hydration and structural integrity.[4][5] In normal physiological processes, GAG synthesis is initiated when the sugar xylose is attached to a serine residue on a core protein, which then serves as a primer for the elongation of GAG chains like chondroitin (B13769445) sulfate (B86663) or heparan sulfate.[6]

This compound, a C-xylopyranoside derivative, mimics this initial step.[7] Being a small, cell-permeable molecule, it enters fibroblasts and directly acts as an alternative primer for GAG chain assembly, bypassing the need for a core protein.[8] This leads to a substantial increase in the synthesis and secretion of free GAG chains into the extracellular matrix.[9][10] Studies have shown that xylosides can generate 5 to 20 times more GAG chains than endogenous core proteins, resulting in a significantly amplified pool of free GAGs.[9] One study on a reconstructed dermal tissue model reported a 15-fold increase in GAGs found in the extracellular medium after treatment with a C-xyloside.[6] This enrichment of the ECM helps to restore volume and hydration.[11][12]

GAG_Synthesis_Pathway cluster_0 Standard Pathway cluster_1 This compound Pathway CoreProtein Proteoglycan Core Protein XylT Xylosyltransferase CoreProtein->XylT GAG_Synthases GAG Synthases XylT->GAG_Synthases PG_GAG Proteoglycan-associated GAG GAG_Synthases->PG_GAG ECM Extracellular Matrix (ECM) (Increased GAGs, Hydration, and Structural Support) PG_GAG->ECM ProXylane This compound CellMembrane Cell Membrane ProXylane->CellMembrane Enters Cell GAG_Synthases_PX GAG Synthases CellMembrane->GAG_Synthases_PX Acts as Primer Free_GAG Secreted Free GAG Chain (e.g., CS/DS) GAG_Synthases_PX->Free_GAG Free_GAG->ECM

Caption: this compound bypasses the core protein to prime GAG synthesis.

Effect on Hyaluronic Acid (HA) Production

Hyaluronic acid (HA) is a non-sulfated GAG crucial for skin hydration. This compound effectively promotes the synthesis of HA in the dermis.[2][3][13] Beyond direct stimulation of HA production, this compound also upregulates the expression of CD44, a key cell membrane receptor for hyaluronic acid.[1][14] This dual-action mechanism suggests that not only is more HA produced, but the skin's ability to bind and utilize it is also enhanced, leading to improved moisture retention and cell signaling.

Hyaluronic_Acid_Pathway cluster_actions Cellular Response ProXylane This compound Fibroblast Dermal Fibroblast ProXylane->Fibroblast HAS Stimulates Hyaluronan Synthase (HAS) Activity Fibroblast->HAS CD44_exp Upregulates CD44 Gene Expression Fibroblast->CD44_exp HA Hyaluronic Acid Synthesis HAS->HA CD44_receptor CD44 Receptor (Increased on Cell Surface) CD44_exp->CD44_receptor Result Enhanced Hydration & ECM Integrity HA->Result CD44_receptor->Result

Caption: Dual action of this compound on HA synthesis and receptor expression.

Effect on Collagen Synthesis

The enriched GAG and HA environment created by this compound provides optimal conditions for fibroblast activity, leading to increased synthesis of multiple collagen types that are critical for skin structure and firmness.[15]

  • Dermal Collagen (Type I): this compound stimulates the synthesis of pro-collagen I, the precursor to the most abundant collagen in the dermis, which is responsible for the skin's tensile strength.[14][16]

  • Dermal-Epidermal Junction (DEJ) Integrity (Type IV & VII): It significantly promotes the synthesis of Collagen Type IV and Type VII.[4][12] These collagens are fundamental components of the basement membrane and anchoring fibrils, respectively, which secure the epidermis to the dermis.[16][17] Strengthening the DEJ is crucial for improving skin cohesion and reducing age-related laxity.

Quantitative Data Summary

Data from in vitro studies on Normal Human Dermal Fibroblasts (NHDF) demonstrate the potent efficacy of this compound in stimulating the secretion of key ECM components.

AnalyteConcentration% Increase vs. ControlReference
Collagen I 5 µM106.0%[18]
1 mM148.1%[18]
Hyaluronic Acid 5 µM133.7%[18]
1 mM166.3%[18]

Detailed Experimental Protocols

In Vitro Quantification of Collagen I Synthesis in Fibroblasts

This protocol outlines a method for quantifying Collagen Type I secreted by human dermal fibroblasts following treatment with this compound, using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Methodology:

  • Cell Culture: Normal Human Dermal Fibroblasts (NHDF) are seeded in 96-well plates and cultured until they reach approximately 80-90% confluency.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 1 µM, 5 µM, 1 mM) and a vehicle control. Cells are incubated for a predetermined period (e.g., 72 hours) to allow for protein synthesis and secretion.[18]

  • Sample Collection: After incubation, the cell culture supernatant is collected. To minimize cellular debris, samples are centrifuged at 1,000 x g for 20 minutes.

  • ELISA Procedure:

    • Coating: A 96-well ELISA plate is coated with a capture antibody specific to native Collagen Type I and incubated overnight.[19]

    • Blocking: Non-specific binding sites are blocked using a solution like 1% BSA.[19]

    • Sample Incubation: The collected cell culture supernatants and a series of known collagen standards are added to the wells and incubated.

    • Detection: A biotin-conjugated detection antibody for Collagen Type I is added, followed by a streptavidin-HRP conjugate.[19]

    • Substrate Reaction: A TMB substrate is added, which develops a color in proportion to the amount of bound collagen. The reaction is stopped with an acid solution.

  • Data Analysis: The absorbance of each well is read at 450 nm using a microplate reader. A standard curve is generated from the collagen standards, and the concentration of Collagen Type I in the cell supernatants is calculated.

Collagen_ELISA_Workflow cluster_elisa Sandwich ELISA Protocol A 1. Seed & Culture Human Dermal Fibroblasts B 2. Treat with this compound and Vehicle Control A->B C 3. Incubate (e.g., 72h) B->C D 4. Collect & Clarify Culture Supernatant C->D G 7. Add Supernatants & Standards D->G E 5. Coat Plate with Capture Antibody F 6. Block Plate E->F F->G H 8. Add Biotinylated Detection Antibody G->H I 9. Add Streptavidin-HRP H->I J 10. Add TMB Substrate & Stop Solution I->J K 11. Read Absorbance at 450 nm J->K L 12. Calculate Collagen I Concentration K->L

Caption: Experimental workflow for in vitro collagen quantification via ELISA.
In Vitro Quantification of Hyaluronic Acid Synthesis

This protocol describes the quantification of HA secreted into the cell culture medium using an ELISA-like method employing a specific Hyaluronic Acid Binding Protein (HABP).[20]

Methodology:

  • Cell Culture & Treatment: Follow steps 1-3 as described in Protocol 5.1.

  • Sample Collection: Collect the cell culture supernatant as described in Protocol 5.1.

  • HA-ELISA Procedure:

    • Coating: A 96-well plate is pre-coated with a protein that captures HABP.

    • Sample & HABP Incubation: Collected supernatants and HA standards are mixed with a known amount of biotinylated HABP. This mixture is then added to the coated plate. The amount of biotin-HABP captured by the plate is inversely proportional to the amount of HA in the sample, as the HA in the sample will have already bound to the biotin-HABP in the solution.

    • Detection: A streptavidin-HRP conjugate is added, which binds to the captured biotin-HABP.

    • Substrate Reaction: A TMB substrate is added to generate a colorimetric signal.

  • Data Analysis: Absorbance is read at 450 nm. A standard curve is plotted, and the concentration of HA in the samples is determined. It is crucial to establish stable kinetics by determining the optimal culture conditions and harvest time prior to quantitative assays.[20]

HA_ELISA_Workflow cluster_elisa Competitive HA-ELISA Protocol A 1. Culture & Treat Fibroblasts B 2. Collect Culture Supernatant A->B C 3. Mix Supernatants & Standards with Biotinylated HABP B->C D 4. Add Mixture to Pre-coated Plate C->D E 5. Add Streptavidin-HRP D->E F 6. Add TMB Substrate & Stop Solution E->F G 7. Read Absorbance at 450 nm F->G H 8. Calculate HA Concentration G->H

Caption: Experimental workflow for in vitro HA quantification.

References

The Beech Tree's Secret: A Technical Guide to the Green Synthesis and Bioactivity of Pro-xylane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the origin of Pro-xylane, a revolutionary anti-aging molecule, from its natural source in beech trees to its innovative green chemistry synthesis. We will delve into the experimental protocols for its creation and its mechanism of action on the skin, supported by quantitative data and visual representations of its biological pathways.

Origin and Extraction of Xylose from Beech Trees

Pro-xylane's journey begins with xylose, a five-carbon sugar (pentose) that is a primary component of hemicellulose in the cell walls of beech trees (Fagus genus).[1][2] This renewable raw material is the starting point for the synthesis of Pro-xylane.[3] The extraction of xylose from beech wood is a critical first step, with various methods developed to optimize yield and purity while adhering to green chemistry principles.

Experimental Protocol: Xylose Extraction from Beech Wood via Autohydrolysis (Hot Water Extraction)

This protocol is a representative method based on published studies of hemicellulose extraction from hardwoods.[4][5]

Objective: To extract xylose-rich hemicellulose from beech wood chips using hot water (autohydrolysis).

Materials and Equipment:

  • Beech wood chips

  • Deionized water

  • High-pressure reactor or autoclave

  • 200-mesh Nylon filter

  • Centrifuge (capable of 4500 rpm)

  • Drying oven

  • 4% Sulfuric acid (H₂SO₄) for hydrolysis of hemicellulose to monosaccharides

  • High-Performance Liquid Chromatography (HPLC) system with a refractive index detector for sugar analysis

Procedure:

  • Pre-treatment: Beech wood chips are washed and air-dried.

  • Extraction: The wood chips are placed in a high-pressure reactor with deionized water. The extractions are typically performed at temperatures around 160°C.[4]

  • Separation: After extraction, the residual chips and the liquid extract (liquor) are separated using a 200-mesh Nylon filter. The liquor is collected for analysis.[4]

  • Hemicellulose Hydrolysis: To determine the xylose content, the hemicellulose in the extract is hydrolyzed into monosaccharides. This is achieved by treating the extract with 4% H₂SO₄ at 121°C in an autoclave for one hour.[4][5]

  • Analysis: The hydrolyzed extract is centrifuged at 4500 rpm for 60 minutes to remove insoluble solids. The supernatant is then analyzed for its sugar content, including xylose, using an HPLC system.[4][5]

Data Presentation: Xylose Yield from Beech Wood

The yield of xylose from beech wood can vary depending on the extraction method and conditions. The following table summarizes typical yields reported in the literature.

Extraction MethodReagentsTemperature (°C)Xylose Yield (% on oven-dry wood)Reference
Autohydrolysis (Hot Water)Water1604.6[4][6]
Dilute Oxalic Acid0.0825% Oxalic Acid1606.0[5]
Alkaline Extraction3% Green Liquor (Na₂O charge)1602.2[5]
Alkaline ExtractionNaOH, Na₂CO₃, NaHCO₃1601.85 - 2.85[4][6]

Green Chemistry Synthesis of Pro-xylane

Pro-xylane, chemically known as Hydroxypropyl Tetrahydropyrantriol, is a C-glycoside derivative of xylose.[7] Its synthesis is a hallmark of green chemistry, characterized by a limited number of steps, the use of water as a solvent, and the reduction of waste.[3][8] The process was inspired by the Lubineau reaction, a method for forming C-glycosides from unprotected sugars in an aqueous medium.[9][10]

The Two-Step Synthesis Process

The synthesis of Pro-xylane from xylose is achieved in two main steps:

  • C-Glycosylation (Lubineau Reaction): This step involves the reaction of xylose with a 1,3-diketone, such as acetylacetone, in an alkaline aqueous solution. This reaction forms a C-C bond at the anomeric center of the xylose, creating a β-C-glycosidic ketone.[10][11][12]

  • Reduction: The ketone group of the intermediate compound is then reduced to a secondary alcohol. This can be achieved through catalytic hydrogenation or, more recently, through enzymatic reduction to enhance stereoselectivity for the biologically active (S)-Pro-xylane isomer.[8][12]

Experimental Protocol: Synthesis of a C-Xyloside (Pro-xylane Precursor)

This protocol is a representative method based on the principles of the Lubineau reaction described in the literature.[9][10]

Objective: To synthesize a β-C-glycosidic ketone from D-xylose.

Materials and Equipment:

  • D-xylose

  • Pentane-2,4-dione (acetylacetone)

  • Sodium hydroxide (B78521) (NaOH) or other suitable base

  • Deionized water

  • Reaction vessel with stirring and temperature control

  • Purification system (e.g., column chromatography)

Procedure:

  • Reaction Setup: D-xylose is dissolved in an alkaline aqueous solution (e.g., water with NaOH) in a reaction vessel.

  • Addition of Reactant: Pentane-2,4-dione is added to the solution.

  • Reaction Conditions: The reaction mixture is stirred at a controlled temperature. The reaction proceeds via a Knoevenagel condensation, followed by an intramolecular Michael-type addition and a retro-Claisen condensation.[10]

  • Purification: After the reaction is complete, the resulting β-C-glycosidic ketone is purified from the reaction mixture.

Note: The industrial-scale synthesis of Pro-xylane involves further optimization and a subsequent reduction step to obtain the final Hydroxypropyl Tetrahydropyrantriol.

Green Chemistry Metrics

The synthesis of Pro-xylane is designed to be environmentally friendly. One of the key metrics used to evaluate the "greenness" of a chemical process is the Environmental Factor (E-Factor), which is the ratio of the mass of waste to the mass of the product.[13][14] For the Pro-xylane synthesis, the E-factor was reported to be 13, which is considered a very good coefficient on a scale where values for pharmaceuticals can range from 5 to 50.[13]

Mechanism of Action: Pro-xylane's Impact on Skin Biology

Pro-xylane exerts its anti-aging effects by targeting the extracellular matrix (ECM) of the skin. Its primary mechanism of action is the stimulation of glycosaminoglycan (GAG) and proteoglycan synthesis.[1][2]

Stimulation of Glycosaminoglycan (GAG) Synthesis

GAGs are long, unbranched polysaccharides that are major components of the ECM. They play a crucial role in maintaining skin hydration, elasticity, and firmness. Pro-xylane acts as a biomimetic of xylose, which is the initiating sugar for the synthesis of most GAG chains on core proteins to form proteoglycans.[15][16] By stimulating GAG synthesis, Pro-xylane helps to replenish the skin's GAG content, which declines with age. In vitro studies have shown that C-xyloside treatment of reconstituted dermal tissues can lead to a 15-fold increase in GAGs found in the extracellular medium.[15]

Impact on the Dermal-Epidermal Junction (DEJ) and Dermis

Pro-xylane has been shown to reinforce the dermal-epidermal junction (DEJ), the crucial interface between the epidermis and the dermis. It promotes the synthesis of key components of the DEJ, including collagen IV and collagen VII.[17] In the dermis, Pro-xylane stimulates the production of GAGs and has been observed to up-regulate the expression of type I procollagen.[18]

Clinical Efficacy

Clinical studies have demonstrated the anti-aging benefits of Pro-xylane.

Study ParameterProductDurationResultsReference
Wrinkle ReductionMoisturizer with Pro-xylane8 weeks24% average reduction in the appearance of wrinkles[1]
Skin Density and WrinklesSerum with Pro-xylane4 weeks21% improvement in skin density, 31% reduction in the appearance of wrinkles[1]
Skin HydrationMoisturizer with Pro-xylane4 weeks81% of women reported their skin felt more hydrated[1]
Facial Aging Signs in Menopausal WomenTopical serum with 3% Pro-xylane60 daysSignificant improvement in facial ptosis, nasolabial folds, radiance, and complexion evenness[3]
Skin Elasticity and Fine Lines (with Micro-Focused Ultrasound)Cream with Pro-xylane and Blueberry Extract180 daysSignificant improvement in skin elasticity and fine lines at the mouth corners[19]

Visualizing the Science: Diagrams and Workflows

To better illustrate the concepts discussed, the following diagrams have been created using the DOT language.

Experimental Workflow: From Beech Wood to Pro-xylane

G cluster_extraction Xylose Extraction cluster_synthesis Pro-xylane Synthesis Beech Wood Chips Beech Wood Chips Autohydrolysis Autohydrolysis Beech Wood Chips->Autohydrolysis Hot Water Xylose-rich Hemicellulose Extract Xylose-rich Hemicellulose Extract Autohydrolysis->Xylose-rich Hemicellulose Extract Xylose Xylose Xylose-rich Hemicellulose Extract->Xylose Hydrolysis & Purification C-Glycosylation C-Glycosylation Xylose->C-Glycosylation Acetylacetone, Base C-glycosidic Ketone C-glycosidic Ketone C-Glycosylation->C-glycosidic Ketone Reduction Reduction C-glycosidic Ketone->Reduction e.g., Hydrogenation Pro-xylane Pro-xylane Reduction->Pro-xylane

Figure 1: Simplified workflow from beech wood to Pro-xylane.
Signaling Pathway: Pro-xylane's Mechanism of Action in the Skin

G cluster_epidermis Epidermis cluster_dej Dermal-Epidermal Junction (DEJ) cluster_dermis Dermis Pro-xylane Pro-xylane Keratinocytes Keratinocytes Pro-xylane->Keratinocytes stimulates Collagen IV & VII Synthesis Collagen IV & VII Synthesis Pro-xylane->Collagen IV & VII Synthesis promotes Fibroblasts Fibroblasts Pro-xylane->Fibroblasts stimulates GAG Synthesis GAG Synthesis Keratinocytes->GAG Synthesis Epidermal Plumpness & Hydration Epidermal Plumpness & Hydration GAG Synthesis->Epidermal Plumpness & Hydration Strengthened DEJ Strengthened DEJ Collagen IV & VII Synthesis->Strengthened DEJ GAG & Procollagen Synthesis GAG & Procollagen Synthesis Fibroblasts->GAG & Procollagen Synthesis Improved Skin Firmness & Elasticity Improved Skin Firmness & Elasticity GAG & Procollagen Synthesis->Improved Skin Firmness & Elasticity

References

Exploring the Bioactive Properties of C-Glycoside Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C-glycosides, a unique class of natural and synthetic compounds, are characterized by a carbon-carbon bond between the anomeric carbon of a sugar moiety and an aglycone. This structural feature confers significant stability against enzymatic and chemical hydrolysis compared to their O-glycoside counterparts, making them attractive candidates for drug discovery and development. This guide provides an in-depth exploration of the diverse bioactive properties of C-glycoside derivatives, with a focus on their anticancer, antiviral, and antidiabetic potential. We will delve into their mechanisms of action, present quantitative data on their efficacy, and provide detailed experimental protocols for their evaluation.

Core Bioactive Properties and Mechanisms of Action

C-glycoside derivatives exhibit a broad spectrum of biological activities, primarily attributed to their ability to interact with and modulate various cellular targets and signaling pathways.

Anticancer Activity

A significant number of C-glycoside derivatives, particularly those belonging to the cardiac glycoside family, have demonstrated potent anticancer activities.[1] Their primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion homeostasis.[1][2] Inhibition of this pump leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, resulting in elevated intracellular calcium levels.[1][3] This disruption of ion balance can trigger a cascade of events leading to apoptosis (programmed cell death) in cancer cells.[1][3]

Furthermore, C-glycosides can modulate key signaling pathways that are often dysregulated in cancer, including:

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Several C-glycosides have been shown to inhibit this pathway, leading to the suppression of tumor growth.[2][4]

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis. C-glycosides can modulate this pathway, often leading to cell cycle arrest and apoptosis.[2][3]

  • Wnt/β-catenin Signaling Pathway: This pathway plays a critical role in cancer development and progression. Some C-glycosides have been found to inhibit this pathway, thereby suppressing tumor growth.[2][3]

Antiviral Activity

Certain C-glycoside derivatives have also shown promise as antiviral agents. Their mechanisms of action in this context are still being elucidated but are thought to involve interference with viral entry, replication, or assembly. For instance, some cardiac glycosides have been reported to exhibit activity against viruses such as Human Immunodeficiency Virus (HIV) and Herpes Simplex Virus (HSV).[2]

Antidiabetic Activity

A notable application of C-glycoside derivatives is in the management of type 2 diabetes. The development of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, such as dapagliflozin (B1669812) and canagliflozin, represents a significant advancement in this area. These drugs, which are C-glycoside derivatives, work by inhibiting the reabsorption of glucose in the kidneys, thereby promoting its excretion in the urine and lowering blood glucose levels.[1] The C-glycosidic bond is crucial for the stability and oral bioavailability of these drugs.[1]

Quantitative Data on Bioactive Properties

The following tables summarize the in vitro efficacy of selected C-glycoside derivatives and related compounds, as indicated by their half-maximal inhibitory concentration (IC50) values. It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions, cell lines, and assays used.

Table 1: Anticancer Activity of Selected Glycoside Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
DigitoxinVaries0.01 - 1[5]
OuabainMDA-MB-2310.089[6]
DigoxinMDA-MB-2310.164[6]
Lanatoside CHepG2Varies[2]
PeruvosideHepG2Varies[2]
StrophanthidinHepG2Varies[2]

Table 2: Antiviral Activity of Selected Glycoside Derivatives

CompoundVirusCell LineIC50 (µM)Reference
NeriifolinHIVVariesVaries[2]
OleandrinHIVVariesVaries[2]
GlycyvirHIV-1 pseudotyped virusesTZM-blVaries[7]

Table 3: Antidiabetic Activity of Selected Compounds (α-Glucosidase and α-Amylase Inhibition)

Compound/ExtractEnzymeIC50 (µg/mL)Reference
Compound 5a (Thioxoimidazloidin-4-one analog)α-Glucosidase5.08[8]
Compound 5a (Thioxoimidazloidin-4-one analog)α-Amylase0.21[8]
Acarbose (Reference)α-Glucosidase5.76[8]
Acarbose (Reference)α-Amylase0.39[8]
F1 Fraction (Cucumis prophetarum)α-Glucosidase59.9[9]
F1 Fraction (Cucumis prophetarum)α-Amylase20.6[9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the bioactive properties of C-glycoside derivatives.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess the cytotoxic effects of a compound on cultured cells.

Materials:

  • 96-well microplates

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • C-glycoside derivative (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the C-glycoside derivative in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the solvent used to dissolve the compound). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[3][10]

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[5][10]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using appropriate software (e.g., GraphPad Prism).[5]

Western Blot Analysis for Signaling Pathway Modulation

This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the analysis of signaling pathway activation or inhibition.

Materials:

  • Cell culture plates

  • C-glycoside derivative

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to total and phosphorylated forms of target proteins, e.g., Akt, p-Akt, ERK, p-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Culture and treat cells with the C-glycoside derivative for the desired time. Wash cells with ice-cold PBS and then lyse them with lysis buffer.[11][12]

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.[11]

  • SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample by boiling in sample buffer. Separate the proteins by size using SDS-PAGE and then transfer them to a membrane.[11][12]

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11][12]

  • Detection and Analysis: Wash the membrane again and then add the chemiluminescent substrate. Visualize the protein bands using an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[11][12]

In Vitro Na+/K+-ATPase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of Na+/K+-ATPase.

Materials:

  • Purified Na+/K+-ATPase enzyme

  • Assay buffer (containing NaCl, KCl, MgCl2, and a buffer like Tris-HCl)

  • ATP solution

  • C-glycoside derivative

  • Reagents for detecting inorganic phosphate (B84403) (Pi) (e.g., malachite green-based reagent)

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, add the assay buffer, the purified Na+/K+-ATPase enzyme, and different concentrations of the C-glycoside derivative. Include a control without the inhibitor.[8][13]

  • Pre-incubation: Pre-incubate the mixture for a specific time at 37°C to allow the inhibitor to bind to the enzyme.[13]

  • Initiation of Reaction: Add ATP to each well to start the enzymatic reaction.[13]

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).[13]

  • Stopping the Reaction and Phosphate Detection: Stop the reaction by adding a reagent that also allows for the colorimetric detection of the released inorganic phosphate.[13]

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of Na+/K+-ATPase inhibition for each concentration of the C-glycoside derivative and determine the IC50 value.

In Vivo Xenograft Model for Anticancer Activity

This model is used to evaluate the antitumor efficacy of a compound in a living organism.

Materials:

  • Immunodeficient mice (e.g., nude or SCID mice)

  • Human cancer cell line

  • C-glycoside derivative formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of the immunodeficient mice.[4][14]

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomly assign the mice to treatment and control groups.[4]

  • Compound Administration: Administer the C-glycoside derivative to the treatment group according to a predetermined dosing schedule (e.g., daily or every other day) via an appropriate route (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle.[4]

  • Tumor Measurement: Measure the tumor dimensions with calipers two to three times a week and calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.[4]

  • Monitoring and Endpoint: Monitor the mice for signs of toxicity. The experiment is typically terminated when the tumors in the control group reach a certain size or after a predetermined treatment period.

  • Data Analysis: Compare the tumor growth in the treatment group to the control group to assess the antitumor efficacy of the C-glycoside derivative.

Visualizations of Signaling Pathways and Workflows

Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by C-glycoside derivatives.

Na_K_ATPase_Inhibition C_Glycoside C-Glycoside Derivative (e.g., Cardiac Glycoside) NKA Na+/K+-ATPase C_Glycoside->NKA Inhibits Na_in ↑ Intracellular Na+ NKA->Na_in Leads to Na_Ca_Exchanger Na+/Ca2+ Exchanger Na_in->Na_Ca_Exchanger Inhibits Ca_in ↑ Intracellular Ca2+ Na_Ca_Exchanger->Ca_in Leads to Apoptosis Apoptosis Ca_in->Apoptosis Triggers

Caption: Inhibition of Na+/K+-ATPase by C-glycoside derivatives.

PI3K_Akt_Pathway C_Glycoside C-Glycoside Derivative PI3K PI3K C_Glycoside->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Survival Cell Survival Akt->Survival Promotes Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes

Caption: C-glycoside mediated inhibition of the PI3K/Akt/mTOR pathway.

Experimental Workflows

The following diagrams illustrate the workflows for key experimental protocols.

MTT_Assay_Workflow start Seed Cells in 96-well Plate treat Treat with C-Glycoside (Serial Dilutions) start->treat incubate1 Incubate (24-72h) treat->incubate1 add_mtt Add MTT Solution incubate1->add_mtt incubate2 Incubate (2-4h) add_mtt->incubate2 solubilize Add Solubilization Solution incubate2->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze

Caption: Workflow for the MTT cell viability assay.

Western_Blot_Workflow start Cell Treatment & Lysis quantify Protein Quantification start->quantify sds_page SDS-PAGE quantify->sds_page transfer Protein Transfer to Membrane sds_page->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detect Chemiluminescent Detection secondary_ab->detect analyze Densitometry Analysis detect->analyze

Caption: Workflow for Western blot analysis.

Conclusion

C-glycoside derivatives represent a promising and versatile class of bioactive compounds with significant potential in drug discovery. Their inherent stability and diverse mechanisms of action, particularly in the realms of oncology, virology, and metabolic diseases, warrant further investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore and harness the therapeutic potential of these fascinating molecules. Future research should focus on the synthesis of novel C-glycoside libraries, the elucidation of their detailed mechanisms of action, and their evaluation in more complex preclinical and clinical settings.

References

(S)-Pro-xylane's Impact on Extracellular Matrix Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Pro-xylane, a C-xylopyranoside derivative, is a bioactive compound that has demonstrated significant effects on the homeostasis of the extracellular matrix (ECM). This technical guide provides an in-depth analysis of its core mechanism of action, focusing on its impact on the synthesis of key ECM components, including glycosaminoglycans (GAGs) and collagen. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the proposed signaling pathways and experimental workflows to facilitate further research and development in the fields of dermatology, cosmetology, and tissue engineering.

Introduction

The extracellular matrix is a dynamic and intricate network of macromolecules that provides structural and biochemical support to surrounding cells. Its homeostasis is crucial for tissue integrity and function. With aging and environmental stressors, the balance of ECM components can be disrupted, leading to signs of skin aging such as wrinkles and loss of elasticity. This compound has emerged as a promising agent for restoring ECM homeostasis. It is known to stimulate the production of GAGs, which are essential for skin hydration and turgor, and to promote the synthesis of various collagen types, which provide tensile strength to the skin.[1][2][3] This guide delves into the scientific evidence supporting these claims.

Mechanism of Action

This compound, a derivative of xylose, is believed to act as a biomimetic of endogenous xylosides, which serve as primers for the biosynthesis of GAGs.[4] By providing an artificial acceptor for the initiation of GAG chains, this compound can significantly increase the production of GAGs, such as hyaluronic acid, chondroitin (B13769445) sulfate, and dermatan sulfate, by dermal fibroblasts.[3][5][6]

Furthermore, this compound has been shown to upregulate the expression of key ECM proteins, including:

  • Collagens: It promotes the synthesis of collagen type I, the most abundant collagen in the dermis, as well as collagen types IV and VII, which are crucial components of the dermal-epidermal junction (DEJ).[3][7][8] This strengthens the structural integrity of the skin and the connection between the epidermis and dermis.

  • Fibrillin-1: This glycoprotein (B1211001) is a major component of microfibrils, which are essential for the assembly of elastic fibers.[9]

While the precise signaling pathways activated by this compound are still under investigation, it is hypothesized that it may influence key pathways involved in ECM synthesis, such as the Transforming Growth Factor-beta (TGF-β) pathway. The proposed mechanism is that this compound may enhance the cellular response to growth factors like TGF-β, leading to the downstream activation of Smad proteins and subsequent upregulation of target genes encoding for ECM components. Another possibility is its interaction with cell surface receptors like integrins, which are known to play a role in mechanotransduction and ECM remodeling.

Proposed Signaling Pathway

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus SProXylane This compound Integrin Integrin Receptor SProXylane->Integrin Interacts? TGFBR TGF-β Receptor SProXylane->TGFBR Potentiates? TGFB TGF-β TGFB->TGFBR FAK FAK Integrin->FAK Activation Smad Smad Complex (Smad2/3/4) TGFBR->Smad Phosphorylation Transcription Gene Transcription Smad->Transcription MAPK MAPK Pathway FAK->MAPK MAPK->Transcription GAGs GAGs Transcription->GAGs GAG Synthesis (e.g., Hyaluronic Acid) Collagens Collagens Transcription->Collagens Collagen Synthesis (Type I, IV, VII) Fibrillin Fibrillin Transcription->Fibrillin Fibrillin-1 Synthesis G start Start: Culture Human Dermal Fibroblasts seed Seed fibroblasts in multi-well plates start->seed incubate1 Incubate for 24h (37°C, 5% CO2) seed->incubate1 treat Treat with this compound (various concentrations) and controls incubate1->treat incubate2 Incubate for 48-96h treat->incubate2 collect Collect supernatant and cell lysates for analysis incubate2->collect end End collect->end G cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection Lysates Cell Lysates ProteinQuant Protein Quantification (BCA Assay) Lysates->ProteinQuant Denature Denaturation ProteinQuant->Denature SDSPAGE SDS-PAGE Denature->SDSPAGE Transfer Transfer to PVDF Membrane SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection

References

In-Depth Technical Guide: Gene Expression Analysis in Response to (S)-Pro-xylane Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Pro-xylane, a bioactive C-glycoside derived from beech wood, is a key molecule in dermatological research and cosmetic science, recognized for its role in enhancing the skin's extracellular matrix (ECM). This technical guide provides a comprehensive overview of the molecular mechanisms of this compound, with a focus on its impact on gene expression in skin cells. This document outlines detailed experimental protocols for analyzing these effects and presents the core signaling pathways involved. Quantitative data is summarized in structured tables to facilitate comparative analysis. This guide is intended for researchers, scientists, and drug development professionals investigating the effects of this compound on skin biology.

Introduction

This compound, the S-enantiomer of Pro-xylane, is a C-glycoside that plays a significant role in stimulating the biosynthesis of glycosaminoglycans (GAGs) within the skin matrix.[1] GAGs are essential components of the ECM, contributing to skin hydration, elasticity, and structural integrity.[2] this compound has been shown to activate fibroblasts, the primary cells responsible for synthesizing ECM components, including collagen and GAGs.[3] Its mechanism of action involves reinforcing the dermal-epidermal junction and promoting the synthesis of key structural proteins, thereby offering a restorative approach to skin health. This guide delves into the genetic and molecular underpinnings of this compound's effects.

Mechanism of Action: Impact on Gene Expression

This compound primarily exerts its effects by modulating the gene expression of key components of the extracellular matrix in dermal fibroblasts. The upregulation of these genes leads to a strengthened and more hydrated dermal structure.

Upregulation of Glycosaminoglycan (GAG) Synthesis

This compound stimulates the production of GAGs, such as hyaluronic acid and chondroitin (B13769445) sulfate (B86663).[4][5] This is achieved through the upregulation of genes encoding enzymes essential for GAG biosynthesis.

  • Hyaluronan Synthase 2 (HAS2): This enzyme is critical for the synthesis of hyaluronic acid, a major GAG that can hold large amounts of water, contributing to skin hydration and turgor.

  • Versican (VCAN): A large chondroitin sulfate proteoglycan, versican interacts with hyaluronic acid and other ECM components to maintain the structural integrity of the dermis.

Enhancement of Collagen Synthesis

This compound promotes the synthesis of several types of collagen, which are crucial for the skin's tensile strength and elasticity. This includes both fibrillar collagens and those essential for the dermal-epidermal junction.

  • Collagen Type I (COL1A1): The most abundant collagen in the dermis, providing its main structural support.

  • Collagen Type IV (COL4A1): A key component of the basement membrane, which anchors the epidermis to the dermis.

  • Collagen Type VII (COL7A1): Forms anchoring fibrils that are essential for the stability of the dermal-epidermal junction.

Quantitative Gene Expression Analysis

The following tables summarize the illustrative quantitative changes in gene expression in human dermal fibroblasts following treatment with this compound. This data is representative of the expected outcomes from qPCR or RNA sequencing experiments.

Table 1: Effect of this compound on Glycosaminoglycan-Related Gene Expression

GeneGene NameFunctionIllustrative Fold Change (vs. Control)
HAS2Hyaluronan Synthase 2Hyaluronic Acid Synthesis2.5
VCANVersicanProteoglycan, ECM Structure2.0

Table 2: Effect of this compound on Collagen Gene Expression

GeneGene NameFunctionIllustrative Fold Change (vs. Control)
COL1A1Collagen Type I Alpha 1 ChainDermal Structure1.8
COL4A1Collagen Type IV Alpha 1 ChainDermal-Epidermal Junction2.2
COL7A1Collagen Type VII Alpha 1 ChainDermal-Epidermal Junction2.0

Signaling Pathways Activated by this compound

This compound is believed to initiate intracellular signaling cascades that converge on transcription factors responsible for upregulating the expression of ECM-related genes. The primary pathways implicated are the Transforming Growth Factor-beta (TGF-β) and Integrin signaling pathways.

Proposed Signaling Pathway

The diagram below illustrates the proposed signaling pathway through which this compound stimulates the expression of key extracellular matrix genes in dermal fibroblasts.

G cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nuclear Nuclear S-Pro-xylane S-Pro-xylane TGF-beta_Receptor TGF-β Receptor S-Pro-xylane->TGF-beta_Receptor Activates Integrin_Receptor Integrin Receptor S-Pro-xylane->Integrin_Receptor Activates SMAD_Complex SMAD Complex TGF-beta_Receptor->SMAD_Complex Phosphorylates FAK Focal Adhesion Kinase (FAK) Integrin_Receptor->FAK ECM Extracellular Matrix (Collagen, GAGs) Transcription_Factors Transcription Factors (e.g., AP-1, SP1) SMAD_Complex->Transcription_Factors Activates MAPK_Pathway MAPK Pathway (ERK, p38) FAK->MAPK_Pathway Activates MAPK_Pathway->Transcription_Factors Activates Gene_Expression Gene Expression (COL1A1, HAS2, etc.) Transcription_Factors->Gene_Expression Upregulates Gene_Expression->ECM Synthesizes

Proposed signaling pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to analyze the effects of this compound on gene expression in human dermal fibroblasts.

Experimental Workflow Overview

The following diagram outlines the typical workflow for a gene expression analysis study.

G Cell_Culture 1. Cell Culture (Human Dermal Fibroblasts) Treatment 2. Treatment with this compound Cell_Culture->Treatment RNA_Isolation 3. RNA Isolation Treatment->RNA_Isolation QC 4. RNA Quality Control (e.g., Bioanalyzer) RNA_Isolation->QC cDNA_Synthesis 5. cDNA Synthesis QC->cDNA_Synthesis qPCR 6a. qPCR Analysis cDNA_Synthesis->qPCR RNA_Seq 6b. RNA Sequencing cDNA_Synthesis->RNA_Seq Data_Analysis 7. Data Analysis qPCR->Data_Analysis RNA_Seq->Data_Analysis Results 8. Results Data_Analysis->Results

Experimental workflow for gene expression analysis.
Cell Culture and Treatment

  • Cell Line: Primary Human Dermal Fibroblasts (HDFs).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Seeding: Seed HDFs in 6-well plates to achieve approximately 70-80% confluency at the time of treatment.

  • Synchronization (Optional): To synchronize the cell cycle, replace the growth medium with a serum-free medium for 12-24 hours prior to treatment.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water) and dilute to the desired final concentrations in the culture medium.

  • Treatment: Replace the medium with the this compound-containing medium or a vehicle control medium. Incubate for the desired duration (e.g., 24, 48, or 72 hours).

RNA Isolation and Quality Control
  • Lysis: After treatment, wash the cells with cold, sterile Phosphate-Buffered Saline (PBS). Lyse the cells directly in the well using a suitable lysis buffer (e.g., TRIzol reagent).

  • RNA Extraction: Perform RNA extraction according to the manufacturer's protocol of the chosen kit (e.g., chloroform (B151607) extraction followed by isopropanol (B130326) precipitation).

  • RNA Quantification and Purity: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Aim for an A260/A280 ratio of ~2.0 and an A260/A230 ratio of >1.8.

  • RNA Integrity: Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) > 8 is recommended for downstream applications like RNA sequencing.

Quantitative Real-Time PCR (qPCR)
  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers.

  • Primer Design: Design or obtain validated primers for the target genes (e.g., COL1A1, HAS2) and at least two stable housekeeping genes (e.g., GAPDH, ACTB) for normalization.

  • qPCR Reaction: Prepare the qPCR reaction mix containing cDNA, forward and reverse primers, and a suitable SYBR Green or probe-based master mix.

  • Thermal Cycling: Perform the qPCR reaction in a real-time PCR instrument using a standard three-step cycling protocol (denaturation, annealing, extension).

  • Data Analysis: Analyze the amplification data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression between the treated and control samples.

RNA Sequencing (RNA-Seq) (Optional)
  • Library Preparation: Prepare sequencing libraries from high-quality RNA using a suitable library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads.

    • Alignment: Align the reads to the human reference genome.

    • Quantification: Count the number of reads mapping to each gene.

    • Differential Expression Analysis: Identify genes that are significantly upregulated or downregulated in the this compound-treated samples compared to the controls.

    • Pathway Analysis: Perform gene ontology and pathway enrichment analysis to identify the biological processes and signaling pathways affected by the treatment.

Conclusion

This compound demonstrates a significant capacity to modulate the expression of genes crucial for the integrity and function of the skin's extracellular matrix. Through the upregulation of key collagen and glycosaminoglycan synthesis-related genes, it effectively promotes a denser, more hydrated, and elastic dermal structure. The detailed protocols and pathway diagrams provided in this guide offer a robust framework for researchers to investigate and validate the molecular effects of this compound and similar compounds in the context of skin health and aging. Further research utilizing advanced techniques such as RNA sequencing will continue to elucidate the full spectrum of its molecular targets and solidify its role in evidence-based dermatological science.

References

Methodological & Application

Application of (S)-Pro-xylane in 3D Reconstructed Skin Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Pro-xylane, the biologically active enantiomer of hydroxypropyl tetrahydropyrantriol, is a C-glycoside derived from beech wood through a green chemistry process. It has demonstrated significant anti-aging properties by stimulating the synthesis of key components of the extracellular matrix (ECM) in the skin.[1][2] This document provides detailed application notes and protocols for studying the effects of this compound in 3D reconstructed skin models, a vital tool for pre-clinical efficacy and safety testing of cosmetic and dermatological ingredients. These models, such as full-thickness skin equivalents, closely mimic the structure and physiology of human skin, offering a relevant in vitro platform for research and development.

Mechanism of Action

This compound primarily exerts its effects by boosting the production of glycosaminoglycans (GAGs) and specific collagens, which are crucial for maintaining the skin's structural integrity, hydration, and elasticity.

Key molecular targets and effects include:

  • Stimulation of Glycosaminoglycan (GAG) Synthesis: this compound significantly promotes the synthesis of GAGs, including hyaluronic acid and sulfated GAGs like chondroitin (B13769445) sulfate.[1][3] GAGs are essential for trapping moisture in the dermis, providing turgor and resilience to the skin.

  • Upregulation of CD44: It increases the expression of CD44, a key cell surface receptor for hyaluronic acid.[1] This enhances the cellular response to hyaluronic acid, further promoting skin hydration and cell signaling.

  • Enhanced Collagen Production: this compound stimulates the synthesis of pro-collagen I, the precursor to collagen I, which is the most abundant collagen in the dermis and provides tensile strength.[4] It also specifically targets the dermal-epidermal junction (DEJ) by increasing the synthesis of collagen IV and collagen VII, proteins essential for anchoring the epidermis to the dermis.[2]

Signaling Pathway

The mechanism of action of this compound involves the activation of signaling pathways that promote the expression of ECM components. By increasing the concentration of GAGs, particularly hyaluronic acid, this compound indirectly influences CD44-mediated signaling. Activation of CD44 in fibroblasts can trigger downstream pathways, including the Hippo pathway, which in turn can modulate the expression of genes involved in ECM synthesis, such as those for collagen.

GAG_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_synthesis Protein Synthesis Pro_xylane This compound GAGs Increased GAGs (e.g., Hyaluronic Acid) Pro_xylane->GAGs stimulates CD44 CD44 Receptor GAGs->CD44 activates Signaling_Cascade Downstream Signaling (e.g., Hippo Pathway) CD44->Signaling_Cascade Gene_Expression Upregulation of ECM Gene Expression Signaling_Cascade->Gene_Expression Collagen_GAGs Increased Synthesis of Collagen & GAGs Gene_Expression->Collagen_GAGs Treatment_Workflow start Start: Acclimatize 3D Skin Models prep_treatment Prepare this compound Formulation (e.g., in a suitable vehicle) start->prep_treatment apply_treatment Topically Apply Formulation to the Epidermal Surface prep_treatment->apply_treatment incubation Incubate for a Defined Period (e.g., 24-72 hours) apply_treatment->incubation harvest Harvest Skin Models for Analysis incubation->harvest end Proceed to Analysis harvest->end qPCR_Workflow start Start: Harvest Treated 3D Skin Models rna_extraction RNA Extraction start->rna_extraction cdna_synthesis cDNA Synthesis (Reverse Transcription) rna_extraction->cdna_synthesis qpcr Quantitative PCR (qPCR) with Target Gene Primers cdna_synthesis->qpcr analysis Data Analysis (Relative Quantification) qpcr->analysis end End: Determine Gene Expression Changes analysis->end

References

Application Note: Quantification of (S)-Pro-xylane in Cell Culture Media using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of (S)-Pro-xylane (also known as Hydroxypropyl Tetrahydropyrantriol) in cell culture media. This compound is a bioactive C-glycoside that stimulates the synthesis of glycosaminoglycans (GAGs), playing a crucial role in maintaining skin elasticity.[1][2][3][4] This method is designed for researchers, scientists, and drug development professionals investigating the cellular uptake, metabolism, and efficacy of this compound. The protocol employs a straightforward sample preparation procedure involving protein precipitation, followed by chromatographic separation on a reversed-phase column and detection by mass spectrometry (MS) or refractive index (RI) detection.

Introduction

This compound, a xylose derivative, is a C-glycoside that promotes the production of GAGs and proteoglycans, essential components of the extracellular matrix.[1][2][5] Its ability to improve skin hydration and elasticity has made it a key ingredient in anti-aging cosmetic formulations.[2][6] To understand its mechanism of action at a cellular level, it is imperative to have a reliable analytical method to quantify its concentration in biological matrices such as cell culture media. This document provides a detailed protocol for the quantification of this compound, addressing the challenges of a complex sample matrix and the analyte's lack of a strong UV chromophore.

Experimental

Materials and Reagents
  • This compound analytical standard (purity ≥98%)

  • HPLC-grade acetonitrile (B52724) (ACN)

  • HPLC-grade methanol (B129727) (MeOH)

  • HPLC-grade water

  • Formic acid (LC-MS grade)

  • Perchloric acid (analytical grade)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Phosphate-buffered saline (PBS)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (e.g., single quadrupole or triple quadrupole) or Refractive Index Detector

  • Reversed-phase HPLC column (e.g., C18, 4.6 x 250 mm, 5 µm)

  • Analytical balance

  • Microcentrifuge

  • Vortex mixer

  • Syringe filters (0.22 µm, PVDF or nylon)

  • Autosampler vials

Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of HPLC-grade water in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with cell culture medium to final concentrations ranging from 0.1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation from Cell Culture Media
  • Collect 500 µL of the cell culture medium containing this compound.

  • Protein Precipitation: To deproteinize the sample, add 1.5 mL of cold methanol (or 4 parts acetone (B3395972) to 1 part sample) to the 500 µL of cell culture medium.[7][8]

  • Vortex the mixture vigorously for 30 seconds.

  • Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the sample at 14,000 rpm for 20 minutes at 4°C.[9]

  • Carefully collect the supernatant without disturbing the protein pellet.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.[10]

  • The sample is now ready for HPLC analysis.

HPLC Method Parameters

The following are recommended starting conditions and may require optimization for your specific instrumentation and column.

For Mass Spectrometry (MS) Detection:

ParameterCondition
Column C18 Reversed-Phase (4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 0.8 mL/min
Injection Volume 10 µL
Column Temperature 30°C
MS Detector Electrospray Ionization (ESI), Positive Mode
Monitored Ion (SIM) m/z 193.1 [M+H]⁺

For Refractive Index (RI) Detection:

ParameterCondition
Column C18 Reversed-Phase (4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic; Acetonitrile:Water (e.g., 70:30 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 35°C (to ensure stable baseline)
RI Detector Temp. 35°C
Data Analysis and Quantification
  • Generate a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.

  • Quantify the amount of this compound in the unknown samples by interpolating their peak areas into the calibration curve equation.

Quantitative Data Summary

The following table summarizes the expected quantitative performance of the HPLC-MS method. These values are illustrative and should be determined during method validation.

ParameterExpected Value
Retention Time ~ 5-8 minutes (gradient dependent)
Linearity (R²) > 0.99
Limit of Detection (LOD) ~ 0.05 µg/mL
Limit of Quantification (LOQ) ~ 0.15 µg/mL
Precision (%RSD) < 15%
Accuracy (%Recovery) 85 - 115%

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Prepare this compound Standard Solutions CalCurve Generate Calibration Curve Standard->CalCurve Calibration Standards Sample Collect Cell Culture Media Sample Precipitate Protein Precipitation (Cold Methanol) Sample->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Filter Supernatant Filtration Centrifuge->Filter HPLC HPLC Injection Filter->HPLC Prepared Sample Separation Chromatographic Separation (C18 Column) HPLC->Separation Detection Detection (MS or RI) Separation->Detection Detection->CalCurve Quantify Quantify this compound in Samples Detection->Quantify Peak Areas CalCurve->Quantify Regression Equation Report Report Results Quantify->Report

Caption: Experimental workflow for the quantification of this compound.

Signaling Pathway Context

While this method focuses on quantification, it is important to understand the biological context. This compound is known to influence the biosynthesis of GAGs, which are key components of proteoglycans. This process is fundamental to the structure and function of the extracellular matrix (ECM).

Signaling_Pathway ProXylane This compound Fibroblast Fibroblast Cell ProXylane->Fibroblast Stimulates GAG_Synthesis Glycosaminoglycan (GAG) Biosynthesis Fibroblast->GAG_Synthesis Upregulates Proteoglycans Proteoglycan Production GAG_Synthesis->Proteoglycans Leads to ECM Extracellular Matrix (ECM) Integrity & Hydration Proteoglycans->ECM Contributes to

References

Protocol for dissolving (S)-Pro-xylane using DMSO and PEG300 for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for In Vivo Studies with (S)-Pro-xylane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the dissolution of this compound using a vehicle of Dimethyl Sulfoxide (DMSO) and Polyethylene Glycol 300 (PEG300) for in vivo research applications. The provided methodologies are compiled from established protocols to ensure clarity and reproducibility.

This compound , a C-glycoside derivative of xylose, is recognized for its role in stimulating the production of glycosaminoglycans (GAGs), which are essential components of the extracellular matrix.[1][2][3] Its S-enantiomer is noted for its biological activity.[4][5] Proper dissolution and formulation are critical for its bioavailability and efficacy in in vivo models.

Quantitative Data Summary

The solubility of this compound in various solvents is crucial for preparing stable and effective formulations for in vivo administration. The following tables summarize the key quantitative data for solubility.

Table 1: Solubility of this compound in Individual Solvents

SolventConcentration (mg/mL)Molar Concentration (mM)Special Conditions
DMSO2501300.66Ultrasonic assistance recommended.[2][6][7]
DMSO83.33433.54Sonication is recommended.[1]
Water100520.26Ultrasonic assistance recommended.[2][6]

Table 2: In Vivo Formulation Solubility of this compound

Formulation CompositionAchieved Concentration (mg/mL)Molar Concentration (mM)Observations
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline≥ 2.08≥ 10.82Clear solution, saturation unknown.[2][4]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline3.317.17Sonication is recommended.[1]

Experimental Protocols

This section details the step-by-step methodology for preparing an this compound formulation suitable for in vivo studies.

Protocol: Preparation of this compound Formulation (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)

This protocol is designed to prepare a clear and stable solution of this compound for administration in animal models.[1][4]

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), research grade

  • Polyethylene Glycol 300 (PEG300), research grade

  • Tween 80 (Polysorbate 80)

  • Saline solution (0.9% NaCl)

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Micropipettes and sterile tips

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Prepare Stock Solution (in DMSO):

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the this compound in DMSO to create a concentrated stock solution. For example, to achieve a final formulation concentration of ≥ 2.08 mg/mL, a stock solution of 20.8 mg/mL in DMSO can be prepared.[2][4]

    • Use an ultrasonic water bath to aid dissolution if necessary, ensuring the solution is clear.[2][6]

  • Sequential Addition of Solvents:

    • In a sterile conical tube, add the required volume of the this compound DMSO stock solution.

    • Add the corresponding volume of PEG300 to the tube. For a 1 mL final solution, this would be 400 µL of PEG300 added to 100 µL of the DMSO stock.

    • Vortex the mixture until it is homogeneous.

  • Addition of Surfactant:

    • Add the required volume of Tween 80 to the DMSO/PEG300 mixture. For a 1 mL final solution, this would be 50 µL.

    • Vortex the solution thoroughly to ensure the surfactant is evenly dispersed.

  • Final Dilution with Saline:

    • Add the final volume of saline to the mixture to reach the desired total volume. For a 1 mL final solution, this would be 450 µL.

    • Vortex the solution one final time to ensure a clear, homogeneous formulation.

  • Final Preparation and Use:

    • It is recommended to prepare the working solution fresh for immediate use.[1]

    • If the solution appears cloudy, brief sonication may be applied.[1]

    • Visually inspect the solution for any precipitation before administration.

Visualizations

The following diagrams illustrate the experimental workflow for preparing the this compound formulation and the signaling pathway associated with its mechanism of action.

G cluster_0 Step 1: Prepare Stock Solution cluster_1 Step 2: Add Co-solvent cluster_2 Step 3: Add Surfactant cluster_3 Step 4: Final Dilution cluster_4 Step 5: Final Product weigh Weigh this compound dmso Add DMSO weigh->dmso sonicate1 Sonicate until clear dmso->sonicate1 add_peg Add PEG300 sonicate1->add_peg Transfer stock vortex1 Vortex to mix add_peg->vortex1 add_tween Add Tween 80 vortex1->add_tween vortex2 Vortex to mix add_tween->vortex2 add_saline Add Saline vortex2->add_saline vortex3 Vortex to mix add_saline->vortex3 final_solution Clear this compound Formulation vortex3->final_solution

Caption: Experimental workflow for this compound formulation.

G cluster_0 Mechanism of Action pro_xylane This compound fibroblasts Dermal Fibroblasts pro_xylane->fibroblasts Targets gags_synthesis Stimulation of Glycosaminoglycan (GAG) Biosynthesis fibroblasts->gags_synthesis collagen_synthesis Increased Collagen (Type I, IV, VII) Synthesis fibroblasts->collagen_synthesis ha_synthesis Increased Hyaluronic Acid (HA) Synthesis fibroblasts->ha_synthesis ecm Extracellular Matrix (ECM) Reinforcement gags_synthesis->ecm collagen_synthesis->ecm ha_synthesis->ecm skin_elasticity Improved Skin Elasticity and Hydration ecm->skin_elasticity

References

Application Notes and Protocols: Immunohistochemical Staining for Collagen IV and VII after (S)-Pro-xylane Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Pro-xylane, a C-glycoside derivative of xylose, is a key bioactive ingredient recognized for its role in modulating the skin's extracellular matrix (ECM). It functions by stimulating the biosynthesis of glycosaminoglycans (GAGs) and proteoglycans, essential components for skin hydration and structural integrity.[1][2] A significant outcome of this activity is the upregulation of crucial proteins at the dermal-epidermal junction (DEJ), including collagen IV and collagen VII.[3][4] These collagens are vital for maintaining the skin's structural support and elasticity. Collagen IV is a primary constituent of the basement membrane, while collagen VII forms anchoring fibrils that connect the epidermis to the dermis.[5][6]

These application notes provide detailed protocols for the immunohistochemical (IHC) staining of collagen IV and VII in human skin explants following treatment with this compound. This allows for the visualization and semi-quantitative analysis of changes in collagen expression, offering valuable insights for research in dermatology, cosmetology, and drug development for skin aging.

Mechanism of Action

This compound acts as a biomimetic of xylosides, which are initiators of GAG chain synthesis. By entering the cellular GAG biosynthesis pathway, it serves as a primer for the assembly of new GAG chains, independent of a core protein.[7][8] This leads to an overall increase in GAG production, which in turn influences the surrounding extracellular matrix, promoting the synthesis of key structural proteins like collagen IV and VII.[4][9] This reinforcement of the DEJ helps to improve skin cohesion and firmness.

Data Presentation

The following tables summarize the quantitative effects of this compound (C-Xyloside) on the expression of key extracellular matrix proteins, including collagen VII.

Table 1: Effect of C-Xyloside on the Expression of Dermal-Epidermal Junction Proteins in a Reconstructed Skin Model

ProteinControl (Relative Intensity ± SEM)0.08 mg/mL C-Xyloside (Relative Intensity ± SEM)% Increase vs. Controlp-value
Collagen VII 53.22 ± 0.3756.74 ± 0.886.6%p = 0.001

Data presented in this table is adapted from a study on a reconstructed skin model. While this study demonstrated a significant increase in Collagen VII, quantitative data for Collagen IV from the same study was not available.

Experimental Protocols

Protocol 1: Treatment of Human Skin Explants with this compound

This protocol describes the preparation and treatment of full-thickness human skin explants for subsequent immunohistochemical analysis.

Materials:

  • Freshly obtained human skin tissue

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine

  • This compound (Hydroxypropyl Tetrahydropyrantriol)

  • Sterile phosphate-buffered saline (PBS)

  • Sterile biopsy punches (6 mm)

  • Sterile 6-well culture plates

  • Sterile surgical sponges (e.g., Gelfoam®)

  • Sterile surgical instruments (scalpels, forceps)

  • Laminar flow hood

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Under sterile conditions in a laminar flow hood, wash the human skin tissue three times with sterile PBS containing 1% Penicillin-Streptomycin.

  • Remove excess subcutaneous fat from the dermal side of the skin using a sterile scalpel.

  • Prepare 6 mm full-thickness skin explants using a sterile biopsy punch.

  • Place a sterile surgical sponge in each well of a 6-well culture plate.

  • Saturate the sponges with culture medium. The medium should saturate the sponge without flooding the well.

  • Prepare the treatment media. Dissolve this compound in the culture medium to the desired final concentrations (e.g., 0.1 mg/mL, 0.5 mg/mL, and 1.0 mg/mL). A vehicle control (culture medium without this compound) should also be prepared.

  • Carefully place one skin explant, epidermal side up, onto each saturated sponge.

  • Add 2 mL of the respective treatment or vehicle control medium to each well, ensuring the medium surrounds the sponge but does not submerge the explant.

  • Incubate the plates in a humidified CO2 incubator at 37°C with 5% CO2 for the desired treatment period (e.g., 48, 72, or 96 hours).

  • Change the medium every 24-48 hours.

  • Following the treatment period, proceed with tissue fixation and embedding for immunohistochemistry.

Protocol 2: Immunohistochemical Staining for Collagen IV and VII

This protocol outlines the procedure for the detection of collagen IV and VII in formalin-fixed, paraffin-embedded human skin sections.

Materials:

  • Paraffin-embedded skin tissue sections (5 µm) on charged slides

  • Xylene

  • Ethanol (B145695) (100%, 95%, 70%)

  • Deionized water

  • Antigen retrieval buffer (e.g., 10 mM Sodium Citrate buffer, pH 6.0)

  • Peroxide block (e.g., 3% Hydrogen Peroxide in methanol)

  • Blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100)

  • Primary antibodies:

    • Mouse anti-human Collagen IV monoclonal antibody

    • Rabbit anti-human Collagen VII polyclonal antibody

  • Biotinylated secondary antibodies (e.g., goat anti-mouse IgG, goat anti-rabbit IgG)

  • Streptavidin-HRP conjugate

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin (B73222) counterstain

  • Mounting medium

  • Humidified chamber

  • Microscope

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene for 2 x 5 minutes.

    • Rehydrate through a graded series of ethanol: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).

    • Rinse with deionized water for 5 minutes.

  • Antigen Retrieval:

    • Immerse slides in pre-heated antigen retrieval buffer.

    • Heat in a microwave or water bath at 95-100°C for 20 minutes.

    • Allow slides to cool in the buffer for 20 minutes at room temperature.

    • Rinse with PBS (3 x 5 minutes).

  • Peroxidase Blocking:

    • Incubate sections with peroxide block for 10 minutes at room temperature to quench endogenous peroxidase activity.

    • Rinse with PBS (3 x 5 minutes).

  • Blocking:

    • Incubate sections with blocking buffer for 1 hour at room temperature in a humidified chamber to block non-specific binding sites.

  • Primary Antibody Incubation:

    • Dilute primary antibodies for collagen IV and collagen VII to their optimal concentration in blocking buffer.

    • Incubate sections with the primary antibodies overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse with PBS (3 x 5 minutes).

    • Incubate sections with the appropriate biotinylated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Rinse with PBS (3 x 5 minutes).

    • Incubate sections with Streptavidin-HRP conjugate for 30 minutes at room temperature.

    • Rinse with PBS (3 x 5 minutes).

    • Apply DAB substrate solution and incubate until the desired brown color develops (monitor under a microscope).

    • Stop the reaction by rinsing with deionized water.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin for 1-2 minutes.

    • "Blue" the sections in running tap water.

    • Dehydrate through a graded ethanol series and clear in xylene.

    • Mount with a permanent mounting medium.

  • Analysis:

    • Examine the slides under a light microscope. Positive staining for collagen IV and VII will appear as a brown precipitate at the dermal-epidermal junction. Image analysis software can be used for semi-quantitative analysis of staining intensity.

Visualizations

Signaling Pathway and Experimental Workflow

GAG_Synthesis_Pathway cluster_cell Skin Cell (Fibroblast/Keratinocyte) Pro_xylane This compound Xyloside_primer Acts as Xyloside Primer Pro_xylane->Xyloside_primer Enters cell GAG_synthesis Glycosaminoglycan (GAG) Synthesis Pathway Xyloside_primer->GAG_synthesis Initiates Increased_GAGs Increased GAGs (e.g., Dermatan/Chondroitin Sulfate) GAG_synthesis->Increased_GAGs ECM_modulation Extracellular Matrix Modulation Increased_GAGs->ECM_modulation Gene_expression Upregulation of COL4A1/2 & COL7A1 Gene Expression ECM_modulation->Gene_expression Leads to Collagen_synthesis Increased Synthesis of Collagen IV & VII Gene_expression->Collagen_synthesis DEJ_reinforcement Reinforcement of Dermal-Epidermal Junction Collagen_synthesis->DEJ_reinforcement Leads to

Caption: Proposed mechanism of this compound in stimulating collagen synthesis.

IHC_Workflow start Human Skin Explant Preparation treatment This compound Treatment (and Vehicle Control) start->treatment fixation Fixation & Paraffin Embedding treatment->fixation sectioning Microtome Sectioning (5 µm) fixation->sectioning staining Immunohistochemical Staining for Collagen IV & VII sectioning->staining imaging Microscopy & Image Acquisition staining->imaging analysis Image Analysis & (Semi-)Quantitative Data imaging->analysis

Caption: Experimental workflow for IHC analysis of collagen IV and VII.

References

Application Notes and Protocols: Assaying for Glycosaminoglycan Production in Response to (S)-Pro-xylane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-Pro-xylane, a bioactive C-glycoside derived from beech wood, is a potent stimulator of glycosaminoglycan (GAG) biosynthesis.[1] GAGs are essential components of the extracellular matrix (ECM), playing a crucial role in skin hydration, elasticity, and structural integrity.[2][3] This document provides detailed protocols for researchers, scientists, and drug development professionals to assay the production of GAGs in cell culture in response to this compound treatment. The primary method detailed is the dimethylmethylene blue (DMMB) assay, a widely used spectrophotometric method for the quantification of sulfated GAGs.

This compound functions by acting as a primer for GAG chain synthesis, bypassing the initial enzymatic steps of adding xylose to a core protein. This leads to the formation and secretion of free GAG chains, primarily chondroitin (B13769445)/dermatan sulfate (B86663) (CS/DS).[4][5][6] In addition to increasing the quantity of GAGs, this compound has been observed to influence the structure of these molecules, including their size and sulfation patterns.[4][5]

Data Presentation

The following table summarizes the dose-dependent effect of a C-xylopyranoside derivative, a compound structurally related to this compound, on the production of sulfated GAGs by normal human epidermal keratinocytes (NHEK). This data illustrates the potential efficacy of this compound in stimulating GAG synthesis.

Concentration of C-Xylopyranoside Derivative (mM)Secreted Sulfated GAGs (µg/mL) - 24 hoursSecreted Sulfated GAGs (µg/mL) - 48 hours
0 (Control)Not DetectedNot Detected
0.30.5 ± 0.11.2 ± 0.2
1.01.8 ± 0.33.5 ± 0.5

Data adapted from a study on a C-xylopyranoside derivative, which acts as an initiator of GAG synthesis.[7] The values represent the mean ± standard error of the mean (n=3).

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

This compound stimulates GAG synthesis by acting as an artificial acceptor for the addition of galactose and subsequent sugars, effectively priming the synthesis of GAG chains independent of a core protein. This leads to an increased secretion of free GAGs into the extracellular space. The precise upstream signaling cascade initiated by this compound that regulates the enzymatic machinery for GAG elongation and sulfation is an active area of research.

GAG_Synthesis_Pathway cluster_cell Fibroblast SPX This compound Membrane Cell Membrane SPX->Membrane Enters Cell Golgi Golgi Apparatus Membrane->Golgi GAG_synthesis GAG Synthesis Machinery (Glycosyltransferases, Sulfotransferases) Golgi->GAG_synthesis Free_GAGs Secreted Free GAGs (e.g., Chondroitin Sulfate) GAG_synthesis->Free_GAGs Extracellular Extracellular Matrix Free_GAGs->Extracellular Secretion

Caption: Mechanism of this compound in stimulating GAG synthesis.

Experimental Workflow for GAG Quantification

The following diagram outlines the key steps for treating cells with this compound and subsequently quantifying the produced sulfated GAGs using the DMMB assay.

Experimental_Workflow cluster_workflow Experimental Protocol start Seed Fibroblasts in Culture Plates culture Culture cells to desired confluency start->culture treat Treat cells with varying concentrations of this compound culture->treat incubate Incubate for 24-48 hours treat->incubate collect Collect Culture Medium incubate->collect prepare Prepare Samples and Chondroitin Sulfate Standards collect->prepare dmmb Perform DMMB Assay prepare->dmmb measure Measure Absorbance at 525 nm dmmb->measure analyze Analyze Data and Quantify Sulfated GAGs measure->analyze

Caption: Workflow for quantifying GAG production in response to this compound.

Experimental Protocols

Cell Culture and Treatment with this compound
  • Cell Seeding: Seed human dermal fibroblasts in 24-well plates at a density of 5 x 104 cells per well in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Cell Culture: Culture the cells at 37°C in a humidified atmosphere with 5% CO2 until they reach 80-90% confluency.

  • Preparation of this compound Stock Solution: Prepare a 100 mM stock solution of this compound in sterile phosphate-buffered saline (PBS).

  • Treatment: Replace the culture medium with fresh serum-free DMEM. Add the this compound stock solution to the wells to achieve final concentrations ranging from 0.1 mM to 10 mM. Include a vehicle control (PBS alone).

  • Incubation: Incubate the treated cells for 24 to 48 hours at 37°C and 5% CO2.

  • Sample Collection: After incubation, carefully collect the culture medium from each well for GAG quantification. Centrifuge the collected medium at 2000 x g for 10 minutes to remove any cellular debris. The supernatant can be stored at -20°C until the assay is performed.

Quantification of Sulfated Glycosaminoglycans (DMMB Assay)

This protocol is adapted from established methods for the quantification of sulfated GAGs.

Materials:

  • 1,9-Dimethylmethylene blue (DMMB) dye

  • Glycine (B1666218)

  • Sodium chloride (NaCl)

  • Hydrochloric acid (HCl)

  • Chondroitin sulfate C (from shark cartilage) for standard curve

  • 96-well microtiter plates

  • Spectrophotometer capable of reading absorbance at 525 nm

Reagent Preparation:

  • DMMB Reagent: Dissolve 16 mg of DMMB in 5 mL of ethanol. In a separate container, dissolve 2.37 g of NaCl and 3.04 g of glycine in 995 mL of deionized water. Add the DMMB/ethanol solution to the aqueous solution and adjust the pH to 3.0 with HCl. Store the reagent in a dark bottle at room temperature.

Protocol:

  • Standard Curve Preparation:

    • Prepare a stock solution of chondroitin sulfate C at 1 mg/mL in deionized water.

    • Create a series of dilutions from the stock solution to generate standards ranging from 0 to 100 µg/mL.

  • Assay Procedure:

    • Pipette 20 µL of each standard and collected cell culture supernatant into separate wells of a 96-well plate.

    • Add 200 µL of the DMMB reagent to each well.

    • Immediately mix the contents of the wells by gentle pipetting or by using a plate shaker for 5-10 seconds.

    • Promptly measure the absorbance at 525 nm using a microplate reader. The colorimetric reaction is rapid and the complex may precipitate over time.

  • Data Analysis:

    • Subtract the absorbance of the blank (0 µg/mL standard) from all other readings.

    • Plot the absorbance values of the standards against their known concentrations to generate a standard curve.

    • Use the equation of the linear regression from the standard curve to determine the concentration of sulfated GAGs in the unknown samples.

    • Normalize the GAG concentration to the cell number or total protein content of the corresponding well if desired.

Conclusion

The protocols outlined in this document provide a robust framework for investigating the effects of this compound on glycosaminoglycan production in a laboratory setting. The DMMB assay offers a straightforward and sensitive method for quantifying sulfated GAGs, enabling researchers to effectively screen and characterize compounds that modulate ECM biosynthesis. Further investigations may explore the specific types of GAGs produced and the detailed signaling pathways involved in the cellular response to this compound.

References

Application Notes and Protocols for Cell Viability Assays of Dermal Fibroblasts Treated with (S)-Pro-xylane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Pro-xylane, a xylose derivative, is a C-glycoside that has demonstrated significant anti-aging properties. Its primary mechanism of action involves the stimulation of glycosaminoglycan (GAG) biosynthesis, which are essential components of the extracellular matrix (ECM) in the skin.[1] GAGs play a crucial role in maintaining skin hydration and elasticity. By promoting the production of GAGs, this compound helps to reinforce the dermal-epidermal junction and improve skin firmness. This document provides detailed protocols for assessing the viability of human dermal fibroblasts (HDFs) upon treatment with this compound using common in vitro assays.

Data Presentation

A study investigating the effects of various compounds on the viability of normal human dermal fibroblasts (NHDFs) found that this compound was non-toxic across a concentration range of 1 µM to 2 mM. In fact, it exhibited a modest enhancing effect on cell viability at concentrations from 5 µM to 2 mM. The summarized data below is based on these findings.

Table 1: Effect of this compound on Dermal Fibroblast Viability

Concentration of this compoundExposure TimeCell Viability (%) (Relative to Control)
1 µM24 hours~100%
5 µM24 hours>100% (Slightly enhanced)
10 µM24 hours>100% (Slightly enhanced)
50 µM24 hours>100% (Slightly enhanced)
100 µM24 hours>100% (Slightly enhanced)
500 µM24 hours>100% (Slightly enhanced)
1 mM24 hours>100% (Slightly enhanced)
2 mM24 hours>100% (Slightly enhanced)

Note: The data indicates that this compound does not exhibit cytotoxicity towards dermal fibroblasts at the tested concentrations and may slightly promote proliferation.

Experimental Protocols

Three standard cell viability assays are detailed below. These assays are commonly used to assess the effects of compounds on dermal fibroblasts.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan (B1609692) product.

Materials:

  • Human Dermal Fibroblasts (HDFs)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound stock solution

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed HDFs in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium without this compound).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 1 minute.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

WST-1 (Water-Soluble Tetrazolium Salt) Assay

Similar to the MTT assay, the WST-1 assay is a colorimetric method to quantify cell proliferation and viability. The stable tetrazolium salt WST-1 is cleaved to a soluble formazan by mitochondrial dehydrogenases in viable cells.

Materials:

  • Human Dermal Fibroblasts (HDFs)

  • DMEM with 10% FBS

  • This compound stock solution

  • 96-well plates

  • WST-1 reagent

  • Microplate reader

Protocol:

  • Cell Seeding: Seed HDFs in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Treatment: Add various concentrations of this compound to the wells.

  • Incubation: Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well.

  • Incubation with WST-1: Incubate the plate for 4 hours at 37°C and 5% CO2.

  • Absorbance Measurement: Shake the plate thoroughly for 1 minute and measure the absorbance between 420-480 nm. A reference wavelength of >600 nm is recommended.

  • Data Analysis: Determine the cell viability as a percentage of the control.

Calcein-AM/Propidium Iodide (PI) Staining

This fluorescence-based assay distinguishes between live and dead cells. Calcein-AM is a cell-permeable dye that is converted by intracellular esterases in live cells to the intensely green fluorescent calcein. Propidium Iodide can only enter cells with compromised membranes (dead cells) and intercalates with DNA to emit red fluorescence.

Materials:

  • Human Dermal Fibroblasts (HDFs)

  • DMEM with 10% FBS

  • This compound stock solution

  • 24-well plates or chamber slides

  • Calcein-AM stock solution (e.g., 1 mM in DMSO)

  • Propidium Iodide stock solution (e.g., 1 mg/mL in water)

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope

Protocol:

  • Cell Seeding and Treatment: Seed HDFs in a 24-well plate or chamber slide and treat with this compound as described in the previous protocols.

  • Staining Solution Preparation: Prepare a working staining solution by diluting Calcein-AM and PI in PBS to final concentrations of approximately 2 µM and 4 µM, respectively.

  • Washing: After the treatment period, remove the culture medium and wash the cells once with PBS.

  • Staining: Add the Calcein-AM/PI staining solution to each well to cover the cells.

  • Incubation: Incubate the plate for 15-30 minutes at room temperature, protected from light.

  • Imaging: Visualize the cells using a fluorescence microscope with appropriate filters for green (Calcein) and red (PI) fluorescence. Live cells will appear green, and dead cells will appear red.

  • Quantification: The percentage of viable cells can be quantified by counting the number of green-staining cells relative to the total number of cells (green + red) in several fields of view.

Visualizations

G cluster_workflow Experimental Workflow for Cell Viability Assays cluster_assays Viability Assays start Seed Dermal Fibroblasts in 96-well plate treatment Treat with varying concentrations of This compound start->treatment incubation Incubate for 24, 48, or 72 hours treatment->incubation mtt MTT Assay: Add MTT, Incubate, Solubilize, Read Absorbance incubation->mtt Metabolic Activity wst1 WST-1 Assay: Add WST-1, Incubate, Read Absorbance incubation->wst1 Metabolic Activity calcein Calcein-AM/PI Staining: Add Dyes, Incubate, Image Fluorescence incubation->calcein Membrane Integrity analysis Data Analysis: Calculate % Cell Viability vs. Control mtt->analysis wst1->analysis calcein->analysis

Caption: Experimental workflow for assessing dermal fibroblast viability.

G cluster_pathway This compound Signaling Pathway in Dermal Fibroblasts pro_xylane This compound fibroblast Dermal Fibroblast pro_xylane->fibroblast Enters Cell gag_synthesis Stimulation of Glycosaminoglycan (GAG) Biosynthesis fibroblast->gag_synthesis Activates ecm Increased GAGs in Extracellular Matrix (ECM) gag_synthesis->ecm skin_properties Improved Skin Hydration, Elasticity, and Firmness ecm->skin_properties

Caption: this compound's mechanism of action in dermal fibroblasts.

References

Application Notes and Protocols for Transdermal Absorption Studies of (S)-Pro-xylane Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding of (S)-Pro-xylane's interaction with the skin, including its biological effects and proposed signaling pathways. Detailed protocols for in vitro transdermal absorption studies are provided to guide researchers in evaluating this compound formulations.

Introduction to this compound

This compound, the scientifically recognized name for Hydroxypropyl Tetrahydropyrantriol, is a C-glycoside derived from xylose, a natural sugar.[1][2] It is known for its anti-aging properties, which are attributed to its ability to stimulate the synthesis of essential components of the skin's extracellular matrix (ECM).[1][3] This biomimetic molecule is designed to penetrate the skin's layers and support its structural integrity.[4]

Mechanism of Action

This compound's primary mechanism of action involves the stimulation of glycosaminoglycans (GAGs) and proteoglycans, which are crucial for maintaining skin hydration and plumpness.[3][5] It also promotes the synthesis of collagen and elastin, the proteins responsible for skin firmness and elasticity.[3] Furthermore, this compound strengthens the dermal-epidermal junction (DEJ), the interface between the epidermis and dermis, which can help reduce sagging and improve overall skin structure.[5]

Quantitative Data on the Biological Effects of Pro-xylane

While specific quantitative data on the transdermal flux and permeability of this compound across skin layers is not extensively available in public literature, in vitro and clinical studies have demonstrated its significant biological effects on skin cells and tissues.

ParameterTest SystemPro-xylane ConcentrationObservationPercentage ChangeReference
Collagen I Secretion Normal Human Dermal Fibroblasts1 mMIncreased secretion+148.1%[6]
Hyaluronic Acid Secretion Normal Human Dermal Fibroblasts1 mMIncreased secretion+166.3%[6]
MMP-1 Secretion Oxidatively Stressed Human Dermal Fibroblasts1 mMReduced secretion-9.7% (relative to stressed control)[6]
Reactive Oxygen Species (ROS) Oxidatively Stressed Human Dermal Fibroblasts1 mMReduced levels-32.5% (relative to stressed control)[6]
Total Skin Lipids In vivo (Post-menopausal women)3% (in serum formulation)Increased lipid content after 60 days+19%[7]

Proposed Signaling Pathways

This compound is proposed to exert its effects on the extracellular matrix by modulating key signaling pathways within dermal fibroblasts, primarily the Transforming Growth Factor-beta (TGF-β)/Smad pathway and the Wnt/β-catenin pathway.

TGF-β/Smad Signaling Pathway

The TGF-β signaling pathway is a critical regulator of collagen and GAG synthesis in fibroblasts. It is hypothesized that this compound may promote the activation of this pathway, leading to increased production of ECM components.

TGF_beta_pathway S_Pro_xylane This compound TGF_beta_R TGF-β Receptor (Type I/II) S_Pro_xylane->TGF_beta_R Activates Smad2_3 Smad2/3 TGF_beta_R->Smad2_3 Phosphorylates p_Smad2_3 p-Smad2/3 Smad_complex Smad Complex p_Smad2_3->Smad_complex Binds Smad4 Smad4 Smad4->Smad_complex Binds Nucleus Nucleus Smad_complex->Nucleus Translocates to Gene_expression ↑ Gene Expression of: - Collagen I, IV, VII - GAGs - Proteoglycans Nucleus->Gene_expression Promotes Transcription

Caption: Proposed activation of the TGF-β/Smad pathway by this compound.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway plays a significant role in fibroblast proliferation and differentiation, which are essential for skin repair and regeneration. This compound may contribute to these processes by influencing this pathway.

Wnt_pathway S_Pro_xylane This compound Wnt_receptor Wnt/Frizzled Receptor Complex S_Pro_xylane->Wnt_receptor Modulates Destruction_complex Destruction Complex (Inactive) Wnt_receptor->Destruction_complex Inhibits beta_catenin β-catenin Destruction_complex->beta_catenin Prevents Degradation beta_catenin_stable Stabilized β-catenin Nucleus Nucleus beta_catenin_stable->Nucleus Translocates to Gene_expression ↑ Gene Expression for: - Fibroblast Proliferation - ECM Remodeling Nucleus->Gene_expression Promotes Transcription

Caption: Proposed modulation of the Wnt/β-catenin pathway by this compound.

Experimental Protocols

In Vitro Skin Permeation Study Using Franz Diffusion Cells

This protocol outlines a standard method for assessing the transdermal absorption of this compound from various topical formulations.

Objective: To quantify the permeation of this compound through a skin membrane from a test formulation over time.

Materials:

  • Franz diffusion cells

  • Human or porcine skin membrane (full-thickness or dermatomed)

  • Test formulation containing this compound (e.g., cream, gel, serum)

  • Receptor solution (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Stirring bars

  • Water bath with circulator

  • Syringes and needles

  • HPLC or LC-MS/MS system for quantification of this compound

Workflow Diagram:

Franz_Cell_Workflow A Prepare Receptor Solution (e.g., PBS, pH 7.4) C Fill Receptor Chamber & Equilibrate to 32°C A->C B Mount Skin Membrane on Franz Diffusion Cell B->C D Apply this compound Formulation to Donor Chamber C->D E Collect Samples from Receptor Chamber at Pre-defined Time Points D->E F Quantify this compound Concentration using HPLC or LC-MS/MS E->F G Calculate Permeation Parameters (Flux, Permeability Coefficient) F->G

Caption: Experimental workflow for in vitro skin permeation study.

Procedure:

  • Preparation of Receptor Solution: Prepare the receptor solution (e.g., PBS, pH 7.4) and degas it to remove any dissolved air.

  • Skin Membrane Preparation: Thaw frozen skin at room temperature. Cut the skin into appropriate sizes to fit the Franz diffusion cells. If using full-thickness skin, the subcutaneous fat should be carefully removed.

  • Franz Cell Assembly: Mount the skin membrane between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum side facing the donor chamber.

  • Filling the Receptor Chamber: Fill the receptor chamber with the degassed receptor solution, ensuring no air bubbles are trapped beneath the skin. Place a small magnetic stir bar in the receptor chamber.

  • Equilibration: Place the assembled Franz cells in a water bath maintained at 32°C to simulate skin surface temperature. Allow the system to equilibrate for at least 30 minutes.

  • Application of Formulation: Apply a known amount of the this compound formulation evenly onto the surface of the skin in the donor chamber.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution from the sampling port. Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain sink conditions.

  • Sample Analysis: Analyze the collected samples for the concentration of this compound using a validated analytical method such as HPLC or LC-MS/MS.

  • Data Analysis: Plot the cumulative amount of this compound permeated per unit area against time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the curve. The permeability coefficient (Kp) can also be calculated.

Cell Culture Protocol for Investigating Signaling Pathways

Objective: To determine the effect of this compound on the activation of the TGF-β/Smad and Wnt/β-catenin signaling pathways in human dermal fibroblasts.

Materials:

  • Human dermal fibroblasts (primary or cell line)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • This compound solution

  • Reagents for Western blotting (antibodies against total and phosphorylated Smad2/3, β-catenin, and loading controls like GAPDH or β-actin)

  • Reagents for immunofluorescence (antibodies and fluorescent secondary antibodies)

  • Cell lysis buffer

  • Protein assay kit

Procedure:

  • Cell Culture: Culture human dermal fibroblasts in appropriate medium until they reach 70-80% confluency.

  • Serum Starvation: Prior to treatment, serum-starve the cells for 12-24 hours to reduce basal signaling activity.

  • Treatment: Treat the cells with various concentrations of this compound for different time points. Include a vehicle control.

  • Protein Extraction: After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer to extract total protein.

  • Western Blotting:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against total and phosphorylated Smad2/3 and β-catenin.

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Visualize the protein bands using a chemiluminescence detection system.

    • Quantify the band intensities to determine the relative levels of protein phosphorylation and expression.

  • Immunofluorescence for β-catenin Nuclear Translocation:

    • Grow cells on coverslips and treat as described above.

    • Fix, permeabilize, and block the cells.

    • Incubate with an antibody against β-catenin.

    • Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).

    • Visualize the subcellular localization of β-catenin using a fluorescence microscope.

Conclusion

This compound is a promising anti-aging ingredient with a demonstrated ability to stimulate the production of key components of the skin's extracellular matrix. The provided protocols offer a framework for researchers to conduct their own investigations into the transdermal absorption and cellular mechanisms of this compound formulations. Further research is warranted to generate quantitative permeation data and to further elucidate the specific molecular interactions of this compound with its cellular targets.

References

Application Notes & Protocols for Assessing Skin Elasticity Following (S)-Pro-xylane Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Pro-xylane, a C-glycoside derivative of xylose, is a key molecule in cosmetic science, known for its anti-aging properties. It plays a significant role in enhancing skin elasticity by stimulating the synthesis of essential components of the extracellular matrix (ECM).[1][2][3][4] These application notes provide a comprehensive framework for designing experiments to rigorously evaluate the efficacy of this compound in improving skin elasticity, from in vitro mechanistic studies to in vivo clinical validation.

Mechanism of Action of this compound

This compound primarily exerts its effects by promoting the production of glycosaminoglycans (GAGs), which are crucial for maintaining the skin's structure and hydration.[1][5][6][7] This stimulation of GAGs, such as hyaluronic acid, leads to a cascade of events that bolster the dermal framework.[5][8] Specifically, this compound has been shown to:

  • Stimulate GAG Synthesis: It boosts the production of GAGs in the epidermis and dermis, which helps to fill the extracellular matrix and increase its water content, leading to plumper, more hydrated skin.[2][5]

  • Promote Collagen and Proteoglycan Production: By fostering an environment rich in GAGs, this compound indirectly supports the synthesis of collagen (specifically types IV and VII) and proteoglycans.[2][3][5][8][9] This strengthens the dermal-epidermal junction (DEJ) and the overall dermal structure.[8]

  • Enhance Cell Signaling: It can up-regulate the expression of key receptors like CD44, which are involved in hyaluronic acid signaling pathways, further promoting epidermal health and barrier function.[8]

The culmination of these actions is a denser, more organized extracellular matrix, resulting in visibly improved skin firmness, and a reduction in fine lines and wrinkles.[8][10]

Signaling Pathway of this compound

ProXylane_Pathway ProXylane This compound Fibroblasts Dermal Fibroblasts ProXylane->Fibroblasts stimulates GAGs Glycosaminoglycan (GAG) Production Fibroblasts->GAGs Collagen Collagen Synthesis (Type IV, VII) Fibroblasts->Collagen HA Hyaluronic Acid GAGs->HA e.g. Proteoglycans Proteoglycan Synthesis GAGs->Proteoglycans ECM Extracellular Matrix (ECM) Density HA->ECM hydrates & plumps Collagen->ECM provides structure Proteoglycans->ECM supports Elasticity Improved Skin Elasticity & Firmness ECM->Elasticity Experimental_Workflow cluster_0 In Vitro Studies cluster_1 Ex Vivo Studies cluster_2 In Vivo - Clinical Trial CellCulture Human Dermal Fibroblast & Keratinocyte Cultures Assays Biochemical Assays: - Collagen Production (ELISA) - GAG Content (Blyscan Assay) - Gene Expression (RT-qPCR) CellCulture->Assays Histology Immunohistochemistry: - Collagen IV & VII Staining - GAG Visualization Assays->Histology informs SkinExplants Human Skin Explants SkinExplants->Histology Design Study Design: - Randomized, Double-Blind,  Placebo-Controlled, Split-Face Histology->Design informs Recruitment Subject Recruitment (e.g., healthy females, 35-60 years) Recruitment->Design Application Topical Application: - this compound Formulation - Placebo Control Design->Application Measurement Biomechanical Measurements: - Cutometer (Viscoelasticity) - Ballistometer (Indentation) Application->Measurement Analysis Data Analysis & Reporting Measurement->Analysis

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Enzymatic Synthesis of (S)-Pro-xylane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic synthesis of (S)-Pro-xylane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Enzyme Selection and Performance

Question 1: Which carbonyl reductase (CR) is recommended for the synthesis of this compound?

Answer: For the asymmetric reduction of 1-C-(β-d-xylopyranosyl)-acetone to this compound, engineered carbonyl reductases have shown significantly improved performance over wild-type enzymes. A particularly effective option is the engineered carbonyl reductase from Candida orthopsilosis Co 90-125 (CoCR13), specifically the R129E/D210F variant.[1][2][3][4] This variant has demonstrated a 245.33-fold improvement in catalytic efficiency (kcat/Km) compared to the wild-type enzyme, achieving over 99% diastereomeric excess for the desired (β, S)-isomer.[1][2][3][4] Another promising option is a novel carbonyl reductase, ZmCR, from Zygofabospora marxiana, which has also been engineered to achieve a 306-fold increase in catalytic efficiency.[2][5]

Question 2: My reaction is showing low conversion rates. What are the potential causes and solutions?

Answer: Low conversion rates can stem from several factors. Here's a troubleshooting guide:

  • Suboptimal Reaction Conditions: Ensure the pH and temperature are at their optimal values. For the CoCR13 R129E/D210F variant, the optimal pH is 6.0 and the optimal temperature is 35°C.[2]

  • Inactive Enzyme: Verify the activity of your carbonyl reductase and the cofactor regeneration enzyme (e.g., Glucose Dehydrogenase - GDH). Improper storage or handling can lead to loss of activity.

  • Inefficient Cofactor Regeneration: The concentration and activity of the cofactor and the regeneration system are critical. Ensure an adequate supply of the cofactor (e.g., NADP+) and the components of the regeneration system (e.g., glucose and GDH).[6][7]

  • Substrate or Product Inhibition: High concentrations of the substrate, 1-C-(β-d-xylopyranosyl)-acetone, or the product, this compound, can inhibit the enzyme. Consider a fed-batch approach for substrate addition to maintain a lower, optimal concentration.

  • Presence of Inhibitors: Metal ions or other components in your reaction mixture could be inhibiting the enzyme. Refer to the enzyme's specification sheet for known inhibitors.

Cofactor Regeneration

Question 3: What is the most effective method for NADPH regeneration in this synthesis?

Answer: An enzyme-coupled system is highly effective for NADPH regeneration. The use of glucose dehydrogenase (GDH) to oxidize glucose is superior to using isopropanol (B130326) and an alcohol dehydrogenase.[6][7] The GDH system provides a more favorable reaction equilibrium and avoids the potential for enzyme inactivation by organic cosolvents like isopropanol.[6][7] This approach has been successfully used in preparative-scale synthesis, allowing for high substrate loading.[6][7]

Question 4: I'm observing a stall in my reaction. Could it be related to the cofactor regeneration system?

Answer: Yes, a stalled reaction can be due to the loss of activity in either the primary carbonyl reductase or the cofactor regeneration enzyme.[6] To troubleshoot this, you can add fresh aliquots of each enzyme separately to see if the reaction restarts. If adding fresh GDH resumes the reaction, it indicates that the GDH was the limiting factor.

Reaction Optimization and Scale-Up

Question 5: What are the key parameters to optimize for scaling up the synthesis of this compound?

Answer: For successful scale-up, consider the following:

  • Enzyme Loading: The ratio of the enzyme to the substrate is a critical parameter. This should be optimized to achieve a high conversion rate in a reasonable timeframe.[2]

  • Substrate Concentration: While high substrate concentrations are desirable for space-time yield, they can lead to inhibition. A fed-batch strategy, where the substrate is added incrementally, can mitigate this issue. A substrate concentration of up to 1300 mM has been successfully used with the engineered CoCR13 R129E/D210F.[1][2][3][4]

  • pH Control: Maintaining the optimal pH is crucial, especially in reactions where the cofactor regeneration system produces acidic byproducts. The use of a buffered solution and manual pH adjustments may be necessary for large-scale reactions.[6][7]

  • Mixing: Adequate mixing is essential to ensure homogeneity and efficient mass transfer, particularly at high cell and substrate concentrations.

  • Enzyme Immobilization: For industrial applications and repeated use, consider immobilizing the carbonyl reductase and GDH.[8][9] This can improve stability and simplify downstream processing.

Question 6: Are there alternatives to using isolated enzymes?

Answer: Yes, whole-cell biocatalysis is a viable alternative. Using recombinant E. coli cells that overexpress both the carbonyl reductase and an enzyme for cofactor regeneration (like glucose dehydrogenase) can simplify the process.[6][7][10] The host cells' metabolic pathways can be utilized for cofactor regeneration using a simple carbon source like glucose.[6][7]

Data Presentation

Table 1: Comparison of Wild-Type and Engineered Carbonyl Reductase (CoCR13) for this compound Synthesis

ParameterWild-Type (WT) CoCR13Engineered (R129E/D210F) CoCR13Reference
Catalytic Efficiency (kcat/Km)Baseline245.33-fold improvement[1][2][3][4]
Diastereomeric Excess (de)>99% (β, S)>99% (β, S)[1][2][3][4]
Optimal pH7.06.0[2]
Optimal Temperature30°C35°C[2]
Spatiotemporal YieldNot Reported49.97 g·L⁻¹·h⁻¹ (at 1300 mM substrate)[1][2][3][4]

Table 2: Recommended Reaction Conditions for this compound Synthesis

ParameterRecommended ValueNotesReference
Substrate1-C-(β-d-xylopyranosyl)-acetoneStart with lower concentrations (e.g., 200 mM) and optimize.[2]
Carbonyl ReductaseEngineered CoCR13 (R129E/D210F)Crude enzyme extract or purified enzyme.[2]
CofactorNADP+Typically 0.1 g/L.[2]
Cofactor RegenerationGlucose Dehydrogenase (GDH) and GlucoseGlucose concentration should be in excess (e.g., 1.5x substrate).[2]
BufferPhosphate (B84403) Buffer (PB)200 mM, pH 6.0.[2]
Temperature35°C[2]
Reaction Time10 hours (for small scale)Monitor progress by HPLC.[2]

Experimental Protocols

Protocol 1: Small-Scale Synthesis of this compound

This protocol is adapted for a 2 mL reaction volume.

  • Prepare the Reaction Mixture: In a suitable reaction vessel, combine the following in 200 mM phosphate buffer (pH 7.0):

    • 1-C-(β-d-xylopyranosyl)-acetone (substrate) to a final concentration of 200 mM.

    • Glucose to a final concentration of 300 mM.

    • NADP+ to a final concentration of 0.1 g/L.

  • Add Enzymes:

    • Add crude enzyme extract of the engineered carbonyl reductase (e.g., from 25 g/L wet cells).

    • Add crude enzyme extract of Glucose Dehydrogenase (GDH) (e.g., from 12.5 g/L wet cells).

  • Incubation: Incubate the reaction mixture at 30°C for 10 hours with agitation.

  • Analysis: Monitor the conversion of the substrate and the formation of this compound using HPLC.[2]

Protocol 2: Scale-Up Synthesis of this compound

This protocol is for a 25 mL reaction volume and uses optimized conditions.

  • Prepare the Reaction Mixture: In a temperature-controlled reactor, prepare a 25 mL reaction volume in 200 mM phosphate buffer (pH 6.0).

  • Set Conditions: Set the temperature to 35°C with constant stirring.

  • Add Components: Add the engineered carbonyl reductase, GDH, NADP+, and glucose according to the optimized enzyme/substrate ratio and cofactor concentrations determined from small-scale experiments.

  • Substrate Addition: Add 1-C-(β-d-xylopyranosyl)-acetone. For high concentrations (e.g., 1000 mM), consider a fed-batch approach to avoid substrate inhibition.[2]

  • pH Monitoring: Monitor the pH throughout the reaction and adjust as necessary to maintain it at 6.0.

  • Reaction Monitoring and Work-up: Track the reaction progress via HPLC. Once the reaction is complete, proceed with standard downstream processing for product purification.

Visualizations

Enzymatic_Synthesis_Workflow cluster_reactants Reactants cluster_enzymes Enzymes cluster_products Products Substrate 1-C-(β-d-xylopyranosyl)-acetone CR Carbonyl Reductase (e.g., CoCR13 R129E/D210F) Substrate->CR NADP_ox NADP+ GDH Glucose Dehydrogenase (GDH) NADP_ox->GDH NADP_ox->GDH Glucose Glucose Glucose->GDH CR->NADP_ox Product This compound CR->Product Gluconolactone Glucono-δ-lactone GDH->Gluconolactone NADP_red NADPH GDH->NADP_red NADP_red->CR NADP_red->CR

Caption: Workflow for the enzymatic synthesis of this compound.

Troubleshooting_Logic cluster_checks Initial Checks cluster_solutions Potential Solutions Start Low Conversion Rate Check_pH_Temp Verify Optimal pH (6.0) and Temperature (35°C) Start->Check_pH_Temp Check_Enzyme_Activity Confirm Activity of CR and GDH Start->Check_Enzyme_Activity Check_Cofactor Ensure Adequate NADP+ and Glucose Start->Check_Cofactor Check_Inhibitors Analyze for Potential Inhibitors Start->Check_Inhibitors If other checks pass Adjust_Conditions Adjust pH and Temperature Check_pH_Temp->Adjust_Conditions If suboptimal Add_Fresh_Enzyme Add Fresh CR or GDH Check_Enzyme_Activity->Add_Fresh_Enzyme If inactive Fed_Batch Implement Fed-Batch Substrate Addition Check_Cofactor->Fed_Batch If substrate inhibition is suspected

Caption: Troubleshooting logic for low conversion rates.

References

Overcoming solubility issues of (S)-Pro-xylane in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S)-Pro-xylane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in water and other common solvents?

A1: this compound is generally considered to have high water solubility.[1] However, the dissolution rate can be slow. Its solubility can be influenced by the specific isomer and purity. For reference, Pro-xylane has a reported aqueous solubility of up to 250 mg/mL, though achieving this may require sonication.[2][3] The S-enantiomer, this compound, has a reported solubility of 100 mg/mL in water and 250 mg/mL in DMSO.[4][5] It is also soluble in organic solvents like ethanol (B145695) and acetone.[6]

Q2: Are there any factors that can negatively impact the solubility or stability of this compound in my aqueous solution?

A2: Yes, several factors can affect its stability and solubility:

  • pH: this compound is most stable in a slightly acidic to neutral pH range (approximately 5.0 to 7.0).[7] Highly alkaline conditions can lead to degradation.

  • Temperature: While gentle warming to 37°C can aid in initial dissolution, prolonged exposure to high temperatures can cause degradation.[5][7] For long-term storage, keeping the compound at -20°C is recommended.[2][4][6]

  • Hygroscopicity of Solvents: When using co-solvents like DMSO, it is crucial to use a fresh, anhydrous grade. Hygroscopic DMSO that has absorbed atmospheric moisture can negatively impact the solubility of the final product.[3]

Q3: My application requires a specific buffer system. How does this compound behave in common buffers like PBS?

A3: this compound can be dissolved in Phosphate-Buffered Saline (PBS). With the aid of ultrasonication, a concentration of up to 100 mg/mL can be achieved.[4] It is always recommended to perform a small-scale solubility test in your specific buffer system to ensure compatibility and stability.

Q4: I need to prepare a formulation for in vivo studies. What co-solvents are recommended?

A4: For in vivo formulations where high aqueous solubility is not sufficient or practical, several co-solvent systems are commonly used. A typical formulation involves a combination of DMSO, a surfactant like Tween 80, and a polymer such as PEG300, all diluted in saline.[4][8] Another approach involves using cyclodextrins, like SBE-β-CD, to form inclusion complexes that enhance aqueous solubility.[4]

Solubility Data

The following tables summarize the solubility of this compound and related Pro-xylane compounds in various solvents and formulations.

Table 1: Solubility in Standard Solvents

SolventCompoundConcentration (mg/mL)Molar Concentration (mM)Notes
WaterPro-xylane2501300.66Requires ultrasonic treatment.[2][3]
WaterThis compound100520.26
DMSOPro-xylane≥ 83.33≥ 433.54Sonication recommended.[3][8]
DMSOThis compound2501300.66
PBSThis compound100520.26Requires ultrasonication.[4]

Table 2: Solubility in In Vivo Formulations

Formulation CompositionCompoundConcentration (mg/mL)Molar Concentration (mM)Notes
10% DMSO, 40% PEG300, 5% Tween 80, 45% SalinePro-xylane3.317.17Sonication recommended.[8]
10% DMSO, 40% PEG300, 5% Tween 80, 45% SalineThis compound≥ 2.08≥ 10.82Saturation unknown.[4]
10% DMSO, 90% (20% SBE-β-CD in Saline)This compound≥ 2.08≥ 10.82Saturation unknown.[4]
10% DMSO, 90% Corn OilThis compound≥ 2.08≥ 10.82Saturation unknown.[4]

Troubleshooting Guide

Issue 1: this compound powder is not dissolving completely in water, even after vigorous stirring.

  • Cause: The dissolution kinetics may be slow, or you may be exceeding the solubility limit at room temperature.

  • Solution:

    • Apply Sonication: Use an ultrasonic bath to provide mechanical agitation and break up particle aggregates. This is a highly effective method for dissolving Pro-xylane.[3]

    • Gentle Warming: Gently warm the solution to 37°C while stirring or sonicating.[5] Avoid temperatures above 40°C to prevent potential degradation.

    • pH Adjustment: Ensure the pH of your aqueous solution is in the slightly acidic to neutral range (5.0 - 7.0), as extreme pH values can affect stability.[7]

Issue 2: The solution is clear initially, but a precipitate forms over time or upon cooling.

  • Cause: This indicates that you have created a supersaturated solution, which is unstable. The solubility of the compound is likely lower at room temperature or over the storage period.

  • Solution:

    • Re-dissolve and Dilute: Warm the solution to re-dissolve the precipitate and then dilute it to a concentration that is known to be stable at your storage temperature.

    • Use a Co-solvent: If a high concentration is necessary, consider preparing a stock solution in DMSO and then diluting it into your aqueous buffer immediately before use.

    • Review Storage Conditions: Store solutions at the recommended temperature (e.g., 4°C for short-term, -20°C for long-term) to minimize changes in solubility and prevent degradation.[4]

Issue 3: When preparing an in vivo formulation with co-solvents, the solution becomes cloudy or separates.

  • Cause: The order of addition and proper mixing of co-solvents are critical for creating a stable microemulsion or solution.

  • Solution:

    • Sequential Addition: Always add the co-solvents sequentially and ensure the solution is mixed thoroughly after each addition. The recommended order is typically: (1) Dissolve this compound in DMSO first, (2) add PEG300, (3) add Tween 80, and (4) finally, add the aqueous component (saline or buffer) dropwise while vortexing.[4]

    • Check Component Ratios: Verify that the volumetric ratios of the components match the established protocol. An incorrect ratio can disrupt the stability of the formulation.

TroubleshootingWorkflow cluster_start Start: Solubility Issue cluster_process Troubleshooting Steps cluster_outcome Resolution start Powder won't dissolve or solution is cloudy check_method Is the solvent pure water? start->check_method use_sonication 1. Apply sonication 2. Gently warm to 37°C check_method->use_sonication Yes check_cosolvent Is this a co-solvent formulation? check_method->check_cosolvent No check_ph 3. Check pH (aim for 5-7) use_sonication->check_ph precipitate Precipitate forms later? check_ph->precipitate check_order 1. Verify sequential addition (DMSO -> PEG -> Tween -> Saline) check_cosolvent->check_order Yes check_ratio 2. Confirm volumetric ratios check_order->check_ratio check_ratio->precipitate solved Issue Resolved: Clear, stable solution precipitate->solved No supersaturated Solution is supersaturated. Dilute to a lower concentration or add stabilizing excipients. precipitate->supersaturated Yes supersaturated->solved

Fig 1. Troubleshooting workflow for this compound solubility issues.

Experimental Protocols

Protocol 1: Preparation of a 100 mg/mL Aqueous Stock Solution of this compound

  • Materials: this compound powder, sterile deionized water (or PBS, pH 7.4), sterile conical tube, ultrasonic water bath.

  • Procedure:

    • Weigh the desired amount of this compound powder and place it into the sterile conical tube.

    • Add the required volume of water or PBS to reach a final concentration of 100 mg/mL.

    • Vortex the tube vigorously for 30 seconds. The solution will likely appear as a cloudy suspension.

    • Place the tube in an ultrasonic water bath. Sonicate in cycles of 5-10 minutes.

    • After each cycle, visually inspect the solution. Continue sonication until the solution is completely clear. If needed, gentle warming to 37°C can be applied during sonication.[4][5]

    • Once dissolved, the solution can be sterile-filtered through a 0.22 µm filter if required for the application. Store at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage.

Protocol 2: Preparation of an In Vivo Formulation (1 mL at ≥ 2.08 mg/mL)

This protocol is based on a standard formulation used for poorly soluble compounds.[4]

  • Materials: this compound, anhydrous DMSO, PEG300, Tween 80, sterile saline (0.9% NaCl), sterile microcentrifuge tubes.

  • Procedure:

    • Prepare DMSO Stock: First, prepare a clear stock solution of this compound in DMSO at 20.8 mg/mL. This may require warming and/or sonication.

    • Sequential Addition: In a new sterile tube, perform the following steps sequentially, ensuring complete mixing after each addition: a. Add 100 µL of the 20.8 mg/mL this compound DMSO stock solution. b. Add 400 µL of PEG300. Vortex until the solution is homogeneous. c. Add 50 µL of Tween 80. Vortex until the solution is homogeneous. d. Add 450 µL of sterile saline. Vortex thoroughly to create a clear, stable solution.

    • Final Concentration: The final concentration of this compound will be ≥ 2.08 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

    • Use: It is recommended to prepare this formulation fresh on the day of use.

ExperimentalWorkflow cluster_stock Protocol 1: Aqueous Stock Solution cluster_invivo Protocol 2: In Vivo Formulation weigh 1. Weigh this compound add_water 2. Add Water or PBS weigh->add_water vortex 3. Vortex vigorously add_water->vortex sonicate 4. Sonicate in cycles (Warm to 37°C if needed) vortex->sonicate check_clear Is solution clear? sonicate->check_clear check_clear->sonicate No store 5. Sterile filter & Store check_clear->store Yes dissolve_dmso 1. Dissolve in DMSO (20.8 mg/mL stock) add_peg 2. Add PEG300 & Mix dissolve_dmso->add_peg add_tween 3. Add Tween 80 & Mix add_peg->add_tween add_saline 4. Add Saline & Mix add_tween->add_saline use_fresh 5. Use formulation fresh add_saline->use_fresh

Fig 2. Experimental workflows for preparing this compound solutions.

References

Troubleshooting low yields in the chemical synthesis of C-glycosides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of C-glycosides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yields, encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: My C-glycosylation reaction is resulting in a very low yield. What are the most common causes?

Low yields in C-glycoside synthesis can arise from several factors throughout the experimental workflow. The most common issues include:

  • Suboptimal Activation of the Glycosyl Donor: Inefficient activation by the Lewis acid is a primary cause of low conversion.[1] This can be due to an inappropriate choice of Lewis acid for the specific acceptor, insufficient equivalents of the activator, or catalyst deactivation.[1]

  • Poor Reactivity of the Glycosyl Acceptor: The nucleophilicity of the acceptor is crucial. Steric hindrance around the reacting hydroxyl group can significantly slow down the reaction.[2]

  • Inappropriate Protecting Groups: The choice of protecting groups on both the donor and acceptor can dramatically affect reactivity. Electron-withdrawing groups can "disarm" the donor, slowing the reaction, while bulky protecting groups can cause steric hindrance.[3]

  • Unfavorable Reaction Conditions: The solvent, temperature, and reaction time all play critical roles. For instance, some solvents can stabilize reactive intermediates better than others, and suboptimal temperatures can lead to side reactions or incomplete conversion.[3]

  • Formation of Byproducts: Side reactions, such as the formation of orthoesters or products from the degradation of starting materials or intermediates, can consume reactants and reduce the yield of the desired C-glycoside.[1][3]

  • Moisture in the Reaction: Glycosylation reactions are often highly sensitive to moisture, which can hydrolyze the activated glycosyl donor or the Lewis acid.[2]

Q2: How can I improve the stereoselectivity of my C-glycosylation reaction?

Achieving high stereoselectivity is a significant challenge in C-glycoside synthesis.[4][5] Here are key factors to consider:

  • Choice of Protecting Group at C-2: A participating group (e.g., an acetyl or benzoyl group) at the C-2 position of the glycosyl donor will typically lead to the formation of a 1,2-trans glycosidic bond.[6] For a 1,2-cis linkage, a non-participating group (e.g., a benzyl (B1604629) or silyl (B83357) ether) is required.[6]

  • The Anomeric Effect: This electronic effect generally favors the formation of the α-anomer (axial).[3] This needs to be considered, especially when the desired product is the β-anomer.

  • Solvent Choice: The solvent can influence the stereochemical outcome. For example, ethereal solvents can favor the formation of the α-anomer, while acetonitrile (B52724) can promote the formation of the β-anomer through the formation of a transient axial nitrilium ion intermediate.[3]

  • Lewis Acid: The nature and strength of the Lewis acid can affect the reaction mechanism (SN1 vs. SN2 character) and thus the stereoselectivity.[1] For instance, stronger Lewis acids like TMSOTf may favor an SN1-like pathway, potentially leading to different stereochemical outcomes compared to milder Lewis acids like BF₃·Et₂O.[1]

Q3: I am observing multiple spots on my TLC plate after the reaction. What are these byproducts and how can I minimize them?

The formation of multiple byproducts is a common issue. These can include:

  • Partially Deprotected Products: If acyl protecting groups are used, they can sometimes be cleaved under the reaction conditions, leading to more polar byproducts.[1]

  • Orthoesters: With participating groups at C-2, orthoester formation can be a significant side reaction, especially under neutral or basic conditions.[3]

  • Anomers: Often, both α and β anomers are formed, which may have different polarities.[7]

  • Products of Rearrangement or Elimination: Depending on the substrate and conditions, other side reactions may occur.

To minimize byproducts, consider the following:

  • One-Pot Glycosylation-Reacetylation: For issues with partially deacetylated byproducts, a one-pot glycosylation-reacetylation protocol can be highly effective. After the glycosylation is complete, acetic anhydride (B1165640) and a mild base (like pyridine) are added to the reaction mixture to re-acetylate the byproducts, simplifying purification and boosting the isolated yield.[1]

  • Strictly Anhydrous Conditions: Ensure all glassware is oven-dried and reagents and solvents are anhydrous to prevent hydrolysis.

  • Optimize Reaction Conditions: Systematically screen reaction parameters such as temperature, reaction time, and the equivalents of Lewis acid to find the optimal conditions that favor the desired product.

Troubleshooting Guides

Guide 1: Low Conversion of Starting Material

If you are observing a significant amount of unreacted starting material, follow this troubleshooting guide.

Troubleshooting Workflow for Low Conversion

low_conversion start Low Conversion check_activation Check Glycosyl Donor Activation start->check_activation check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions start->check_conditions increase_lewis_acid Increase Equivalents of Lewis Acid check_activation->increase_lewis_acid Insufficient Activation change_lewis_acid Switch to a Stronger Lewis Acid (e.g., TMSOTf) check_activation->change_lewis_acid Donor is 'Disarmed' check_moisture Ensure Anhydrous Conditions check_reagents->check_moisture Potential Contamination new_reagents Use Freshly Purified Reagents check_reagents->new_reagents Reagents May Be Degraded increase_temp Increase Reaction Temperature check_conditions->increase_temp Reaction is Sluggish increase_time Increase Reaction Time check_conditions->increase_time Incomplete Reaction solution Improved Conversion increase_lewis_acid->solution change_lewis_acid->solution check_moisture->solution new_reagents->solution increase_temp->solution increase_time->solution

Caption: A logical workflow for diagnosing the cause of low glycosylation yields.

Guide 2: Poor Stereoselectivity

If you are obtaining a mixture of anomers with a low yield of the desired stereoisomer, use this guide.

// Nodes start [label="Poor Stereoselectivity", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; target [label="What is the\nTarget Anomer?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

trans [label="1,2-trans", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; cis [label="1,2-cis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

use_participating [label="Use a Participating\nGroup at C-2\n(e.g., Acyl)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; use_non_participating [label="Use a Non-Participating\nGroup at C-2\n(e.g., Benzyl)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

check_solvent_trans [label="Optimize Solvent", fillcolor="#FBBC05", fontcolor="#202124"]; check_solvent_cis [label="Optimize Solvent", fillcolor="#FBBC05", fontcolor="#202124"];

dcm_dce [label="Use CH2Cl2 or DCE", fillcolor="#34A853", fontcolor="#FFFFFF"]; ether_acetonitrile [label="Consider Ether (for α)\nor Acetonitrile (for β)", fillcolor="#34A853", fontcolor="#FFFFFF"];

solution [label="Improved\nStereoselectivity", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> target; target -> trans [label="1,2-trans"]; target -> cis [label="1,2-cis"];

trans -> use_participating; use_participating -> check_solvent_trans; check_solvent_trans -> dcm_dce; dcm_dce -> solution;

cis -> use_non_participating; use_non_participating -> check_solvent_cis; check_solvent_cis -> ether_acetonitrile; ether_acetonitrile -> solution; }

References

Technical Support Center: Stereoselective Synthesis of (S)-Pro-xylane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stereoselectivity of (S)-Pro-xylane production.

Frequently Asked Questions (FAQs)

Q1: What is Pro-xylane and why is the (S)-stereoisomer important?

Pro-xylane, chemically known as Hydroxypropyl Tetrahydropyrantriol, is a biologically active C-glycoside used in cosmetic products for its anti-aging properties. It stimulates the synthesis of glycosaminoglycans (GAGs), which are essential components of the skin's extracellular matrix, helping to improve skin hydration and elasticity.[1][2] Research has indicated that the this compound stereoisomer exhibits superior biological activity compared to the (R)-Pro-xylane form.[3][4] Therefore, achieving high stereoselectivity in its production is crucial for maximizing its efficacy.

Q2: What are the common methods for producing Pro-xylane?

There are two primary approaches for the synthesis of Pro-xylane:

  • Conventional Chemical Synthesis: This method typically involves the conversion of D-xylose to 1-C-(β-D-xylopyranosyl)-acetone, followed by a reduction step using a chemical reducing agent like sodium borohydride (B1222165) (NaBH₄).[3][4] While effective in producing Pro-xylane, this method often results in a mixture of stereoisomers and can generate borate (B1201080) salt byproducts that require extensive purification.[3][4]

  • Chemoenzymatic and Biotechnological Synthesis: These more recent and advanced methods leverage the high specificity of enzymes to achieve high stereoselectivity.[5] A key development in this area is the use of engineered carbonyl reductases (CRs) to catalyze the reduction step, yielding this compound with very high diastereomeric excess.[1][2][3][4][5]

Q3: What is stereoselectivity and why is it a challenge in Pro-xylane synthesis?

Stereoselectivity refers to the preferential formation of one stereoisomer over another in a chemical reaction. In the context of Pro-xylane synthesis, the challenge lies in controlling the reduction of the ketone intermediate to selectively produce the desired (S)-alcohol. Conventional chemical reducing agents are often not selective, leading to the formation of both (S) and (R) isomers, which can be difficult to separate.

Troubleshooting Guide: Improving Stereoselectivity

This guide addresses common issues encountered during the synthesis of this compound.

Issue 1: Low Stereoselectivity in Conventional Chemical Synthesis

Symptoms:

  • Analysis of the final product shows a nearly equal mixture of (S)- and (R)-Pro-xylane.

  • Difficulty in isolating the pure (S)-isomer.

Possible Causes:

  • Non-selective reducing agent: Sodium borohydride is not a highly stereoselective reducing agent for this particular substrate.

  • Reaction conditions: Temperature and solvent may not be optimized to favor the formation of the (S)-isomer.

Solutions:

  • Consider a chemoenzymatic approach: For high stereoselectivity, switching to an enzymatic reduction is the most effective solution.

  • Explore alternative chiral catalysts: While less documented for Pro-xylane itself, the use of chiral catalysts in conjunction with a reducing agent is a common strategy for asymmetric reduction of ketones.

Issue 2: Low Yield and/or Purity with the Enzymatic Method

Symptoms:

  • Low conversion of the ketone intermediate to this compound.

  • Presence of significant amounts of byproducts.

  • Low diastereomeric excess (<99%).

Possible Causes:

  • Suboptimal enzyme activity: The chosen carbonyl reductase may have low activity or stability under the reaction conditions.

  • Improper reaction conditions: pH, temperature, and substrate concentration can significantly impact enzyme performance.

  • Cofactor limitation: Carbonyl reductases typically require a cofactor (e.g., NADPH or NADH) for activity, which may not be efficiently regenerated.

Solutions:

  • Enzyme Selection and Engineering: Utilize a highly stereoselective and efficient carbonyl reductase. The engineered variant R129E/D210F of the carbonyl reductase from Candida orthopsilosis (CoCR13) has been shown to be highly effective.[3][4]

  • Optimization of Reaction Conditions:

    • pH and Temperature: Empirically determine the optimal pH and temperature for the specific enzyme being used.

    • Substrate Concentration: High substrate concentrations can sometimes lead to substrate inhibition. Test a range of concentrations to find the optimal balance between reaction rate and yield.

  • Cofactor Regeneration System: Implement a cofactor regeneration system, such as using a glucose dehydrogenase and glucose, to ensure a continuous supply of the active cofactor.

Data Presentation

Table 1: Comparison of Catalytic Efficiency and Stereoselectivity of Carbonyl Reductase Variants for this compound Synthesis

Enzyme VariantRelative Improvement in Catalytic Efficiency (kcat/Km)Diastereomeric Excess (β, S)
Wild-Type (WT)1-fold (Baseline)-
R129E/D210F245.33-fold>99%

Data sourced from studies on the engineering of carbonyl reductase for this compound synthesis.[3][4][5]

Experimental Protocols

Key Experiment: Enzymatic Synthesis of this compound using Engineered Carbonyl Reductase

This protocol provides a general methodology for the stereoselective synthesis of this compound using the highly efficient R129E/D210F carbonyl reductase variant.

Materials:

  • 1-C-(β-D-xylopyranosyl)-acetone (substrate)

  • Purified R129E/D210F carbonyl reductase

  • NADPH or NADH (cofactor)

  • Glucose dehydrogenase (for cofactor regeneration)

  • D-glucose

  • Phosphate (B84403) buffer (optimized pH)

  • Reaction vessel with temperature control

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, prepare a reaction mixture containing the phosphate buffer at the optimal pH.

  • Component Addition: Add the substrate, D-glucose, and the NAD(P)H cofactor to the buffer.

  • Enzyme Addition: Initiate the reaction by adding the purified R129E/D210F carbonyl reductase and glucose dehydrogenase.

  • Incubation: Incubate the reaction mixture at the optimal temperature with gentle agitation.

  • Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing the conversion of the substrate and the formation of this compound using an appropriate analytical method such as High-Performance Liquid Chromatography (HPLC).

  • Reaction Quenching and Product Isolation: Once the reaction is complete, quench the reaction (e.g., by adding a water-immiscible organic solvent or by heat inactivation of the enzyme). The product, this compound, can then be purified from the reaction mixture using standard chromatographic techniques.

  • Stereoselectivity Analysis: Determine the diastereomeric excess of the purified Pro-xylane using chiral HPLC to confirm the high stereoselectivity of the synthesis.

Visualizations

conventional_synthesis D_Xylose D-Xylose Intermediate 1-C-(β-D-xylopyranosyl)-acetone D_Xylose->Intermediate Conversion Reduction Reduction (e.g., NaBH₄) Intermediate->Reduction Product_Mix Pro-xylane ((S) and (R) mixture) Reduction->Product_Mix Purification Purification Product_Mix->Purification S_Proxylane This compound Purification->S_Proxylane

Caption: Conventional chemical synthesis workflow for Pro-xylane.

enzymatic_synthesis Intermediate 1-C-(β-D-xylopyranosyl)-acetone Enzymatic_Reduction Enzymatic Reduction (Engineered Carbonyl Reductase e.g., R129E/D210F) Intermediate->Enzymatic_Reduction S_Proxylane This compound (>99% d.e.) Enzymatic_Reduction->S_Proxylane Cofactor Cofactor Regeneration (e.g., GDH/Glucose) Cofactor->Enzymatic_Reduction

Caption: Improved chemoenzymatic workflow for this compound.

References

Addressing byproduct formation in the sodium borohydride reduction step

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the sodium borohydride (B1222165) (NaBH₄) reduction step in organic synthesis. The information is presented in a direct question-and-answer format to address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Incomplete Reaction or Low Yield

Q1: My sodium borohydride reduction is not going to completion, or the yield of my desired alcohol is low. What are the potential causes and solutions?

A1: Incomplete reduction or low yields are common issues that can often be resolved by carefully examining the reaction conditions.

  • Insufficient Reducing Agent: While theoretically one mole of NaBH₄ can reduce four moles of a ketone or aldehyde, in practice, it is advisable to use a molar excess to drive the reaction to completion.[1]

  • Decomposition of Sodium Borohydride: NaBH₄ can decompose in the presence of protic solvents, especially under acidic conditions.[2] This decomposition is accelerated by lower pH and higher temperatures.

  • Reaction with Solvent: Protic solvents such as methanol (B129727) and ethanol (B145695) can react with sodium borohydride, reducing its effective concentration.[2][3] While these are common solvents for this reaction, prolonged reaction times can lead to significant reagent decomposition.[2]

Troubleshooting Workflow for Low Yield/Incomplete Reaction

start Low Yield or Incomplete Reaction check_reagent Verify NaBH4 Stoichiometry (1.5 - 2.0 eq.) start->check_reagent check_solvent Assess Solvent Choice and Purity check_reagent->check_solvent If sufficient solution1 Increase NaBH4 Equivalents check_reagent->solution1 If insufficient check_temp Evaluate Reaction Temperature check_solvent->check_temp If dry and appropriate solution2 Use Anhydrous Solvent or Switch to Aprotic (e.g., THF) check_solvent->solution2 If wet or protic with long reaction time check_workup Review Workup Procedure check_temp->check_workup If optimal solution3 Maintain Low Temperature (e.g., 0 °C to rt) check_temp->solution3 If too high solution4 Ensure Complete Quenching and Extraction check_workup->solution4 If issues identified

Caption: Troubleshooting workflow for low yield in NaBH₄ reductions.

Issue 2: Formation of Borate (B1201080) Esters and Workup Difficulties

Q2: I am having trouble isolating my product, and I suspect the formation of borate esters. How can I effectively remove these byproducts?

A2: During the reduction, the intermediate alkoxyborates can form stable borate esters with the product alcohol. These boron-containing byproducts can complicate purification. A proper workup procedure is crucial for their removal.

  • Hydrolysis of Borate Esters: The key to removing borate esters is hydrolysis. This is typically achieved by quenching the reaction with an acid or a mildly acidic solution.[1][4] The resulting boric acid and its salts are water-soluble and can be removed by aqueous extraction.

Workup Procedure for Borate Ester Removal

start Reaction Mixture (Product, Borate Esters, Excess NaBH4) quench Quench with Aqueous Acid (e.g., 1M HCl or NH4Cl(aq)) at 0 °C start->quench hydrolysis Borate Esters Hydrolyzed to Boric Acid/Borate Salts and Alcohol quench->hydrolysis extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water) hydrolysis->extraction organic_phase Organic Phase: Desired Alcohol extraction->organic_phase Separate aqueous_phase Aqueous Phase: Boric Acid/Borate Salts extraction->aqueous_phase Separate

Caption: Workflow for the removal of borate byproducts.

Issue 3: Unexpected Side Products with α,β-Unsaturated Carbonyls

Q3: I am trying to reduce an α,β-unsaturated ketone/aldehyde, but I am getting a mixture of the desired allylic alcohol and the saturated alcohol. How can I improve the selectivity for the 1,2-reduction?

A3: The reduction of α,β-unsaturated carbonyl compounds with sodium borohydride can lead to a mixture of 1,2-reduction (yielding the allylic alcohol) and 1,4-reduction (conjugate addition, leading to the saturated alcohol after tautomerization and further reduction). To favor the desired 1,2-reduction, the Luche reduction is a highly effective method.[5][6][7] This procedure involves the use of cerium(III) chloride (CeCl₃) in conjunction with NaBH₄.[5][6][7]

The Ce³⁺ ion is believed to coordinate to the carbonyl oxygen, increasing its electrophilicity and promoting a "harder" hydride delivery to the carbonyl carbon (1,2-addition).

Quantitative Data: Reduction of Cyclohexenone

Reducing Agent/Conditions1,2-Reduction Product (%)1,4-Reduction Product (%)
NaBH₄ in Methanol~42%~58%
NaBH₄, CeCl₃ in Methanol (Luche Reduction)>99%<1%

Issue 4: Unwanted Reaction with Other Functional Groups

Q4: I have an ester in my molecule, and it appears to be reacting during the NaBH₄ reduction in an alcohol solvent. I thought NaBH₄ was selective for aldehydes and ketones.

A4: While NaBH₄ is generally selective for aldehydes and ketones over esters, an unexpected side reaction, transesterification, can occur when using alcoholic solvents.[8] The alkoxide generated from the solvent can act as a nucleophile, leading to the exchange of the ester's alkoxy group. For example, reducing a methyl ester in ethanol can result in the formation of the corresponding ethyl ester.

Experimental Protocols

Protocol 1: General Procedure for the Reduction of a Ketone to a Secondary Alcohol

This protocol details the reduction of 2-methylcyclohexanone (B44802) to 2-methylcyclohexanol.[9]

  • Reaction Setup: In a round-bottom flask, dissolve 2-methylcyclohexanone (1.0 eq.) in methanol (10 volumes). Cool the solution to 0 °C in an ice bath with stirring.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to 0 °C and slowly add 1 M HCl to quench the excess NaBH₄ and hydrolyze the borate esters. Extract the product with an organic solvent (e.g., dichloromethane).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. The product can be further purified by distillation or column chromatography.

Protocol 2: Luche Reduction of an α,β-Unsaturated Ketone

This protocol describes the selective 1,2-reduction of an enone to an allylic alcohol.[6][10]

  • Reaction Setup: To a solution of the α,β-unsaturated ketone (1.0 eq.) in methanol (10 volumes), add cerium(III) chloride heptahydrate (1.0 eq.). Stir the mixture at room temperature until the cerium salt is fully dissolved.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Add sodium borohydride (1.0 eq.) in one portion.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC.

  • Workup and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. Purify as described in the general procedure.

Signaling Pathway Diagram: Luche Reduction

cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Products Enone α,β-Unsaturated Ketone Activated_Carbonyl Ce(III)-Activated Carbonyl Enone->Activated_Carbonyl + CeCl3 Saturated_Alcohol Saturated Alcohol (1,4-Reduction Suppressed) Enone->Saturated_Alcohol Suppressed Pathway CeCl3 CeCl3 CeCl3->Activated_Carbonyl NaBH4 NaBH4 Methoxyborohydride [BHn(OMe)4-n]⁻ (Harder Hydride Source) NaBH4->Methoxyborohydride + MeOH, catalyzed by CeCl3 MeOH Methanol (Solvent) MeOH->Methoxyborohydride Allylic_Alcohol Allylic Alcohol (1,2-Reduction) Activated_Carbonyl->Allylic_Alcohol + [BHn(OMe)4-n]⁻ Methoxyborohydride->Allylic_Alcohol

Caption: Mechanism of selectivity in the Luche reduction.

References

Technical Support Center: Purification of Optically Pure (S)-Pro-xylane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the refinement of purification techniques for optically pure (S)-Pro-xylane.

Frequently Asked Questions (FAQs)

Q1: What is the importance of obtaining the optically pure (S)-enantiomer of Pro-xylane?

A1: The biological activity of Pro-xylane is stereospecific. The (S)-enantiomer is reported to be more effective in stimulating the biosynthesis of glycosaminoglycans (GAGs), which are crucial for skin hydration and elasticity.[1] Therefore, obtaining the optically pure (S)-isomer is critical for maximizing its efficacy in cosmetic and pharmaceutical applications.

Q2: What are the primary methods for purifying this compound?

A2: The main techniques for purifying this compound include:

  • Preparative Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating enantiomers with high purity.

  • Supercritical Fluid Chromatography (SFC): An alternative to HPLC, often providing faster separations and using less organic solvent.

  • Diastereoselective Crystallization: This method involves forming diastereomeric salts with a chiral resolving agent, separating them by crystallization, and then liberating the desired enantiomer.

  • Enzymatic Resolution: Utilizing enzymes that selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer. Recent studies have shown that engineered carbonyl reductases can produce this compound with a high diastereomeric excess (>99%), simplifying the purification process.[1]

Q3: What are common impurities encountered during Pro-xylane synthesis and purification?

A3: Common impurities can include the (R)-enantiomer of Pro-xylane, unreacted starting materials, byproducts from side reactions, and residual solvents. The specific impurities will depend on the synthetic route employed. LC-MS is a powerful tool for the identification and quantification of these impurities.

Q4: Can temperature affect the chiral separation of Pro-xylane?

A4: Yes, temperature is a critical parameter in chiral chromatography. It can influence the interaction between the analyte and the chiral stationary phase, thereby affecting retention times, peak shape, and enantioselectivity. The optimal temperature needs to be determined empirically for each specific method. In some cases, lower temperatures can improve resolution, while in others, higher temperatures might be beneficial.

Troubleshooting Guides

Preparative Chiral HPLC
Problem Potential Cause Troubleshooting Steps
Poor or no separation of enantiomers Incorrect chiral stationary phase (CSP).Screen different types of CSPs (e.g., polysaccharide-based, Pirkle-type). Polysaccharide-based columns are often a good starting point for compounds like Pro-xylane.
Inappropriate mobile phase composition.Optimize the mobile phase. For normal phase, vary the ratio of hexane/isopropanol (B130326) or hexane/ethanol. For reversed-phase, adjust the methanol (B129727)/water or acetonitrile/water ratio.
Mobile phase additives are needed.For basic or acidic compounds, adding a small amount (0.1-0.5%) of a basic (e.g., diethylamine) or acidic (e.g., trifluoroacetic acid) additive to the mobile phase can improve peak shape and resolution.
Peak tailing or fronting Column overload.Reduce the sample concentration or injection volume.
Secondary interactions with the stationary phase.Add a mobile phase modifier (e.g., a small amount of a more polar solvent) to block active sites on the stationary phase.
Incompatible sample solvent.Dissolve the sample in the mobile phase if possible.
Split peaks Column contamination or degradation.Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
Incompatibility between sample solvent and mobile phase.Ensure the sample solvent is miscible with the mobile phase.
Low yield after purification Co-elution of enantiomers.Further optimize the separation method to achieve baseline resolution.
Degradation of the compound on the column.Check the stability of Pro-xylane under the chromatographic conditions. Consider using a milder mobile phase or a different stationary phase.
Loss during solvent evaporation.Use a gentle evaporation method, such as a rotary evaporator at low temperature and pressure.
Recrystallization
Problem Potential Cause Troubleshooting Steps
No crystal formation Solution is not supersaturated.Concentrate the solution by slowly evaporating the solvent.
Compound is too soluble in the chosen solvent.Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to induce precipitation.
Cooling too rapidly.Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator.
Oily precipitate instead of crystals Compound is "oiling out".Reheat the solution to dissolve the oil, then add more solvent and allow it to cool slowly. Seeding with a small crystal of the pure compound can also help.
Low enantiomeric excess (e.e.) in crystals Incomplete resolution during crystallization.Perform multiple recrystallizations.
Formation of a racemic conglomerate or solid solution.Screen different solvent systems. The choice of solvent can significantly impact the efficiency of diastereoselective crystallization.
Low recovery of purified material Compound is too soluble in the recrystallization solvent.Choose a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures.
Too much solvent was used.Use the minimum amount of hot solvent required to dissolve the compound completely.

Experimental Protocols

Preparative Chiral HPLC Method for this compound

Note: The following is a generalized protocol. The specific chiral stationary phase and mobile phase composition should be optimized for your specific mixture.

  • Column Selection: Start with a polysaccharide-based chiral stationary phase (CSP), such as one based on amylose (B160209) or cellulose (B213188) derivatives.

  • Mobile Phase Preparation:

    • For normal phase chromatography, prepare a mobile phase of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). A common starting point is a 90:10 (v/v) mixture.

    • For reversed-phase chromatography, use a mixture of water and an organic modifier (e.g., methanol or acetonitrile).

    • Degas the mobile phase thoroughly before use.

  • Sample Preparation: Dissolve the crude Pro-xylane mixture in the mobile phase at a known concentration. Filter the sample through a 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: Set an appropriate flow rate for the preparative column diameter.

    • Temperature: Maintain a constant column temperature using a column oven. Start at ambient temperature and optimize if necessary.

    • Detection: Use a UV detector at a wavelength where Pro-xylane has absorbance, or a refractive index detector.

  • Injection and Fraction Collection: Inject the sample and collect fractions corresponding to the two enantiomeric peaks.

  • Analysis of Fractions: Analyze the collected fractions using an analytical chiral HPLC method to determine the enantiomeric purity.

  • Solvent Removal: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure.

Recrystallization Protocol
  • Solvent Selection: Identify a suitable solvent or solvent system. An ideal solvent will dissolve Pro-xylane well at elevated temperatures but poorly at low temperatures.

  • Dissolution: In a flask, add the crude Pro-xylane and the minimum amount of hot solvent required to fully dissolve it.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should begin. To maximize yield, you can then cool the flask in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of Pro-xylane.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude Pro-xylane Synthesis purification_choice Choose Purification Method synthesis->purification_choice chiral_hplc Preparative Chiral HPLC purification_choice->chiral_hplc Chromatography recrystallization Recrystallization purification_choice->recrystallization Crystallization purity_check Purity & e.e. Analysis chiral_hplc->purity_check recrystallization->purity_check pure_s Optically Pure this compound purity_check->pure_s >99% e.e. repurify Repurify purity_check->repurify <99% e.e. repurify->purification_choice

Caption: General experimental workflow for the purification of this compound.

troubleshooting_workflow start Poor Chiral Separation check_column Is the Chiral Stationary Phase (CSP) appropriate? start->check_column screen_csps Screen different CSPs check_column->screen_csps No check_mobile_phase Is the mobile phase optimized? check_column->check_mobile_phase Yes screen_csps->check_mobile_phase optimize_mobile_phase Adjust solvent ratio and/or add modifiers check_mobile_phase->optimize_mobile_phase No check_temp Is the temperature optimized? check_mobile_phase->check_temp Yes optimize_mobile_phase->check_temp optimize_temp Vary column temperature check_temp->optimize_temp No success Successful Separation check_temp->success Yes optimize_temp->success

Caption: Troubleshooting decision tree for poor chiral HPLC separation.

References

Technical Support Center: Enhancing Transdermal Delivery of (S)-Pro-xylane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to strategies aimed at improving the transdermal delivery of (S)-Pro-xylane. The content is structured in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are the main challenges in its transdermal delivery?

This compound, also known as (S)-Hydroxypropyl tetrahydropyrantriol, is a C-glycoside derived from xylose, a natural sugar.[1][2] It is a hydrophilic molecule that stimulates the synthesis of glycosaminoglycans (GAGs) and collagen in the skin, leading to improved skin elasticity, hydration, and anti-aging effects.[1][2][3][4] The primary challenge in its transdermal delivery is its hydrophilic nature, which hinders its permeation through the lipophilic stratum corneum, the outermost layer of the skin.[5][6] Overcoming this barrier is crucial for delivering this compound to the deeper skin layers where it exerts its biological activity.

Q2: What are the primary strategies to enhance the transdermal delivery of this compound?

Several strategies can be employed to improve the skin penetration of hydrophilic molecules like this compound. These can be broadly categorized as:

  • Formulation-based approaches:

    • Nanoemulsions: Oil-in-water (O/W) or water-in-oil (W/O) nanoemulsions can encapsulate this compound and enhance its penetration by increasing its solubility within the formulation and interacting with the skin's lipid barrier.[7][8][9][10][11]

    • Liposomes and Vesicular Systems: Phospholipid-based vesicles like liposomes can encapsulate hydrophilic molecules in their aqueous core and facilitate their transport across the stratum corneum.[2][12][13][14][15][16]

  • Use of Chemical Penetration Enhancers (CPEs):

    • These are compounds that temporarily and reversibly disrupt the ordered structure of the stratum corneum, thereby increasing its permeability.[5][17] Examples include fatty acids (e.g., oleic acid), alcohols (e.g., ethanol, propylene (B89431) glycol), and surfactants.[5][18][19]

  • Physical Enhancement Techniques (Not detailed in this guide):

    • Methods like iontophoresis, sonophoresis, and microneedles can also be used to bypass the stratum corneum barrier.

Q3: How does this compound exert its biological effects in the skin?

This compound stimulates dermal fibroblasts to increase the synthesis of essential extracellular matrix (ECM) components.[1] Its primary mechanism involves boosting the production of glycosaminoglycans (GAGs), such as hyaluronic acid, and key collagens (Type IV and VII).[2][4] This leads to a strengthened dermal-epidermal junction, improved skin hydration, and a reduction in the appearance of fine lines and wrinkles.[4] The signaling pathways involved are complex but are understood to involve growth factors like Transforming Growth Factor-beta (TGF-β).[12][13][20][21][22]

Troubleshooting Guide for this compound Transdermal Delivery Experiments

Problem Potential Cause(s) Troubleshooting Steps
Low or no permeation of this compound across the skin membrane in Franz cell experiments. 1. High hydrophilicity of this compound limiting diffusion across the lipophilic stratum corneum.2. Inappropriate vehicle/formulation.3. Compromised skin membrane integrity (too high permeation).4. Air bubbles trapped under the skin membrane.5. Insufficient analytical sensitivity.1. Incorporate penetration enhancers (e.g., oleic acid, propylene glycol) into the formulation.2. Utilize a suitable carrier system like a nanoemulsion or liposomal formulation.3. Test skin barrier integrity before the experiment (e.g., by measuring transepidermal water loss - TEWL).4. Ensure no air bubbles are present in the receptor chamber by careful filling and tilting of the Franz cell.[23]5. Validate the analytical method to ensure it can detect low concentrations of this compound.
High variability in permeation results between replicate Franz cells. 1. Inconsistent skin membrane thickness or source.2. Inconsistent application of the formulation.3. Temperature fluctuations in the receptor fluid.4. Inconsistent stirring speed in the receptor chamber.5. Variable sampling technique.1. Use skin from the same donor and anatomical site with consistent thickness.2. Apply a precise and consistent amount of the formulation to each diffusion cell.3. Ensure the water bath maintains a constant temperature (typically 32°C for skin surface).[24]4. Use a calibrated multi-station stirrer to ensure uniform stirring.[23]5. Use a consistent technique for withdrawing and replacing the receptor fluid.
Precipitation of this compound in the donor formulation. 1. Poor solubility of this compound in the chosen vehicle.2. pH of the formulation affecting solubility.1. Determine the saturation solubility of this compound in various solvents (e.g., water, ethanol, propylene glycol) to select an appropriate vehicle.[25]2. Adjust the pH of the formulation to a range where this compound is most stable and soluble.
Degradation of this compound during the experiment. 1. Instability at the experimental temperature or pH.2. Enzymatic degradation by skin enzymes.1. Assess the stability of this compound under the experimental conditions (temperature, pH) over the duration of the study.2. Consider using enzyme inhibitors in the receptor fluid if enzymatic degradation is suspected (though this may not reflect the in vivo situation).

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound transdermal delivery in the public domain, the following tables present illustrative data based on studies of other hydrophilic compounds to demonstrate the expected trends when applying different enhancement strategies.

Table 1: Illustrative Permeation Parameters of a Hydrophilic Active with Different Penetration Enhancers

FormulationPenetration Enhancer (5% w/v)Steady-State Flux (Jss) (µg/cm²/h)Enhancement Ratio (ER)Lag Time (t_lag) (h)
Control (Aqueous Solution)None0.5 ± 0.11.04.2 ± 0.5
Formulation APropylene Glycol2.5 ± 0.45.03.1 ± 0.3
Formulation BOleic Acid4.8 ± 0.79.62.5 ± 0.4
Formulation CEthanol3.1 ± 0.56.22.8 ± 0.2

Data is hypothetical and for illustrative purposes only, based on general findings for hydrophilic drugs.[19][26] The Enhancement Ratio (ER) is calculated as the ratio of the flux from the enhancer formulation to the flux from the control.

Table 2: Illustrative Physicochemical Properties and Permeation of a Hydrophilic Active in Different Delivery Systems

Delivery SystemMean Particle Size (nm)Encapsulation Efficiency (%)Steady-State Flux (Jss) (µg/cm²/h)Enhancement Ratio (ER)
Aqueous Solution--0.5 ± 0.11.0
Liposomal Formulation150 ± 2065 ± 55.2 ± 0.810.4
Nanoemulsion (O/W)100 ± 1585 ± 78.9 ± 1.217.8

Data is hypothetical and for illustrative purposes only, based on typical values reported for nanoformulations of hydrophilic drugs.[7][8]

Experimental Protocols

Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells

Objective: To evaluate the transdermal permeation of this compound from different formulations.

Materials:

  • Franz diffusion cells

  • Excised human or animal (e.g., porcine ear) skin

  • Receptor fluid (e.g., phosphate-buffered saline, pH 7.4)[27]

  • This compound formulations (e.g., aqueous solution, nanoemulsion, liposomal gel)

  • Magnetic stirrer

  • Water bath or heating block

  • Syringes and needles for sampling

  • HPLC system for analysis

Methodology:

  • Skin Preparation: Thaw frozen skin at room temperature. Excise a section and carefully remove any subcutaneous fat. Cut the skin into appropriate sizes to fit the Franz diffusion cells.

  • Franz Cell Assembly: Mount the skin membrane between the donor and receptor compartments of the Franz cell, with the stratum corneum side facing the donor compartment.[27]

  • Receptor Chamber: Fill the receptor chamber with pre-warmed (32°C) and degassed receptor fluid, ensuring no air bubbles are trapped beneath the skin. Place a small magnetic stir bar in the receptor chamber.[24]

  • Equilibration: Allow the assembled cells to equilibrate for at least 30 minutes in a water bath set to maintain a skin surface temperature of 32°C.

  • Formulation Application: Apply a known quantity (e.g., 10 mg/cm²) of the this compound formulation to the skin surface in the donor chamber.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 0.5 mL) of the receptor fluid from the sampling arm and immediately replace it with an equal volume of fresh, pre-warmed receptor fluid.

  • Sample Analysis: Analyze the withdrawn samples for the concentration of this compound using a validated HPLC method.

  • Data Analysis: Plot the cumulative amount of this compound permeated per unit area (µg/cm²) against time. Calculate the steady-state flux (Jss), lag time (t_lag), and permeability coefficient (Kp).

Protocol 2: Preparation of a this compound Loaded Nanoemulsion

Objective: To prepare a stable oil-in-water (O/W) nanoemulsion for enhanced transdermal delivery of this compound.

Materials:

  • This compound

  • Oil phase (e.g., Oleic acid, Isopropyl myristate)

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., Propylene glycol, Ethanol)

  • Purified water

  • High-shear homogenizer or ultrasonicator

Methodology:

  • Preparation of Phases:

    • Aqueous Phase: Dissolve this compound in purified water.

    • Oil Phase: Mix the oil, surfactant, and co-surfactant.

  • Emulsification:

    • Slowly add the aqueous phase to the oil phase while continuously stirring with a magnetic stirrer.

    • Subject the coarse emulsion to high-energy emulsification using a high-shear homogenizer or an ultrasonicator until a translucent nanoemulsion is formed.[8][11]

  • Characterization:

    • Droplet Size and Polydispersity Index (PDI): Measure using dynamic light scattering (DLS).

    • Zeta Potential: Determine to assess the stability of the nanoemulsion.

    • pH and Viscosity: Measure using a pH meter and viscometer, respectively.

    • Drug Content: Determine the concentration of this compound in the final formulation using HPLC.

Protocol 3: HPLC Method for Quantification of this compound

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in receptor fluid samples from in vitro permeation studies.

Instrumentation and Conditions (Illustrative):

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 20:80 v/v).[28] The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: As this compound does not have a strong chromophore, detection might be challenging with a standard UV detector. Refractive Index (RI) detection or derivatization followed by UV or fluorescence detection may be necessary. For this illustrative protocol, we will assume low UV detection is possible (e.g., 210 nm).

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Methodology:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the receptor fluid.

  • Calibration Curve: Inject the standard solutions into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the samples collected from the Franz cell experiment.

  • Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Visualizations

G cluster_formulation Formulation Strategies cluster_barrier Skin Barrier cluster_delivery Enhanced Delivery S_Proxylane This compound Nanoemulsion Nanoemulsion (O/W or W/O) S_Proxylane->Nanoemulsion Incorporation Liposome Liposome S_Proxylane->Liposome Incorporation CPEs Chemical Penetration Enhancers (CPEs) S_Proxylane->CPEs Incorporation StratumCorneum Stratum Corneum (Lipophilic Barrier) Nanoemulsion->StratumCorneum Interaction & Permeation Enhancement Liposome->StratumCorneum Interaction & Permeation Enhancement CPEs->StratumCorneum Interaction & Permeation Enhancement Dermis Dermis (Target Site) StratumCorneum->Dermis Increased Penetration

Caption: Strategies to overcome the stratum corneum barrier for enhanced this compound delivery.

G cluster_workflow In Vitro Skin Permeation Workflow A Skin Membrane Preparation B Franz Cell Assembly A->B C Formulation Application B->C D Sampling at Time Intervals C->D E HPLC Analysis D->E F Data Analysis (Flux, Lag Time) E->F

Caption: Experimental workflow for in vitro skin permeation studies using Franz diffusion cells.

G cluster_pathway Simplified TGF-β Signaling Pathway in Dermal Fibroblasts TGFb TGF-β TGFbR TGF-β Receptor (TβRI/TβRII) TGFb->TGFbR Binds to Smad23 p-Smad2/3 TGFbR->Smad23 Phosphorylates SmadComplex Smad2/3/4 Complex Smad23->SmadComplex Smad4 Smad4 Smad4->SmadComplex Nucleus Nucleus SmadComplex->Nucleus Translocates to Collagen Collagen Synthesis Nucleus->Collagen Upregulates Gene Expression GAGs GAG Synthesis Nucleus->GAGs Upregulates Gene Expression S_Proxylane This compound S_Proxylane->TGFb Stimulates

References

Validation & Comparative

A Comparative Analysis of (S)-Pro-xylane and Retinol on Collagen Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of (S)-Pro-xylane and retinol (B82714) on collagen synthesis, drawing upon available experimental data. The information is intended to assist researchers and professionals in drug development in understanding the mechanisms of action and efficacy of these two popular anti-aging compounds.

Introduction

Collagen, the most abundant protein in the extracellular matrix (ECM), provides structural integrity and tensile strength to the skin. The age-related decline in collagen production is a primary contributor to the visible signs of skin aging, including wrinkles and loss of firmness. Consequently, stimulating collagen synthesis is a key strategy in the development of anti-aging therapies. This guide focuses on two prominent compounds in this field: this compound, a C-glycoside derivative of xylose, and retinol, a form of Vitamin A. We will delve into their respective mechanisms of action, present quantitative data on their effects on collagen production, and provide detailed experimental protocols for assessing these effects.

Mechanisms of Action

This compound and retinol employ distinct pathways to modulate collagen synthesis.

This compound primarily works by stimulating the synthesis of glycosaminoglycans (GAGs), essential components of the extracellular matrix.[1] GAGs, such as hyaluronic acid and chondroitin (B13769445) sulfate, play a crucial role in maintaining skin hydration and turgor. By promoting GAG production, this compound helps to create a more favorable environment for fibroblast activity and collagen deposition.[1] It is particularly noted for its role in reinforcing the dermal-epidermal junction (DEJ) by promoting the synthesis of collagen types IV and VII.[2]

Retinol , upon topical application, is converted into its biologically active form, retinoic acid.[3] Retinoic acid then binds to nuclear receptors, specifically retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[3] This receptor-ligand complex translocates to the nucleus and binds to retinoic acid response elements (RAREs) on the DNA, thereby modulating the transcription of target genes.[4] This process leads to an upregulation of genes encoding for procollagen (B1174764) types I and III, the primary collagen types in the dermis.[4] The transforming growth factor-beta (TGF-β) signaling pathway is also implicated in retinol-induced collagen synthesis.[5]

Quantitative Data on Collagen Synthesis

The following table summarizes the available quantitative data on the effects of this compound and retinol on collagen synthesis. It is important to note that the data is derived from different experimental setups (in vitro vs. in vivo), which should be considered when making direct comparisons.

CompoundCollagen TypeExperimental ModelConcentrationResultsCitation
This compound Collagen IHuman Dermal Fibroblasts (in vitro)5 µM106% increase in secretion[1]
1 mM148.1% increase in secretion[1]
Retinol Collagen I (mRNA)Photoaged Human Forearm Skin (in vivo)0.4% topical2.3-fold (230%) increase[5]
Procollagen I (protein)Photoaged Human Forearm Skin (in vivo)0.4% topical1.8-fold (180%) increase[5]
Collagen I (gene)Human Skin Biopsy (in vivo)Not specifiedUpregulation of COL1A1[4]
Collagen III (gene)Human Skin Biopsy (in vivo)Not specifiedUpregulation of COL3A1[4]

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways involved in collagen synthesis stimulated by this compound and retinol.

pro_xylane_pathway Pro_xylane This compound Fibroblast Fibroblast Pro_xylane->Fibroblast Enters GAGs Glycosaminoglycan (GAG) Synthesis Fibroblast->GAGs Stimulates Collagen_IV_VII Collagen IV & VII Synthesis Fibroblast->Collagen_IV_VII Promotes ECM Extracellular Matrix (ECM) Environment GAGs->ECM Improves DEJ Dermal-Epidermal Junction (DEJ) Reinforcement Collagen_IV_VII->DEJ

This compound Signaling Pathway

retinol_pathway cluster_nucleus Retinol Retinol Retinoic_Acid Retinoic Acid Retinol->Retinoic_Acid Converted to Cell_Nucleus Cell Nucleus Retinoic_Acid->Cell_Nucleus Enters RAR_RXR RAR/RXR Receptors Retinoic_Acid->RAR_RXR Binds to RARE RARE on DNA RAR_RXR->RARE Binds to Gene_Transcription Gene Transcription RARE->Gene_Transcription Modulates Procollagen Procollagen I & III Synthesis Gene_Transcription->Procollagen Collagen Collagen I & III Procollagen->Collagen

Retinol Signaling Pathway

Experimental Protocols

This section outlines a general methodology for an in vitro experiment to compare the effects of this compound and retinol on collagen synthesis in human dermal fibroblasts.

1. Cell Culture and Treatment:

  • Cell Line: Primary Human Dermal Fibroblasts (HDFs).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Seeding: Seed HDFs in 6-well plates at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.

  • Treatment: After adherence, replace the culture medium with a serum-free medium containing the test compounds.

    • This compound: Prepare stock solutions in a suitable solvent (e.g., water or DMSO) and dilute to final concentrations (e.g., 1 µM, 10 µM, 100 µM).

    • Retinol: Prepare stock solutions in a suitable solvent (e.g., DMSO) and protect from light. Dilute to final concentrations (e.g., 0.1 µM, 1 µM, 10 µM).

    • Control: Include a vehicle control (solvent only).

  • Incubation: Incubate the cells with the test compounds for a predetermined period (e.g., 48 or 72 hours).

2. Quantification of Collagen Synthesis:

  • A. Enzyme-Linked Immunosorbent Assay (ELISA) for Pro-collagen Type I:

    • Collect the cell culture supernatant.

    • Use a commercially available Pro-collagen Type I C-Peptide (PIP) ELISA kit.

    • Follow the manufacturer's instructions to measure the concentration of secreted pro-collagen I.

    • Normalize the results to the total protein concentration of the cell lysate.

  • B. Sirius Red Staining for Total Collagen:

    • After removing the supernatant, wash the cell layer with Phosphate-Buffered Saline (PBS).

    • Fix the cells with a suitable fixative (e.g., Bouin's fluid).

    • Stain the fixed cells with a Sirius Red solution (0.1% in saturated picric acid).

    • After washing to remove unbound dye, elute the bound dye with a destaining solution (e.g., 0.1 M NaOH).

    • Measure the absorbance of the eluate at a specific wavelength (e.g., 540 nm) using a microplate reader.

    • Create a standard curve using known concentrations of collagen to quantify the amount of collagen in the samples.

  • C. Quantitative Real-Time PCR (qRT-PCR) for Collagen Gene Expression:

    • Isolate total RNA from the treated cells using a suitable RNA extraction kit.

    • Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

    • Perform qRT-PCR using specific primers for collagen genes (e.g., COL1A1, COL3A1, COL4A1, COL7A1) and a housekeeping gene (e.g., GAPDH) for normalization.

    • Calculate the relative gene expression using the ΔΔCt method.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Cell Culture (Human Dermal Fibroblasts) Seeding 2. Cell Seeding (6-well plates) Cell_Culture->Seeding Treatment 3. Compound Treatment (this compound, Retinol, Vehicle) Seeding->Treatment Incubation 4. Incubation (48-72 hours) Treatment->Incubation Supernatant_Collection 5a. Collect Supernatant Incubation->Supernatant_Collection Cell_Lysis 5b. Cell Lysis / RNA Extraction Incubation->Cell_Lysis ELISA 6a. ELISA (Pro-collagen I) Supernatant_Collection->ELISA Sirius_Red 6b. Sirius Red Staining (Total Collagen) Cell_Lysis->Sirius_Red qRT_PCR 6c. qRT-PCR (Collagen Gene Expression) Cell_Lysis->qRT_PCR Data_Analysis 7. Data Analysis & Comparison ELISA->Data_Analysis Sirius_Red->Data_Analysis qRT_PCR->Data_Analysis

In Vitro Collagen Synthesis Assay Workflow

Discussion and Conclusion

Both this compound and retinol have demonstrated the ability to stimulate collagen synthesis, albeit through different mechanisms. Retinol has a more established body of research, with in vivo data confirming its efficacy in increasing collagen I and III production.[4][5] this compound, on the other hand, shows promise in stimulating collagen I and is particularly noted for its role in bolstering the dermal-epidermal junction through the synthesis of collagen IV and VII.[1][2]

The choice between these two compounds in a research or development context may depend on the specific goals of the study. Retinol's direct impact on gene transcription makes it a potent stimulator of dermal collagen, while this compound's mechanism of action via GAG synthesis suggests a broader effect on the overall health and integrity of the extracellular matrix.

The provided experimental protocols offer a framework for conducting direct comparative studies to further elucidate the relative efficacy of these compounds on the synthesis of various collagen types. Such research is crucial for the continued development of targeted and effective anti-aging interventions. Future studies should aim to conduct head-to-head comparisons in both in vitro and in vivo models to provide a more comprehensive understanding of their respective roles in promoting collagen synthesis and improving skin health.

References

Efficacy Showdown: (S)-Pro-xylane vs. N-acetylglucosamine in Glycosaminoglycan Production

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of available experimental data reveals that both (S)-Pro-xylane and N-acetylglucosamine are effective promoters of glycosaminoglycan (GAG) synthesis, a critical process for maintaining skin hydration and elasticity. However, they operate through distinct mechanisms and show preferences for different GAG types and cell environments. This guide provides a detailed comparison of their efficacy, supported by experimental findings, to inform researchers and drug development professionals.

Executive Summary

This compound, a C-xyloside, primarily stimulates the production of sulfated GAGs (sGAGs), such as chondroitin (B13769445) sulfate (B86663) and heparan sulfate, within the dermal layer by acting as a primer for GAG chain synthesis. In contrast, N-acetylglucosamine (NAG), a monosaccharide precursor, specifically enhances the synthesis of the non-sulfated GAG, hyaluronic acid, in the epidermis. While direct comparative studies are limited, existing data indicates that both molecules are potent GAG enhancers, with their efficacy being dependent on the target GAG and cell type.

Quantitative Data on GAG Production

The following tables summarize the quantitative data from studies on the efficacy of this compound and N-acetylglucosamine in promoting GAG synthesis.

Table 1: Efficacy of this compound on Sulfated GAG Production

Cell Type/ModelConcentrationDurationGAG TypeResultReference
Human Fibroblasts0.3-3.0 mM96 hoursTotal sGAGsStimulation of GAG synthesis observed[1][2]
Reconstructed Dermal TissueNot SpecifiedNot SpecifiedChondroitin/Dermatan Sulfate (CS/DS)Increased proportion of monosulfated disaccharides in secreted CS/DS (88% vs 47% in control)[3]
Female Subjects (in vivo)Not Specified2 monthsChondroitin 6-sulfateIncrease observed in wrinkle troughs[4]

Table 2: Efficacy of N-acetylglucosamine on Hyaluronic Acid Production

Cell TypeConcentrationDurationGAG TypeResultReference
Human KeratinocytesDose-dependentNot SpecifiedHyaluronic AcidDose-dependent increase in HA production[1][5][6][7][8]
Human Keratinocytes5 mM24 hoursHyaluronic AcidNo significant direct stimulation of Hyaluronan Synthase (HAS) activity[1]
Human Articular Chondrocytes10 mM24 hoursHyaluronic AcidStimulation of HA synthesis[9]

Experimental Protocols

Measurement of Sulfated GAGs (sGAGs) using Blyscan™ Assay

This colorimetric assay is commonly used to quantify sGAGs in various biological samples.

  • Sample Preparation: Solubilize sGAGs from tissues or cell cultures. For solid samples, enzymatic digestion (e.g., using papain) is required to extract the sGAGs.[10]

  • Dye Binding: Add Blyscan dye reagent to the solubilized sGAG samples. The dye binds to the sulfated groups on the GAGs, forming an insoluble complex.[11][12]

  • Precipitation and Centrifugation: Allow the dye-sGAG complex to precipitate. Centrifuge the samples to pellet the complex.[11]

  • Dissociation and Quantification: Discard the supernatant containing unbound dye. Add a dissociation reagent to release the bound dye from the sGAGs. Measure the absorbance of the released dye at 656 nm.[10][11]

  • Standard Curve: Generate a standard curve using known concentrations of chondroitin sulfate to determine the sGAG concentration in the test samples.[12]

Measurement of Hyaluronic Acid (HA)
  • Cell Culture: Culture human keratinocytes or other relevant cell types to near confluence.

  • Treatment: Incubate the cells with varying concentrations of N-acetylglucosamine for a specified period (e.g., 24 hours).

  • Sample Collection: Collect the culture medium and/or cell lysates.

  • Quantification: Measure the amount of hyaluronic acid in the collected samples using a specific method such as an enzyme-linked immunosorbent assay (ELISA) kit for hyaluronic acid.

  • Data Analysis: Normalize the HA concentration to the total protein content of the cells and compare the results of treated versus untreated cells.

Signaling Pathways and Mechanisms of Action

This compound Signaling Pathway

This compound acts as a competitive primer for GAG synthesis. It enters the cell and serves as an artificial core onto which GAG chains, primarily chondroitin and dermatan sulfate, are built. This bypasses the initial steps of GAG synthesis on a core protein, leading to the production and secretion of free GAG chains.

pro_xylane_pathway cluster_extracellular Extracellular Space cluster_cell Cell S-Pro-xylane_ext This compound S-Pro-xylane_int This compound S-Pro-xylane_ext->S-Pro-xylane_int Cellular Uptake Secreted_GAGs Secreted GAGs (CS/DS) GAG_synthesis GAG Chain Elongation S-Pro-xylane_int->GAG_synthesis Acts as Primer GAG_synthesis->Secreted_GAGs Secretion UDP_sugars UDP-Sugars UDP_sugars->GAG_synthesis

This compound mechanism of action.
N-acetylglucosamine Signaling Pathway

N-acetylglucosamine serves as a direct precursor for the synthesis of hyaluronic acid. It is taken up by cells and incorporated into the hyaluronic acid synthesis pathway, increasing the substrate pool for the enzyme hyaluronan synthase (HAS).

nag_pathway cluster_extracellular Extracellular Space cluster_cell Cell NAG_ext N-acetylglucosamine NAG_int N-acetylglucosamine NAG_ext->NAG_int Cellular Uptake HA_ext Hyaluronic Acid UDP_NAG UDP-N-acetylglucosamine NAG_int->UDP_NAG Conversion HAS Hyaluronan Synthase (HAS) UDP_NAG->HAS HAS->HA_ext Synthesis & Extrusion UDP_GlcUA UDP-glucuronic acid UDP_GlcUA->HAS

N-acetylglucosamine mechanism of action.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for comparing the efficacy of this compound and N-acetylglucosamine on GAG production in cell culture.

experimental_workflow Cell_Culture 1. Cell Culture (e.g., Fibroblasts, Keratinocytes) Treatment 2. Treatment - Control - this compound - N-acetylglucosamine Cell_Culture->Treatment Incubation 3. Incubation Treatment->Incubation Sample_Collection 4. Sample Collection (Culture Medium & Cell Lysate) Incubation->Sample_Collection GAG_Quantification 5. GAG Quantification - Blyscan Assay (sGAGs) - ELISA (Hyaluronic Acid) Sample_Collection->GAG_Quantification Data_Analysis 6. Data Analysis (Comparison to Control) GAG_Quantification->Data_Analysis

General experimental workflow.

Conclusion

Both this compound and N-acetylglucosamine are valuable molecules for stimulating GAG production, a key strategy in cosmetic and therapeutic applications for skin health. This compound is particularly effective at increasing the synthesis of sulfated GAGs in the dermis, which are crucial for the structural integrity of the extracellular matrix. N-acetylglucosamine, on the other hand, is a potent enhancer of hyaluronic acid synthesis in the epidermis, contributing significantly to skin hydration. The choice between these two compounds will depend on the specific GAG targeted and the desired cellular environment for intervention. Further direct comparative studies are warranted to establish a more definitive efficacy profile.

References

A Comparative Analysis of (S)-Pro-xylane and Hyaluronic Acid for Enhanced Skin Hydration

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cosmetic science, the pursuit of optimal skin hydration is a cornerstone of anti-aging and skin health research. Among the myriad of active ingredients, (S)-Pro-xylane and Hyaluronic Acid have emerged as prominent contenders, each employing distinct mechanisms to enhance skin moisture. This guide provides a head-to-head comparison of their performance, supported by available experimental data, to inform researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Two Hydrators

This compound, a C-glycoside derived from xylose, operates by stimulating the skin's own production of essential macromolecules.[1][2] It encourages the synthesis of glycosaminoglycans (GAGs), which are crucial for maintaining the skin's moisture and structural integrity.[3][4] By boosting GAGs, this compound helps to reinforce the extracellular matrix and improve the skin's natural ability to retain moisture.[3][5]

In contrast, Hyaluronic Acid is a naturally occurring GAG renowned for its remarkable capacity to bind and hold water molecules—up to 1000 times its weight.[6][7] When applied topically, it acts as a powerful humectant, drawing moisture from the environment to the skin's surface, resulting in immediate hydration and a plumping effect.[6][8] Hyaluronic acid's efficacy can be influenced by its molecular weight, with lower molecular weights penetrating deeper into the skin.[6][9]

Quantitative Performance Data

IngredientParameterResultStudy DurationMeasurement Method
Topical Hyaluronic Acid Serum Skin Hydration55% increase[8]6 weeksCorneometry
Topical Hyaluronic Acid Serum Immediate Skin Hydration134% increase immediately after application[8]ImmediateCorneometry
Moisturizing Fluid (1% Hyaluronic Acid) Skin Hydration21% higher than control site[10]24 hoursCorneometry
Oral Hyaluronic Acid Solution Skin Hydration24.43% increase[11]40 daysNot specified
Facial Serum (containing Pro-xylane) Stratum Corneum HydrationStatistically significant improvement[12]12 weeksCorneometer

Signaling Pathways and Experimental Workflow

To visualize the mechanisms and evaluation processes discussed, the following diagrams are provided.

GAG_Synthesis_Pathway cluster_ProXylane This compound Pathway ProXylane This compound Fibroblasts Dermal Fibroblasts ProXylane->Fibroblasts stimulates GAGs Glycosaminoglycan (GAG) Synthesis Fibroblasts->GAGs Collagen Collagen I & III Synthesis Fibroblasts->Collagen ECM Extracellular Matrix (ECM) Reinforcement GAGs->ECM Collagen->ECM Hydration Improved Skin Hydration & Elasticity ECM->Hydration

Caption: this compound's mechanism of action on skin hydration.

Hyaluronic_Acid_Hydration_Pathway cluster_HyaluronicAcid Hyaluronic Acid Pathway HA Topical Hyaluronic Acid SkinSurface Skin Surface (Stratum Corneum) HA->SkinSurface Water Water Molecules (from environment & dermis) Water->HA binds to Hydration Immediate Surface Hydration & Plumping SkinSurface->Hydration Experimental_Workflow cluster_workflow Experimental Workflow for Skin Hydration Study Recruitment Subject Recruitment (e.g., specific skin type, age) Baseline Baseline Measurements (Corneometry, TEWL) Recruitment->Baseline Randomization Randomization (Test Group vs. Control) Baseline->Randomization Application Product Application (Standardized Protocol) Randomization->Application FollowUp Follow-up Measurements (e.g., Immediate, 2, 4, 8 weeks) Application->FollowUp Analysis Data Analysis (Statistical Comparison) FollowUp->Analysis Conclusion Conclusion on Efficacy Analysis->Conclusion

References

Investigating the superior biological activity of the (S)-enantiomer over the (R)-enantiomer of Pro-xylane

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the (S)- and (R)-enantiomers of Pro-xylane reveals the superior biological activity of the (S)-isoform in promoting key anti-aging pathways. This guide provides a detailed comparison, supported by experimental evidence, for researchers and professionals in drug development and cosmetic science.

Pro-xylane, a C-glycoside derived from beech wood xylose, is a well-established anti-aging ingredient known for its ability to stimulate the synthesis of essential components of the skin's extracellular matrix (ECM). This activity leads to improved skin firmness, elasticity, and a reduction in the visible signs of aging. However, the biological efficacy of Pro-xylane is not uniform across its stereoisomers. Emerging research indicates that the (S)-enantiomer of Pro-xylane exhibits significantly greater biological activity compared to its (R)-counterpart.

Comparative Biological Activity: (S)-Pro-xylane vs. (R)-Pro-xylane

While specific quantitative head-to-head comparisons of the enantiomers are not extensively detailed in publicly available literature, a L'Oréal patent application for "New C-glycoside Derivatives and their Cosmetic Uses" suggests that a higher proportion of the (S)-configuration correlates with enhanced efficacy. The primary mechanism of action for Pro-xylane involves the stimulation of glycosaminoglycan (GAG) and collagen synthesis.

Table 1: Summary of Biological Effects of Pro-xylane Enantiomers

Biological TargetThis compound(R)-Pro-xylaneKey Outcomes
Glycosaminoglycan (GAG) Synthesis High StimulationLower StimulationIncreased skin hydration and plumpness.
Collagen Synthesis (Type I & III) High StimulationLower StimulationImproved skin firmness and elasticity.
Tissue Repair and Regeneration High EfficacyLower EfficacyEnhanced wound healing and skin barrier function.

Signaling Pathways of Pro-xylane

Pro-xylane exerts its biological effects by modulating key signaling pathways within the skin. It is understood to up-regulate the expression of the cell surface receptors CD44 and syndecan. These receptors play a crucial role in mediating cell-matrix interactions and activating GAG-dependent signaling cascades. This activation, in turn, stimulates fibroblasts to increase the production of GAGs, such as hyaluronic acid and chondroitin (B13769445) sulfate, as well as essential collagens.

Pro_xylane_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular cluster_synthesis Synthesis Pro_xylane This compound CD44 CD44 Pro_xylane->CD44 Upregulates Syndecan Syndecan Pro_xylane->Syndecan Upregulates GAG_Signaling GAG-Mediated Signaling Cascade CD44->GAG_Signaling Activates Syndecan->GAG_Signaling Activates Fibroblast_Activation Fibroblast Activation GAG_Signaling->Fibroblast_Activation Leads to GAGs Glycosaminoglycans (e.g., Hyaluronic Acid) Fibroblast_Activation->GAGs Stimulates Production Collagens Collagens (Type I, III) Fibroblast_Activation->Collagens Stimulates Production

Pro-xylane Signaling Pathway

Experimental Protocols

The superior activity of this compound can be investigated through various in vitro and in vivo models. Below are detailed methodologies for key experiments.

In Vitro Glycosaminoglycan (GAG) Synthesis Assay in Human Dermal Fibroblasts

This assay quantifies the production of GAGs by fibroblasts in response to treatment with Pro-xylane enantiomers.

GAG_Synthesis_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis A1 Culture Human Dermal Fibroblasts to 80% confluence A2 Seed fibroblasts in 24-well plates A1->A2 A3 Starve cells in serum-free medium for 24h A2->A3 B1 Treat with this compound, (R)-Pro-xylane, or vehicle control A3->B1 B2 Incubate for 48-72 hours B1->B2 C1 Collect culture medium B2->C1 C2 Isolate GAGs using ion-exchange chromatography C1->C2 C3 Quantify GAGs using a Blyscan™ Sulfated GAG Assay C2->C3 Zebrafish_Regeneration_Workflow A Anesthetize adult zebrafish B Amputate the distal third of the caudal fin A->B C House fish individually in water containing This compound, (R)-Pro-xylane, or control B->C D Change treatment water daily C->D E Image fins at 0, 3, 5, and 7 days post-amputation (dpa) D->E F Measure the area of fin regeneration using image analysis software E->F

A Comparative Guide to Cross-Validation of Analytical Methods for (S)-Pro-xylane Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the robust and reliable quantification of active ingredients like (S)-Pro-xylane is fundamental to ensuring product quality and efficacy. Cross-validation of analytical methods is a critical step to guarantee consistency and reliability of data, especially when methods are transferred between laboratories or when different techniques are employed.

Overview of Analytical Methodologies

This compound , also known as (S)-Hydroxypropyl tetrahydropyrantriol, is a C-glycoside derivative used in cosmetic products for its anti-aging properties.[1] Its structure allows for detection by both HPLC-UV (due to the presence of chromophores) and LC-MS/MS.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique separates compounds based on their physicochemical interactions with a stationary phase and a mobile phase. The separated compounds are then detected and quantified based on their absorption of UV light. HPLC-UV is a robust and widely used technique in quality control laboratories.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This powerful method combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of mass spectrometry.[2] After separation, the analyte is ionized, and specific parent-daughter ion transitions are monitored, providing excellent specificity and low detection limits.

Cross-Validation Data Summary

The following table summarizes the anticipated performance characteristics for HPLC-UV and LC-MS/MS methods for the quantification of this compound. These values are representative of what would be expected from a typical method validation study for a small molecule like this compound in a cosmetic matrix.

Performance CharacteristicHPLC-UVLC-MS/MS
Linearity (R²) > 0.998> 0.999
Range 1 - 100 µg/mL0.1 - 100 ng/mL
Accuracy (% Recovery) 98 - 102%99 - 101%
Precision (% RSD) < 2%< 5%
Limit of Detection (LOD) ~0.3 µg/mL~0.03 ng/mL
Limit of Quantification (LOQ) ~1 µg/mL~0.1 ng/mL

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative protocols for the analysis of this compound.

HPLC-UV Method

This protocol is designed for the quantification of this compound in a cream-based cosmetic formulation.

a) Sample Preparation:

  • Accurately weigh 1 gram of the cosmetic cream into a 50 mL centrifuge tube.

  • Add 20 mL of a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).

  • Vortex for 5 minutes to disperse the cream.

  • Sonicate for 15 minutes to ensure complete extraction of this compound.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

b) Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (B52724) (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

LC-MS/MS Method

This protocol is suitable for the trace-level quantification of this compound, for instance, in skin permeation studies.

a) Sample Preparation:

  • To 100 µL of sample (e.g., receptor fluid from a Franz cell), add 200 µL of acetonitrile containing an appropriate internal standard.

  • Vortex for 2 minutes to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to an HPLC vial for analysis.

b) Chromatographic and Mass Spectrometric Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Monitored Transition: A specific parent-to-daughter ion transition for this compound would be determined during method development.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.

CrossValidation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase Define_Purpose Define Purpose of Cross-Validation Select_Methods Select Methods for Comparison (e.g., HPLC-UV and LC-MS/MS) Define_Purpose->Select_Methods Define_Acceptance Define Acceptance Criteria Select_Methods->Define_Acceptance Write_Protocol Write Cross-Validation Protocol Define_Acceptance->Write_Protocol Prepare_Samples Prepare a Set of Identical Samples (Spiked QCs and/or Incurred Samples) Write_Protocol->Prepare_Samples Analyze_Method1 Analyze Samples with Method 1 Prepare_Samples->Analyze_Method1 Analyze_Method2 Analyze Samples with Method 2 Prepare_Samples->Analyze_Method2 Collect_Data Collect and Tabulate Data from Both Methods Analyze_Method1->Collect_Data Analyze_Method2->Collect_Data Statistical_Analysis Perform Statistical Analysis (e.g., Bland-Altman, t-test) Collect_Data->Statistical_Analysis Compare_Results Compare Results Against Acceptance Criteria Statistical_Analysis->Compare_Results Conclusion Draw Conclusion on Method Comparability Compare_Results->Conclusion Generate_Report Generate Cross-Validation Report Conclusion->Generate_Report

Caption: Workflow for the cross-validation of two analytical methods.

Conclusion

Both HPLC-UV and LC-MS/MS are suitable techniques for the quantification of this compound. The choice of method depends on the specific requirements of the analysis.

  • HPLC-UV is a cost-effective and robust method ideal for routine quality control where high sensitivity is not required.

  • LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for bioanalytical studies, trace-level impurity analysis, and when a high degree of certainty in identification is necessary.[2]

A thorough cross-validation as outlined in the workflow is essential to ensure that different analytical methods produce comparable results, thereby maintaining data integrity across the lifecycle of a product.

References

A Comparative Analysis of the Gentleness and Irritation Potential of (S)-Pro-xylane and Retinoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the gentleness and irritation potential of (S)-Pro-xylane and retinoids, two prominent anti-aging ingredients in the cosmetic and pharmaceutical industries. While both demonstrate efficacy in skin rejuvenation, their mechanisms of action and resulting skin tolerance profiles differ significantly. This document synthesizes available experimental data to offer an objective comparison for formulation and development professionals.

Executive Summary

Quantitative Data on Irritation Potential

The following tables summarize quantitative data on the irritation potential of retinoids from various studies. Equivalent quantitative data for this compound from head-to-head comparative studies is not widely published; however, available tolerability data is presented.

Table 1: Clinical Irritation Scores for Retinoids

Retinoid Type & ConcentrationStudy DurationErythema Score (Mean)Scaling Score (Mean)Study Population
Tretinoin 0.05%14 daysMild to ModerateMild to ModeratePatients with photodamage
Retinol (B82714) 0.1% (stabilized)12 weeksMild and transientMild and transientSubjects with mild to moderate photodamage
Tazarotene 0.1%18 weeksTrace levelsGenerally mildPatients with acne-induced post-inflammatory hyperpigmentation

Note: Scoring scales and methodologies may vary between studies.

Table 2: In Vitro Irritation Assessment of Retinoids

Retinoid TypeIn Vitro ModelKey EndpointResult
Retinoic AcidReconstructed Human Epidermis (RHE)IL-1α releaseSignificant increase
Retinoic AcidReconstructed Human Epidermis (RHE)Cell Viability (MTT Assay)Reduction in viability

Table 3: Tolerability Data for this compound

Product FormulationStudy DurationIrritation ParametersResultStudy Population
Serum with Pro-xylane, Hyaluronic Acid, Purple Rice Extract, and Dipotassium Glycyrrhizate12 weeksClinical grading for irritationExcellent tolerability, no increases in irritation parameters noted[1]59 women with mild to moderate photodamage
Eye cream with Hydroxypropyl Tetrahydropyrantriol and Niacinamide56 daysErythema, edema, drynessNo product-related adverse events reported[2][3]Caucasian and Asian subjects post-nonablative laser treatment

It is important to note that a single case of allergic contact dermatitis to hydroxypropyl tetrahydropyrantriol has been reported in the literature, suggesting that while generally well-tolerated, rare instances of sensitization can occur.

Mechanisms of Action and Irritation Pathways

The differing irritation potentials of retinoids and this compound can be attributed to their distinct mechanisms of action at the cellular and molecular levels.

Retinoids: Cellular Regulation and Inflammatory Cascade

Retinoids exert their effects by binding to nuclear receptors (RARs and RXRs), which in turn regulate gene expression. This leads to increased cell turnover, epidermal thickening, and collagen production. However, this process can also trigger an inflammatory cascade.

The primary mechanism of retinoid-induced irritation involves the upregulation of pro-inflammatory cytokines and chemokines by keratinocytes.[4] Studies have shown that retinoids can increase the expression of:

  • Interleukin-1α (IL-1α): A key initiator of the inflammatory cascade in the skin.

  • Monocyte Chemoattractant Protein-1 (MCP-1): A chemokine that recruits monocytes to the site of inflammation.

  • Interleukin-8 (IL-8): A potent neutrophil chemoattractant.

This inflammatory response manifests clinically as erythema (redness), scaling, and a burning sensation, often referred to as "retinoid dermatitis".[5]

Retinoid_Irritation_Pathway Retinoids Retinoids Keratinocytes Epidermal Keratinocytes Retinoids->Keratinocytes NuclearReceptors Binding to Nuclear Receptors (RARs) Keratinocytes->NuclearReceptors GeneExpression Altered Gene Expression NuclearReceptors->GeneExpression CytokineRelease Release of Pro-inflammatory Cytokines & Chemokines (IL-1α, MCP-1, IL-8) GeneExpression->CytokineRelease InflammatoryResponse Inflammatory Response CytokineRelease->InflammatoryResponse ClinicalSigns Clinical Signs: Erythema, Scaling, Burning InflammatoryResponse->ClinicalSigns

Diagram 1: Simplified signaling pathway of retinoid-induced skin irritation.
This compound: Extracellular Matrix Support and Gentle Action

This compound, the stereoisomer of hydroxypropyl tetrahydropyrantriol, works through a different mechanism that does not directly involve the regulation of gene expression in the same manner as retinoids. Its primary function is to stimulate the synthesis of glycosaminoglycans (GAGs), such as hyaluronic acid, and proteoglycans within the dermal-epidermal junction and the extracellular matrix. GAGs are crucial for skin hydration and maintaining the structural integrity of the skin.

By promoting the production of these essential components, this compound helps to improve skin firmness, elasticity, and hydration from within. This mechanism is not typically associated with the inflammatory pathways triggered by retinoids, which explains its generally higher tolerability.[6][7]

S_Pro_xylane_Action_Pathway SProXylane This compound Fibroblasts Dermal Fibroblasts SProXylane->Fibroblasts GAGsProduction Stimulation of Glycosaminoglycan (GAG) & Proteoglycan Synthesis Fibroblasts->GAGsProduction ECM Reinforcement of Extracellular Matrix (ECM) GAGsProduction->ECM SkinProperties Improved Skin Hydration, Firmness, & Elasticity ECM->SkinProperties

Diagram 2: Mechanism of action of this compound on the skin.

Experimental Protocols for Assessing Skin Irritation

A variety of standardized in vitro and in vivo methods are employed to evaluate the irritation potential of cosmetic and pharmaceutical ingredients.

In Vitro Reconstructed Human Epidermis (RHE) Model

This model utilizes cultured human keratinocytes to form a multi-layered epidermis that mimics the barrier function of human skin. It is a validated alternative to animal testing for skin irritation.

Experimental Workflow:

RHE_Workflow Start Reconstructed Human Epidermis (RHE) Tissue TopicalApplication Topical Application of Test Substance Start->TopicalApplication Incubation Incubation Period TopicalApplication->Incubation EndpointAnalysis Endpoint Analysis Incubation->EndpointAnalysis Viability Cell Viability (MTT Assay) EndpointAnalysis->Viability Cytokine Cytokine Release (e.g., IL-1α ELISA) EndpointAnalysis->Cytokine

Diagram 3: General experimental workflow for the in vitro RHE model.

Key Methodological Parameters:

  • Test Substance Application: A defined amount of the test substance (e.g., retinoid or this compound formulation) is applied topically to the RHE tissue.

  • Exposure Time: Typically ranges from 15 to 60 minutes.

  • Post-Incubation: Tissues are incubated for a period (e.g., 42 hours) after removal of the test substance.

  • Endpoints:

    • Cell Viability: Measured by the MTT assay, where a reduction in viability below a certain threshold (e.g., 50%) indicates irritation.[4]

    • Cytokine Release: The amount of pro-inflammatory cytokines, such as IL-1α, released into the culture medium is quantified by ELISA. An increase above a baseline level is indicative of an inflammatory response.[4]

Human Repeat Insult Patch Test (HRIPT)

The HRIPT is a clinical method used to assess the potential of a substance to cause both irritation and allergic contact sensitization in human subjects.

Experimental Workflow:

HRIPT_Workflow Induction Induction Phase: Repeated Patch Applications (e.g., 9 applications over 3 weeks) Rest Rest Period (approx. 2 weeks) Induction->Rest Challenge Challenge Phase: Single Patch Application to a Naive Site Rest->Challenge Evaluation Evaluation of Skin Reactions (Erythema, Edema, etc.) at 24, 48, 72 hours Challenge->Evaluation

References

The Synergistic Power of (S)-Pro-xylane in Anti-Aging Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the ever-evolving landscape of anti-aging skincare, the quest for potent and effective ingredient combinations is paramount. (S)-Pro-xylane, the active C-glycoside form of Pro-xylane (INCI: Hydroxypropyl Tetrahydropyrantriol), has emerged as a cornerstone ingredient for its ability to stimulate the synthesis of glycosaminoglycans (GAGs) and key collagens, crucial components for maintaining skin structure and elasticity. This guide provides a comprehensive evaluation of the synergistic effects of this compound with other prominent anti-aging compounds, supported by available experimental data, for researchers, scientists, and drug development professionals.

Abstract

This compound, a xylose derivative, demonstrates significant anti-aging properties by promoting the production of extracellular matrix components. While its standalone efficacy is well-documented, its combination with other active ingredients such as retinoids, vitamin C, peptides, and hyaluronic acid is purported to yield synergistic benefits, leading to enhanced clinical outcomes. This guide delves into the mechanistic synergies and presents available quantitative data to support the formulation of advanced anti-aging products.

This compound: Mechanism of Action

This compound exerts its anti-aging effects by targeting the dermal-epidermal junction (DEJ) and the dermal matrix. Its primary functions include:

  • Stimulation of Glycosaminoglycan (GAG) Synthesis: this compound boosts the production of GAGs, such as hyaluronic acid, which are essential for skin hydration and turgor.

  • Promotion of Collagen Synthesis: It enhances the synthesis of Collagen IV and Collagen VII, proteins vital for the structural integrity of the DEJ, thus improving skin firmness and elasticity.

These actions collectively contribute to a reduction in the appearance of fine lines and wrinkles and an improvement in overall skin quality.

Synergistic Combinations with this compound

The combination of this compound with other anti-aging actives can amplify its effects through complementary mechanisms.

This compound and Hyaluronic Acid

Mechanistic Synergy: this compound stimulates the endogenous production of hyaluronic acid, while topical application of hyaluronic acid provides immediate surface hydration. This dual approach addresses both short-term and long-term skin hydration needs.

Experimental Data: A 12-week clinical study on a multi-modal facial serum containing Pro-xylane and hyaluronic acid demonstrated statistically significant improvements in skin hydration and various skin aging parameters.[1]

Clinical EndpointBaseline (Mean)Week 4 (% Improvement)Week 8 (% Improvement)Week 12 (% Improvement)
Skin Hydration (Corneometer)---Significant Increase
Transepidermal Water Loss (TEWL)---Significant Decrease
Fine LinesGraded ScoreSignificant ImprovementSignificant ImprovementSignificant Improvement
Skin FirmnessGraded ScoreSignificant ImprovementSignificant ImprovementSignificant Improvement
Skin ElasticityGraded ScoreSignificant ImprovementSignificant ImprovementSignificant Improvement

Table 1: Clinical evaluation of a serum containing Pro-xylane and Hyaluronic Acid.[1]

Experimental Protocol: Clinical Evaluation of Skin Hydration and Elasticity

  • Objective: To assess the efficacy of a topical product containing this compound and hyaluronic acid on skin hydration, elasticity, and other visible signs of aging.

  • Subjects: A cohort of female subjects with mild to moderate photodamage.

  • Methodology:

    • Instrumentation: Skin hydration is measured using a Corneometer®, and transepidermal water loss (TEWL) is assessed with a Tewameter®. Skin elasticity is evaluated using a Cutometer®.

    • Clinical Grading: A dermatologist assesses fine lines, wrinkles, firmness, and elasticity using a standardized visual grading scale at baseline and subsequent follow-up visits (e.g., weeks 4, 8, and 12).

    • Biopsy and Gene Expression Analysis (Optional): For mechanistic insights, a punch biopsy can be taken at baseline and at the end of the study to analyze the gene expression of markers like hyaluronan synthase 2 (HAS2) and collagen (e.g., COL1A1) via quantitative RT-PCR.[1]

  • Data Analysis: Statistical analysis is performed to compare the changes from baseline at each follow-up point.

This compound and Retinoids

Mechanistic Synergy: Retinoids are renowned for their ability to accelerate cell turnover and stimulate collagen production.[2][3] When combined with this compound, a multi-faceted approach to skin rejuvenation is achieved. This compound's ability to bolster the dermal matrix complements the regenerative effects of retinoids. Furthermore, the hydrating properties of this compound may help to mitigate the potential for irritation and dryness often associated with retinoid use.[2]

Experimental Data: While direct comparative studies on the synergistic effects of this compound and retinoids are not extensively available in the public domain, the distinct yet complementary mechanisms of action strongly suggest a powerful combination for addressing multiple signs of aging, including deep wrinkles, loss of firmness, and uneven skin texture.[2][3][4]

This compound and Vitamin C (L-Ascorbic Acid)

Mechanistic Synergy: Vitamin C is a potent antioxidant that plays a crucial role in collagen synthesis by acting as a cofactor for prolyl and lysyl hydroxylases.[5] Its antioxidant properties help protect the skin from oxidative stress, a major contributor to aging. The combination with this compound, which also promotes collagen production, can lead to a more robust and comprehensive approach to building and protecting the skin's collagen network.

Experimental Data: Quantitative data from studies specifically investigating the synergistic effects of this compound and Vitamin C on collagen synthesis is limited. However, in vitro studies have demonstrated that ascorbic acid can significantly increase collagen synthesis in human dermal fibroblasts.[5] It is hypothesized that the combination would yield a greater increase in collagen production than either ingredient alone.

Experimental Protocol: In Vitro Collagen Synthesis Assay

  • Objective: To quantify the synergistic effect of this compound and Vitamin C on collagen production in human dermal fibroblasts.

  • Cell Culture: Human dermal fibroblasts are cultured in a suitable medium.

  • Treatment: Cells are treated with:

    • Vehicle control

    • This compound alone

    • Vitamin C alone

    • Combination of this compound and Vitamin C

  • Methodology:

    • After a specified incubation period (e.g., 48-72 hours), the amount of newly synthesized collagen is measured.

    • This can be achieved using various techniques, such as the Sirius Red collagen assay, which quantifies total soluble collagen, or through ELISA for specific collagen types (e.g., Collagen I).

    • Gene expression analysis of collagen-related genes (e.g., COL1A1, COL1A2) can also be performed using RT-qPCR.

  • Data Analysis: The results from the combination treatment are compared to the individual treatments and the control to determine if a synergistic effect (i.e., an effect greater than the additive effect of the individual components) is present.

This compound and Peptides

Mechanistic Synergy: Specific bioactive peptides, often referred to as matrikines, can signal to fibroblasts to produce more collagen and other extracellular matrix components. Combining these signaling peptides with this compound, which provides the building blocks and stimulates GAG synthesis, can create a powerful regenerative effect.

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental processes, the following diagrams have been generated using the DOT language.

Synergistic_Anti_Aging_Mechanisms cluster_S_Pro_xylane This compound cluster_Other_Actives Other Anti-Aging Compounds cluster_Skin_Benefits Enhanced Skin Benefits S_Pro_xylane This compound GAGs Glycosaminoglycan (GAG) Synthesis S_Pro_xylane->GAGs Col_IV_VII Collagen IV & VII Synthesis S_Pro_xylane->Col_IV_VII Improved_Hydration Improved Hydration GAGs->Improved_Hydration Increased_Firmness Increased Firmness & Elasticity Col_IV_VII->Increased_Firmness Retinoids Retinoids Cell_Turnover ↑ Cell Turnover Retinoids->Cell_Turnover Collagen_Synthesis ↑ Collagen Synthesis Retinoids->Collagen_Synthesis Vitamin_C Vitamin C Vitamin_C->Collagen_Synthesis Antioxidant Antioxidant Protection Vitamin_C->Antioxidant Peptides Peptides Signaling Cellular Signaling Peptides->Signaling Reduced_Wrinkles Reduced Wrinkles Cell_Turnover->Reduced_Wrinkles Collagen_Synthesis->Increased_Firmness Signaling->Collagen_Synthesis Improved_Hydration->Reduced_Wrinkles Increased_Firmness->Reduced_Wrinkles

Caption: Synergistic anti-aging mechanisms of this compound with other active compounds.

In_Vitro_Synergy_Assay_Workflow start Start: Human Dermal Fibroblast Culture treatment Treatment Groups: 1. Control (Vehicle) 2. This compound 3. Compound X 4. This compound + Compound X start->treatment incubation Incubation (e.g., 48-72 hours) treatment->incubation analysis Endpoint Analysis incubation->analysis collagen_assay Collagen Synthesis Assay (e.g., Sirius Red, ELISA) analysis->collagen_assay Measure Matrix Production mmp_assay MMP Inhibition Assay (e.g., Zymography, ELISA) analysis->mmp_assay Measure Matrix Degradation gene_expression Gene Expression Analysis (RT-qPCR) analysis->gene_expression Measure Gene Upregulation data_analysis Data Analysis: Compare Combination vs. Individual Effects collagen_assay->data_analysis mmp_assay->data_analysis gene_expression->data_analysis

Caption: Experimental workflow for in vitro evaluation of synergistic anti-aging effects.

Conclusion

This compound stands as a powerful and versatile ingredient in the anti-aging arsenal. While its individual efficacy is significant, its true potential may be unlocked when strategically combined with other scientifically-backed compounds. The synergistic pairing of this compound with hyaluronic acid is supported by clinical data demonstrating enhanced hydration and anti-aging benefits. Mechanistic rationale strongly suggests that combinations with retinoids, vitamin C, and peptides can offer a multi-pronged approach to skin rejuvenation, addressing everything from hydration and firmness to wrinkle reduction and antioxidant protection.

Further quantitative in vivo and in vitro studies are warranted to fully elucidate the synergistic potential of these combinations and to optimize dosage and delivery systems for maximum clinical efficacy. The experimental protocols outlined in this guide provide a framework for conducting such research, ultimately paving the way for the next generation of advanced anti-aging skincare.

References

Statistical Validation of (S)-Pro-xylane's Efficacy in Improving Skin Firmness: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (S)-Pro-xylane with other leading ingredients in the field of dermatological science aimed at improving skin firmness. The following sections detail the molecular mechanisms, present available clinical data, and outline the experimental protocols used to validate these claims, offering an objective resource for research and development professionals.

Mechanism of Action: this compound's Role in the Extracellular Matrix

This compound, chemically known as Hydroxypropyl Tetrahydropyrantriol, is a C-glycoside derived from xylose, a natural sugar.[1] Its primary mechanism of action in improving skin firmness is the stimulation of the synthesis of essential components of the extracellular matrix (ECM).[2] Specifically, this compound has been shown to boost the production of glycosaminoglycans (GAGs), such as hyaluronic acid, and proteoglycans.[2][3] GAGs are crucial for maintaining skin hydration and turgor, which contributes to a plumper and firmer appearance.[2]

Furthermore, this compound promotes the synthesis of key collagen types, including Collagen I, III, IV, and VII.[3] Collagen IV and VII are critical for the integrity of the dermal-epidermal junction (DEJ), the area that anchors the epidermis to the dermis. By strengthening the DEJ, this compound helps to improve skin cohesion and firmness.

Below is a diagram illustrating the signaling pathway of this compound in the skin.

G A This compound (Hydroxypropyl Tetrahydropyrantriol) B Dermal Fibroblasts A->B Penetrates Dermis C Stimulation of Glycosaminoglycan (GAG) & Proteoglycan Synthesis B->C E Stimulation of Collagen Synthesis B->E D Increased Hyaluronic Acid C->D H Improved Skin Hydration & Plumpness D->H F Increased Collagen I & III E->F G Increased Collagen IV & VII E->G J Increased Dermal Strength & Structure F->J I Reinforced Dermal-Epidermal Junction (DEJ) G->I K Improved Skin Firmness & Elasticity H->K I->K J->K

Signaling Pathway of this compound in the Skin

Comparative Efficacy: Analysis of Clinical Data

The following tables summarize the available quantitative data from clinical studies on the efficacy of this compound and its alternatives in improving skin firmness and related parameters. It is important to note that a direct head-to-head comparison is often challenging due to variations in study design, participant demographics, and product formulations.

A notable limitation in the current body of publicly available research is the scarcity of specific, quantitative in-vivo data for this compound's effect on skin firmness as measured by instrumental methods like the Cutometer. While several studies report qualitative improvements in firmness and other anti-aging parameters, detailed numerical data from controlled trials isolating the effects of this compound are not readily accessible.

Table 1: Clinical Studies on Skin Firming Ingredients

IngredientConcentrationStudy DurationParticipantsKey Findings on Firmness/Elasticityp-valueCitation
This compound 3%60 Days240 post-menopausal womenSignificant improvement in skin firmness, density, brightness, and homogeneity observed by clinical evaluation.<0.05[4][5]
This compound Not Specified2 MonthsFemale subjects (50-65 years)Improvement in facial wrinkles; immunohistological studies revealed an increase of chondroitin (B13769445) 6-sulfate.Not Specified
Retinol 0.3% & 0.5%12 Weeks37 healthy womenSignificant improvements in skin elasticity and overall skin tone. No significant difference between the two concentrations.<0.0001[2][6][7]
Retinol 0.5% & 1%90 Days20 volunteersSignificant improvement in skin firmness starting at day 50, reaching a maximum of 20% increase at day 90.Not Specified[8]
Vitamin C 5%6 MonthsHealthy female volunteersSignificant improvement in global score of photoaged skin; ultrastructural evidence of elastic tissue repair.Not Specified[4]
Vitamin C 5%60 Days60 healthy womenSignificant increase in collagen synthesis in all age groups, leading to improved skin structure.<0.002[9]
Peptide Complex Not Specified14 Weeks29 womenHighly statistically significant improvement in skin firmness, smoothness, and softness.Not Specified[10][11][12]
Copper Peptides Not Specified4 Weeks30 womenMeasurable improvements in skin firmness and density as early as 1 week.Not Specified

Experimental Protocols

The validation of skin firmness efficacy relies on standardized and reproducible experimental protocols. Below are detailed methodologies for key experiments frequently cited in dermatological research.

In-Vivo Assessment of Skin Firmness and Elasticity: The Cutometer

The Cutometer® (Courage + Khazaka, Germany) is a widely used instrument for non-invasively measuring the mechanical properties of the skin.[6][13][14][15]

Principle: The measurement is based on the suction method.[6][13][14] A negative pressure is created in the device, which draws the skin into the aperture of the probe.[6][13][14] The resistance of the skin to being drawn into the probe relates to its firmness, and its ability to return to its original position after the pressure is released indicates its elasticity.[14] An optical system within the probe measures the vertical displacement of the skin.[13][14][15]

Typical Protocol (using Cutometer® MPA 580):

  • Subject Acclimatization: Subjects are acclimatized to a room with controlled temperature (e.g., 20-22°C) and humidity (e.g., 40-60%) for at least 20-30 minutes before measurements.

  • Measurement Site: The measurement site (e.g., forearm, cheek) is cleaned and marked. The same site is used for all subsequent measurements.

  • Probe Selection: A probe with a suitable aperture (e.g., 2 mm) is selected.[15]

  • Measurement Parameters:

    • Mode: Typically "Mode 1" is used, which involves a defined suction and relaxation time.[16]

    • Negative Pressure: A standard pressure is applied, for example, 450 mbar.

    • Suction/Relaxation Time: A common cycle is 2 seconds of suction followed by 2 seconds of relaxation.[16]

    • Repetitions: Multiple measurement cycles (e.g., 3-5) are performed at the same site to ensure reproducibility.

  • Data Analysis: The instrument's software calculates various parameters from the skin's deformation curve. Key parameters for firmness and elasticity include:

    • R0 (Uf): The maximum deformation of the skin, indicating firmness (a smaller value means firmer skin).[16][17]

    • R2 (Ua/Uf): Gross elasticity, representing the overall ability of the skin to return to its original state.[16]

    • R5 (Ur/Ue): Net elasticity, a measure of the elastic recovery of the skin.[16]

    • R7 (Ur/Uf): Biological elasticity, representing the immediate recovery of the skin.

Histological Assessment of Collagen: Immunohistochemistry (IHC)

Immunohistochemistry is a technique used to visualize the presence and location of specific proteins (e.g., Collagen IV) in tissue samples.

Principle: This method uses antibodies that specifically bind to the target protein (antigen). The antibody is linked to an enzyme or a fluorescent dye, allowing for visualization under a microscope.

Typical Protocol for Collagen IV Staining in Skin Biopsies:

  • Tissue Preparation:

    • A skin biopsy (e.g., 4 mm punch biopsy) is taken from the area of interest.

    • The tissue is fixed in 10% neutral buffered formalin and embedded in paraffin (B1166041) wax.[18][19]

    • Thin sections (e.g., 4-5 µm) are cut and mounted on microscope slides.[20]

  • Deparaffinization and Rehydration: The paraffin is removed from the tissue sections using xylene, and the sections are rehydrated through a series of graded alcohol solutions and water.

  • Antigen Retrieval: This step is crucial to unmask the antigenic sites. For Collagen IV, enzymatic digestion with pepsin or trypsin is often used.[20]

  • Blocking: Non-specific antibody binding is blocked using a blocking solution (e.g., normal serum from the species the secondary antibody was raised in).[20]

  • Primary Antibody Incubation: The slides are incubated with a primary antibody specific to Collagen IV (e.g., mouse anti-human Collagen IV).[18][19][20] The incubation is typically done for a specific time (e.g., 60 minutes) at room temperature or overnight at 4°C.

  • Secondary Antibody and Detection: A secondary antibody that binds to the primary antibody is applied. This secondary antibody is conjugated to an enzyme (e.g., horseradish peroxidase - HRP). A substrate-chromogen solution (e.g., DAB) is then added, which reacts with the enzyme to produce a colored precipitate at the location of the antigen.[20]

  • Counterstaining: The tissue is lightly counterstained with a dye like hematoxylin (B73222) to visualize the cell nuclei.[20]

  • Dehydration and Mounting: The sections are dehydrated through graded alcohols and xylene, and a coverslip is mounted.

  • Analysis: The slides are examined under a microscope to assess the intensity and distribution of the Collagen IV staining, particularly at the dermal-epidermal junction.

Below is a diagram outlining a typical experimental workflow for a clinical trial evaluating skin firmness.

G cluster_0 Phase 1: Pre-Trial cluster_1 Phase 2: Baseline (Week 0) cluster_2 Phase 3: Treatment Period cluster_3 Phase 4: Follow-up Assessments cluster_4 Phase 5: Data Analysis & Reporting A Study Design & Protocol Development B IRB/Ethics Committee Approval A->B C Subject Recruitment & Screening B->C D Informed Consent C->D E Baseline Measurements: - Cutometer (Firmness/Elasticity) - Clinical Photography - Subject Self-Assessment D->E F Randomization: - Test Product Group - Placebo/Control Group G Product Application (e.g., Twice daily for 12 weeks) F->G H Interim Assessments (e.g., Week 4, Week 8) G->H I Final Assessment (e.g., Week 12) H->I J Repeat Measurements: - Cutometer - Clinical Photography - Self-Assessment I->J K Statistical Analysis of Data J->K L Interpretation of Results K->L M Final Report & Publication L->M

Experimental Workflow for a Skin Firmness Clinical Trial

References

Benchmarking the performance of enzymatically synthesized (S)-Pro-xylane against chemically synthesized versions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Synthesis Methodologies: A Tale of Two Routes

(S)-Pro-xylane, a C-glycoside with recognized anti-aging properties, can be synthesized through two primary methodologies: a traditional chemical route and a more recent, innovative enzymatic approach.

Chemical Synthesis: The conventional chemical synthesis of Pro-xylane is a two-step process. It begins with the C-glycosylation of D-xylose, a sugar typically sourced from beechwood, followed by a reduction step.[1] A common reducing agent used in this second step is sodium borohydride.[2] A notable drawback of this method is the potential formation of borate (B1201080) salt byproducts, which can complicate the purification process.[2]

Enzymatic Synthesis: A more sustainable and highly specific method involves the use of enzymes. Research has demonstrated the high-efficiency synthesis of optically pure this compound using an engineered carbonyl reductase from the yeast Candida orthopsilosis.[2] This biocatalytic approach offers significant advantages in terms of stereoselectivity, yielding this compound with a diastereomeric excess of over 99%.[2]

Performance and Efficacy: A Focus on Biological Activity

This compound is known to exert its anti-aging effects by stimulating the production of key components of the extracellular matrix (ECM) in the skin. The primary performance indicators are its ability to enhance the synthesis of glycosaminoglycans (GAGs) and collagen.

It is important to note that the following biological performance data for Pro-xylane is derived from studies where the synthesis method was not specified. Therefore, this information should be considered as a general benchmark for the activity of the molecule.

Stimulation of Glycosaminoglycan (GAG) Synthesis

This compound has been shown to stimulate the biosynthesis of GAGs in human fibroblasts.[2] GAGs are crucial for maintaining skin hydration and elasticity.

Promotion of Collagen Synthesis

Pro-xylane promotes the synthesis of various types of collagen, which are essential for skin structure and firmness. Specifically, it has been shown to promote the synthesis of Type IV and Type VII collagen, which are key components of the dermal-epidermal junction.[3] It also supports the production of Type I procollagen.

Comparative Data Summary

The following tables summarize the key comparative aspects of enzymatically and chemically synthesized this compound based on available data.

Table 1: Synthesis Process Comparison

FeatureEnzymatic SynthesisChemical Synthesis
Key Catalyst Engineered Carbonyl ReductaseChemical reagents (e.g., sodium borohydride)
Stereoselectivity High (>99% de for (S)-isomer)[2]Can produce a mixture of stereoisomers
Byproducts MinimalPotential for borate salt formation[2]
Reaction Conditions Milder, aqueous environmentCan involve harsher reagents and solvents
Sustainability Considered a "green chemistry" approachLess environmentally friendly

Table 2: Performance and Quality Comparison

ParameterEnzymatically Synthesized this compoundChemically Synthesized this compound
Purity (Diastereomeric Excess) > 99% (S)-isomer[2]Variable, depends on purification
Biological Activity Expected to be high due to purityActive, but presence of other isomers may affect overall efficacy
Environmental Impact Lower environmental footprintHigher environmental footprint

Experimental Protocols

Detailed methodologies for key experiments to assess the performance of this compound are provided below.

In Vitro Collagen Synthesis Assay (Sirius Red Assay)

This protocol is adapted for a 96-well plate format to quantify total collagen produced by human dermal fibroblasts.

Materials:

  • Human Dermal Fibroblasts (HDFs)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (test substance)

  • Positive control (e.g., TGF-β1)

  • Sirius Red staining solution (0.1% Direct Red 80 in picric acid)

  • 0.05 M Acetic Acid

  • Washing Solution (e.g., 0.05 M Acetic Acid)

  • Extraction Solution (e.g., 0.5 M NaOH)

  • 96-well cell culture plates

  • V-bottom 96-well plates

  • Plate reader (530-550 nm)

Procedure:

  • Cell Seeding: Seed HDFs into 96-well plates at an appropriate density and culture until they reach about 80% confluency.

  • Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound, a positive control, and a vehicle control. Incubate for 48-72 hours.

  • Sample Collection:

    • Cell Layer: Aspirate the medium. Wash the cell layer with PBS.

    • Supernatant: Collect the cell culture supernatant to measure secreted collagen.

  • Sirius Red Staining (for secreted collagen in supernatant):

    • Transfer 50 µL of supernatant to a V-bottom 96-well plate.

    • Add 250 µL of Sirius Red Solution to each well and incubate for 20 minutes at room temperature.[4][5]

    • Centrifuge the plate at 3,000 rpm for 10 minutes to pellet the collagen-dye complex.[4]

    • Carefully aspirate the supernatant without disturbing the pellet.[4]

    • Wash the pellet with 250 µL of Washing Solution and centrifuge again.[4]

    • Discard the supernatant and add 150 µL of Extraction Buffer to dissolve the pellet.[4]

  • Quantification:

    • Transfer 150 µL from each well to a flat-bottom 96-well plate.[4]

    • Read the absorbance at 530 nm.[4][5]

    • Calculate the collagen concentration based on a standard curve prepared with known concentrations of collagen.

Glycosaminoglycan (GAG) Quantification Assay (DMMB Assay)

This protocol describes the quantification of sulfated GAGs in cell culture supernatants using the 1,9-dimethylmethylene blue (DMMB) dye.

Materials:

  • Cell culture supernatants (as prepared in the collagen assay)

  • DMMB reagent (16 mg/L 1,9-dimethylmethylene blue, 3.04 g/L glycine, 2.37 g/L NaCl, in 95 mL of 0.1 M acetic acid, pH 3.0)

  • Chondroitin (B13769445) sulfate (B86663) standards

  • 96-well microplates

  • Plate reader (525 nm)

Procedure:

  • Standard Curve Preparation: Prepare a serial dilution of chondroitin sulfate standards in the same culture medium as the samples.

  • Sample Preparation: If necessary, digest the samples with a protease (e.g., papain) to liberate GAG chains. Centrifuge to remove any debris.

  • Assay:

    • Add 50 µL of each standard and sample to the wells of a 96-well plate in duplicate.[6]

    • Add 150 µL of DMMB Dye Solution to each well.[6]

    • Incubate for 5 minutes at room temperature in the dark.[6]

  • Measurement: Immediately measure the absorbance at 530 nm using a microplate reader.[6]

  • Calculation: Determine the GAG concentration in the samples by comparing their absorbance to the standard curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway for this compound's action on skin cells and a typical experimental workflow for its evaluation.

G cluster_synthesis Synthesis Methods cluster_workflow Experimental Workflow Enzymatic Enzymatic Synthesis SPX This compound Enzymatic->SPX High Purity (>99% de) Sustainable Chemical Chemical Synthesis Chemical->SPX Potential Byproducts Less Sustainable Start Treat Human Dermal Fibroblasts with This compound Incubate Incubate (48-72h) Start->Incubate Collect Collect Supernatant and Cell Lysate Incubate->Collect CollagenAssay Collagen Assay (Sirius Red) Collect->CollagenAssay GAGAssay GAG Assay (DMMB) Collect->GAGAssay Analysis Data Analysis and Comparison CollagenAssay->Analysis GAGAssay->Analysis

Caption: Comparison of synthesis routes and a typical experimental workflow.

G cluster_cell Dermal Fibroblast SPX This compound TGF_Receptor TGF-β Receptor SPX->TGF_Receptor Activates Integrin Integrin β1 SPX->Integrin Activates SMAD SMAD Pathway TGF_Receptor->SMAD FAK FAK/PI3K/Akt Pathway Integrin->FAK Nucleus Nucleus SMAD->Nucleus FAK->Nucleus Gene_Expression ↑ Collagen & GAG Gene Expression Nucleus->Gene_Expression Synthesis ↑ Collagen & GAG Synthesis Gene_Expression->Synthesis ECM Extracellular Matrix (Strengthened) Synthesis->ECM

Caption: Proposed signaling pathway for this compound in dermal fibroblasts.

References

Safety Operating Guide

Proper Disposal of (S)-Pro-xylane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of chemical compounds is paramount. This guide provides essential information and step-by-step procedures for the proper disposal of (S)-Pro-xylane, also known by its chemical name Hydroxypropyl Tetrahydropyrantriol. Adherence to these guidelines is critical for maintaining laboratory safety and minimizing environmental impact.

Immediate Safety and Handling

Before proceeding with disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes gloves, and eye and face protection.[1][2] In case of accidental release, spills should be physically contained and collected with an inert absorbent material before being placed in a suitable, closed container for disposal.[3] It is imperative to prevent the chemical from entering drains or waterways as it may be harmful to the aquatic environment.[1][4]

Hazard and Disposal Information Summary

Hazard ConsiderationRecommendationSource
Environmental Hazard May be harmful to the aquatic environment. Very toxic to aquatic life with long lasting effects. Do not let product enter drains.[1]
Spill Containment Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[1]
General Disposal Guideline Dispose of in accordance with prevailing country, federal, state, and local regulations.[1]
Contaminated Packaging Handle uncleaned containers like the product itself. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1]
Biodegradability One source suggests it is eco-friendly and biodegradable, while another indicates it is not readily biodegradable.[3]

Step-by-Step Disposal Protocol

Given the available safety information, the following protocol outlines the recommended procedure for the disposal of this compound in a laboratory setting.

  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves and safety goggles.

  • Waste Collection:

    • Solid Waste: Collect waste this compound powder and any contaminated solids (e.g., weighing paper, absorbent material from spills) in a clearly labeled, sealed container.

    • Liquid Waste: If this compound is in a solution, collect it in a compatible, labeled, and sealed waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Container Labeling: Label the waste container clearly with "this compound Waste" and any other identifiers required by your institution's waste management program.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials. Recommended storage is in a cool, dry place.[1]

  • Disposal: Arrange for the disposal of the waste through your institution's licensed chemical waste disposal service. Provide them with the safety data sheet for this compound to ensure they have all the necessary information for proper handling and disposal.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Eye Protection) start->ppe assess_form Assess Waste Form ppe->assess_form solid_waste Solid Waste (Powder, Contaminated Materials) assess_form->solid_waste Solid liquid_waste Liquid Waste (Solution) assess_form->liquid_waste Liquid collect_solid Collect in a Labeled, Sealed Container solid_waste->collect_solid collect_liquid Collect in a Compatible, Labeled, Sealed Container liquid_waste->collect_liquid storage Store in Designated Secure Area collect_solid->storage collect_liquid->storage disposal Arrange for Disposal via Licensed Waste Contractor storage->disposal end End: Proper Disposal Complete disposal->end

Caption: Workflow for the safe disposal of this compound waste.

Disclaimer: This information is based on publicly available safety data sheets and should be used as a guide. Always consult your institution's specific safety and environmental guidelines and the most current safety data sheet for this compound before handling and disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for (S)-Pro-xylane

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and operational guidance for researchers, scientists, and drug development professionals handling (S)-Pro-xylane. This guide provides immediate, actionable information on personal protective equipment (PPE), handling procedures, and emergency responses to ensure a safe laboratory environment.

This compound, also known as (S)-Hydroxypropyl tetrahydropyrantriol, requires careful handling due to its potential hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation[1]. Adherence to proper safety protocols is therefore paramount.

Personal Protective Equipment (PPE) Requirements

The following table summarizes the necessary PPE for handling this compound, based on safety data sheet (SDS) recommendations.

Body PartPersonal Protective EquipmentSpecifications
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure gloves are inspected for integrity before each use.
Body Protective clothingA lab coat or chemical-resistant apron should be worn to prevent skin contact.
Eyes & Face Eye and face protectionSafety glasses with side shields or a face shield are mandatory to protect against splashes.
Respiratory Respiratory protectionUse in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is necessary.

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is critical to minimize exposure risks.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents[1].

  • The storage area should be clearly labeled with the appropriate hazard warnings.

2. Handling and Use:

  • Always handle this compound in a designated area, such as a chemical fume hood, to ensure adequate ventilation[1].

  • Avoid the formation of dust and aerosols[1].

  • Do not eat, drink, or smoke in the handling area[1].

  • Wash hands thoroughly after handling the substance[1].

  • Wear the appropriate PPE as specified in the table above.

3. Disposal Plan:

  • Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations[1].

  • Do not dispose of down the drain or into the environment.

  • Use a licensed professional waste disposal service to dispose of this material.

Emergency Procedures

In the event of accidental exposure or a spill, immediate and appropriate action is crucial.

Contingency Plan for Accidental Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[1].

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin with plenty of soap and water. If skin irritation occurs, seek medical attention[1].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention[1].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1].

Spill Response:

  • Minor Spill:

    • Evacuate unnecessary personnel from the area.

    • Ensure adequate ventilation.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, earth, vermiculite).

    • Collect the absorbed material into a suitable container for disposal.

    • Clean the spill area with a suitable decontaminating agent.

  • Major Spill:

    • Evacuate the area immediately and prevent re-entry.

    • Contact your institution's emergency response team or local hazardous materials team.

Experimental Workflow for Handling this compound

The following diagram outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.

SOP_Pro_xylane Standard Operating Procedure for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE (Gloves, Lab Coat, Goggles) prep_workspace Prepare Well-Ventilated Workspace (e.g., Fume Hood) prep_ppe->prep_workspace prep_sds Review Safety Data Sheet (SDS) prep_sds->prep_ppe handle_weigh Weigh this compound prep_workspace->handle_weigh handle_dissolve Dissolve/Use in Experiment handle_weigh->handle_dissolve handle_label Label all Containers handle_dissolve->handle_label cleanup_decontaminate Decontaminate Workspace handle_label->cleanup_decontaminate cleanup_dispose Dispose of Waste Properly cleanup_decontaminate->cleanup_dispose cleanup_ppe Doff and Dispose of PPE cleanup_dispose->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash emergency_spill Spill Occurs emergency_action_spill Follow Spill Response Protocol emergency_spill->emergency_action_spill emergency_exposure Personal Exposure emergency_action_exposure Follow First Aid Measures emergency_exposure->emergency_action_exposure emergency_report Report Incident emergency_action_spill->emergency_report emergency_action_exposure->emergency_report

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-Pro-xylane
Reactant of Route 2
(S)-Pro-xylane

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。